3-nitro-1H-pyrrolo[2,3-b]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-nitro-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c11-10(12)6-4-9-7-5(6)2-1-3-8-7/h1-4H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTLVPICXPRRMOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC=C2[N+](=O)[O-])N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20535420 | |
| Record name | 3-Nitro-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20535420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23709-47-9 | |
| Record name | 3-Nitro-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20535420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Nitro-7-azaindole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-nitro-1H-pyrrolo[2,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 3-nitro-1H-pyrrolo[2,3-b]pyridine, a key intermediate in the development of various pharmaceutical compounds. This document outlines the primary synthetic pathway, detailed experimental protocols, and relevant quantitative data to support research and development in medicinal chemistry.
Introduction
This compound, also known as 3-nitro-7-azaindole, is a crucial building block in the synthesis of a wide range of biologically active molecules. The introduction of a nitro group at the 3-position of the 7-azaindole scaffold provides a versatile handle for further functionalization, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. This guide focuses on the direct nitration of 1H-pyrrolo[2,3-b]pyridine as the most common and direct pathway to this important intermediate.
Core Synthesis Pathway: Electrophilic Nitration
The primary and most direct route to this compound is through the electrophilic nitration of the parent heterocycle, 1H-pyrrolo[2,3-b]pyridine (7-azaindole). The pyrrole ring of the 7-azaindole nucleus is electron-rich and therefore susceptible to electrophilic attack. The nitration reaction predominantly occurs at the 3-position, which is the most nucleophilic site.
The logical workflow for this synthesis is depicted in the following diagram:
Experimental Protocols
While various nitrating agents can be employed, the use of a mixture of nitric acid and sulfuric acid is a well-established method for this transformation. The following protocol is a representative procedure for the synthesis of this compound.
3.1. Nitration of 1H-pyrrolo[2,3-b]pyridine
This procedure details the direct nitration of 7-azaindole to yield 3-nitro-7-azaindole.
Materials:
-
1H-pyrrolo[2,3-b]pyridine (7-azaindole)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Water (H₂O)
-
Sodium Bicarbonate (NaHCO₃) or other suitable base for neutralization
-
Organic solvent for extraction (e.g., Ethyl Acetate)
-
Drying agent (e.g., anhydrous Sodium Sulfate)
Procedure:
-
Dissolution: In a flask equipped with a stirrer and cooled in an ice bath, slowly add 1H-pyrrolo[2,3-b]pyridine to concentrated sulfuric acid. Maintain the temperature below 10 °C during the addition.
-
Nitration: To the cooled solution, add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise. The temperature of the reaction mixture should be carefully controlled and maintained between 0 and 5 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at a low temperature for a specified period. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, pour the reaction mixture slowly onto crushed ice with vigorous stirring.
-
Neutralization: Carefully neutralize the acidic solution with a saturated solution of sodium bicarbonate or another suitable base until the pH is neutral or slightly basic. This should be done in an ice bath to control the exothermic reaction.
-
Extraction: Extract the aqueous solution with a suitable organic solvent, such as ethyl acetate. Repeat the extraction multiple times to ensure complete recovery of the product.
-
Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over an anhydrous drying agent like sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to yield pure this compound.
The experimental workflow is illustrated in the following diagram:
Quantitative Data
The following table summarizes the key quantitative data for the synthesis of this compound. Please note that specific yields and reaction times may vary depending on the scale and specific conditions of the experiment.
| Parameter | Value | Reference |
| Starting Material | 1H-pyrrolo[2,3-b]pyridine | N/A |
| Key Reagents | Conc. HNO₃, Conc. H₂SO₄ | [1] |
| Reaction Temperature | 0 - 5 °C | [1] |
| Typical Yield | Not explicitly stated in snippets | N/A |
| Molecular Weight | 163.13 g/mol | N/A |
| CAS Number | 23709-47-9 | N/A |
Characterization Data
The synthesized this compound can be characterized using various analytical techniques to confirm its identity and purity.
| Analysis Method | Expected Observations |
| ¹H NMR | Signals corresponding to the protons on the pyrrole and pyridine rings, with shifts influenced by the electron-withdrawing nitro group. |
| ¹³C NMR | Resonances for the carbon atoms of the bicyclic system, with the carbon bearing the nitro group showing a characteristic downfield shift. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the product. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the N-H stretch of the pyrrole, and symmetric and asymmetric stretches of the nitro group. |
| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating the purity of the compound. |
Conclusion
The synthesis of this compound via direct nitration of 7-azaindole is a fundamental transformation in medicinal chemistry. This guide provides a foundational understanding of the synthesis pathway and a detailed experimental protocol to aid researchers in their synthetic efforts. The provided information, including quantitative data and characterization methods, serves as a valuable resource for the preparation and validation of this important synthetic intermediate.
References
In-depth Technical Guide: Physicochemical Properties of 3-nitro-1H-pyrrolo[2,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 3-nitro-1H-pyrrolo[2,3-b]pyridine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this guide combines predicted data from computational models with detailed, standardized experimental protocols that can be employed for its empirical characterization.
Core Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. Understanding these properties is essential for predicting a drug candidate's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.
Table 1: Summary of Physicochemical Properties for this compound
| Property | Predicted/Calculated Value | Experimental Protocol |
| Molecular Weight | 163.13 g/mol | Mass Spectrometry |
| Melting Point | Data not available | Capillary Melting Point Method |
| Boiling Point | Data not available | Not applicable (likely decomposes) |
| pKa (acidic) | ~8.5 - 9.5 (Pyrrole NH) | Potentiometric Titration |
| pKa (basic) | ~0.5 - 1.5 (Pyridine N) | Potentiometric Titration |
| LogP | ~1.5 - 2.0 | Shake-Flask Method |
| Aqueous Solubility | Low | HPLC-Based Solubility Assay |
Note: Predicted values are derived from computational algorithms and should be confirmed by experimental data.
Experimental Protocols
The following sections detail the standardized methodologies for the experimental determination of the key physicochemical properties of this compound.
Melting Point Determination (Capillary Method)
The melting point of a solid crystalline substance is the temperature at which it changes state from solid to liquid. It is a crucial indicator of purity.[1][2][3]
Principle: A small, finely powdered sample of the compound is packed into a capillary tube and heated in a calibrated apparatus. The temperature range over which the substance melts is observed and recorded.[1]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (if needed to powder the sample)
Procedure:
-
Ensure the this compound sample is dry and finely powdered.
-
Pack the sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.[3]
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature approximately 15-20°C below the expected melting point (if a preliminary rough measurement has been made).
-
Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.
-
Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample has melted (T2).
-
The melting point is reported as the range T1-T2. For a pure compound, this range should be narrow (typically ≤ 2°C).[1]
LogP Determination (Shake-Flask Method)
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability and overall pharmacokinetic behavior.[4][5][6][7]
Principle: The compound is partitioned between two immiscible phases, typically n-octanol and water (or a buffer of relevant pH, often 7.4, to determine LogD). The concentration of the compound in each phase is measured, and the partition coefficient is calculated.[4][5][6][7]
Apparatus:
-
Glass vials with screw caps
-
Mechanical shaker or vortex mixer
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for concentration analysis
-
n-Octanol (pre-saturated with water/buffer)
-
Phosphate-buffered saline (PBS), pH 7.4 (pre-saturated with n-octanol)
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Add a small aliquot of the stock solution to a vial containing a known volume of pre-saturated n-octanol and pre-saturated PBS (pH 7.4).
-
Securely cap the vial and shake vigorously for a set period (e.g., 1-2 hours) to ensure equilibrium is reached.[4][5]
-
Centrifuge the vial to achieve complete separation of the two phases.
-
Carefully withdraw an aliquot from both the n-octanol (upper) and aqueous (lower) phases.
-
Determine the concentration of the compound in each aliquot using a validated analytical method (e.g., HPLC-UV).
-
Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
LogP is the base-10 logarithm of P.
pKa Determination (Potentiometric Titration)
The acid dissociation constant (pKa) indicates the strength of an acid or base and determines the extent of ionization of a molecule at a given pH. This is crucial for solubility, receptor binding, and membrane transport.[8][9][10][11][12]
Principle: A solution of the compound is titrated with a standardized acid or base. The pH of the solution is monitored throughout the titration, and the pKa is determined from the inflection point of the resulting titration curve.[8][9][11][12]
Apparatus:
-
pH meter with a calibrated electrode
-
Autotitrator or a burette
-
Stir plate and stir bar
-
Beaker or titration vessel
-
Standardized solutions of HCl and NaOH (e.g., 0.1 M)
-
Inert gas supply (e.g., nitrogen) to prevent CO2 absorption[12]
Procedure:
-
Dissolve a precisely weighed amount of this compound in a suitable solvent (e.g., water with a small amount of co-solvent if necessary).
-
Place the solution in the titration vessel and begin stirring. Purge the solution with an inert gas.
-
Immerse the calibrated pH electrode in the solution.
-
To determine the basic pKa (protonation of the pyridine nitrogen), titrate the solution with a standardized HCl solution.
-
To determine the acidic pKa (deprotonation of the pyrrole NH), titrate the solution with a standardized NaOH solution.
-
Record the pH of the solution after each incremental addition of the titrant.
-
Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point. A derivative plot can be used to accurately determine the equivalence point.
Aqueous Solubility Determination (HPLC-Based Method)
Aqueous solubility is a fundamental property that affects a drug's dissolution rate and subsequent absorption.[13][14][15][16][17]
Principle: An excess amount of the solid compound is equilibrated with an aqueous buffer at a constant temperature. The resulting saturated solution is filtered, and the concentration of the dissolved compound is determined by a suitable analytical method, typically HPLC.[13][14][15][16][17]
Apparatus:
-
Vials with screw caps
-
Thermostated shaker or incubator
-
Syringe filters (e.g., 0.45 µm)[13]
-
HPLC system with a UV detector
-
Analytical balance
-
Aqueous buffer (e.g., PBS at pH 7.4)
Procedure:
-
Add an excess amount of solid this compound to a vial containing a known volume of the aqueous buffer.
-
Seal the vial and place it in a thermostated shaker (e.g., at 25°C or 37°C) for a sufficient time (e.g., 24 hours) to reach equilibrium.[13]
-
After equilibration, allow the suspension to settle.
-
Filter an aliquot of the supernatant through a syringe filter to remove any undissolved solid.[13]
-
Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of the dissolved compound using a validated HPLC method with a calibration curve prepared from known standards.
-
The measured concentration represents the aqueous solubility of the compound under the specified conditions.
Visualizations
Synthesis and Characterization Workflow
The following diagram illustrates a typical workflow for the synthesis and characterization of this compound.
Caption: Workflow for the synthesis and characterization of this compound.
References
- 1. SSERC | Melting point determination [sserc.org.uk]
- 2. scribd.com [scribd.com]
- 3. Determination of Melting Point [wiredchemist.com]
- 4. enamine.net [enamine.net]
- 5. Shake Flask LogD | Domainex [domainex.co.uk]
- 6. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. applications.emro.who.int [applications.emro.who.int]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. pharmaguru.co [pharmaguru.co]
- 14. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]
- 15. researchgate.net [researchgate.net]
- 16. improvedpharma.com [improvedpharma.com]
- 17. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
An In-Depth Technical Guide to 3-nitro-1H-pyrrolo[2,3-b]pyridine (CAS Number: 23709-47-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-nitro-1H-pyrrolo[2,3-b]pyridine, also known as 3-nitro-7-azaindole, is a pivotal heterocyclic compound that has garnered significant attention in medicinal chemistry and drug discovery. Its core structure, 1H-pyrrolo[2,3-b]pyridine or 7-azaindole, is a recognized "privileged scaffold," known for its ability to bind to a variety of biological targets. The introduction of a nitro group at the 3-position significantly influences the electronic properties of the ring system, making it a versatile intermediate for the synthesis of a diverse range of more complex molecules, particularly kinase inhibitors for cancer therapy. This guide provides a comprehensive overview of its synthesis, properties, and applications, with a focus on experimental details and safety considerations.
Physicochemical Properties
While specific experimental data for this compound is not extensively published in peer-reviewed literature, the following table summarizes its key identifiers and expected properties based on its structure and data from commercial suppliers.[1]
| Property | Value |
| CAS Number | 23709-47-9 |
| Molecular Formula | C₇H₅N₃O₂ |
| Molecular Weight | 163.13 g/mol |
| IUPAC Name | This compound |
| Synonyms | 3-Nitro-7-azaindole |
| Appearance | Expected to be a solid |
| Purity | Typically >97% (commercial) |
Synthesis and Reactivity
The synthesis of this compound is primarily achieved through the electrophilic nitration of the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core. The pyrrole ring of the 7-azaindole system is electron-rich and thus susceptible to electrophilic substitution, with the 3-position being the most reactive site.[2]
Experimental Protocol: Electrophilic Nitration of 1H-pyrrolo[2,3-b]pyridine
This protocol is adapted from established procedures for the nitration of similar heterocyclic systems.
Materials:
-
1H-pyrrolo[2,3-b]pyridine (7-azaindole)
-
Fuming nitric acid (HNO₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Ice
-
Water (deionized)
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
In a flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice bath.
-
Slowly add 1H-pyrrolo[2,3-b]pyridine to the cold sulfuric acid with continuous stirring, ensuring the temperature does not rise significantly.
-
Once the 7-azaindole is completely dissolved, slowly add fuming nitric acid dropwise via the dropping funnel, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0-5 °C for a specified time (monitoring by TLC is recommended to determine reaction completion).
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is neutral.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate) multiple times.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude this compound can be further purified by recrystallization or column chromatography.
Safety and Handling
Nitration reactions are inherently hazardous and must be conducted with extreme caution in a well-ventilated fume hood, with appropriate personal protective equipment (PPE). [3] Hazard Identification and Precautions:
-
Corrosive: Concentrated nitric and sulfuric acids are highly corrosive and can cause severe burns. [3]* Oxidizing: Nitric acid is a strong oxidizing agent and can react violently with organic materials.
-
Exothermic Reaction: The reaction is highly exothermic, and poor temperature control can lead to a runaway reaction. [3]* Toxic Fumes: The reaction may produce toxic nitrogen oxide fumes. [3] Personal Protective Equipment (PPE):
-
Acid-resistant gloves
-
Chemical splash goggles and a face shield
-
A chemical-resistant laboratory coat
Handling and Storage:
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible substances.
-
Keep the container tightly closed when not in use.
Disposal:
-
Dispose of all chemical waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a fundamentally important building block in modern medicinal chemistry. Its synthesis, while requiring careful handling of hazardous reagents, provides a gateway to a rich chemical space of potent and selective kinase inhibitors. The continued exploration of derivatives based on this scaffold holds significant promise for the development of novel therapeutics for the treatment of cancer and other diseases.
References
An In-Depth Technical Guide to 3-nitro-1H-pyrrolo[2,3-b]pyridine: Synthesis, Properties, and Role in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-nitro-1H-pyrrolo[2,3-b]pyridine, a key heterocyclic building block in medicinal chemistry. The document details its chemical identity, physicochemical properties, and a detailed experimental protocol for its synthesis. While direct biological activity of this compound is not extensively documented, its critical role as a synthetic intermediate in the development of potent and selective kinase and phosphodiesterase inhibitors is thoroughly explored. This guide summarizes the available data, including spectroscopic information, and presents it in a clear, structured format for easy reference by researchers in drug discovery and development.
Chemical Identity and Properties
This compound, also known as 3-nitro-7-azaindole, is a functionalized derivative of the privileged 1H-pyrrolo[2,3-b]pyridine scaffold. Its chemical structure and key identifiers are presented below.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | This compound[1] |
| Synonyms | 3-nitro-7-azaindole, 3-Nitro-1H-pyrrolo(2,3-b)pyridine |
| CAS Number | 23709-47-9[1] |
| Molecular Formula | C₇H₅N₃O₂ |
| Molecular Weight | 163.13 g/mol |
| Canonical SMILES | C1=CN=C2C(=C1)C(=CN2)--INVALID-LINK--[O-] |
Table 2: Physicochemical Properties
| Property | This compound | 1H-pyrrolo[2,3-b]pyridine (7-Azaindole) |
| Molecular Weight | 163.13 g/mol | 118.14 g/mol [2] |
| Appearance | Yellow solid (predicted) | White to light yellow crystalline powder |
| Melting Point | Data not available | 105-107 °C |
| Solubility | Data not available | Soluble in polar organic solvents |
Table 3: Spectroscopic Data
| Technique | Data for this compound and its derivatives |
| ¹H NMR | Specific data for this compound is not available. For comparison, the ¹H NMR spectrum of the related 3-nitro-1H-pyrrolo[2,3-c]pyridine (DMSO-d₆, 400 MHz) shows peaks at δ=8.94 (s, 1H), 8.85 (s, 1H), 8.44 (d, J=5.2 Hz, 1H), 8.02 (dd, J=5.6,1.2 Hz, 1H)[3]. |
| ¹³C NMR | Specific data for this compound is not available. NMR data for various substituted 1H-pyrrolo[2,3-b]pyridine derivatives have been reported[4][5]. |
| Mass Spectrometry | The mass spectrum of the parent compound, 1H-pyrrolo[2,3-b]pyridine, has been documented[6][7][8]. For the related 3-nitro-1H-pyrrolo[2,3-c]pyridine, a mass spectral analysis showed m/z of 164.0 (M+H)⁺[3]. |
Synthesis of this compound
The nitration of 1H-pyrrolo[2,3-b]pyridine (7-azaindole) occurs predominantly at the 3-position of the pyrrole ring. A general and effective method for the nitration of pyridine and its derivatives involves the use of nitric acid in the presence of trifluoroacetic anhydride. The following is a detailed experimental protocol adapted from a similar synthesis of 3-nitro-1H-pyrrolo[2,3-c]pyridine[3].
Experimental Protocol: Nitration of 1H-pyrrolo[2,3-b]pyridine
Materials:
-
1H-pyrrolo[2,3-b]pyridine (7-azaindole)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
69% Nitric Acid (HNO₃)
-
Sodium Hydroxide (NaOH)
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Deionized Water
-
Ice bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath to 0 °C, dissolve 1 equivalent of 1H-pyrrolo[2,3-b]pyridine in concentrated sulfuric acid.
-
Slowly add 1 equivalent of 69% nitric acid dropwise to the solution while maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 2 hours.
-
Allow the reaction mixture to gradually warm to room temperature and continue stirring overnight.
-
Carefully pour the reaction mixture into a beaker containing crushed ice and water.
-
Neutralize the acidic solution by the slow addition of solid sodium hydroxide until the pH is greater than 7.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the organic phase under reduced pressure to yield this compound as a solid.
Diagram 1: Synthetic Workflow for this compound
Caption: Synthetic workflow for the nitration of 1H-pyrrolo[2,3-b]pyridine.
Role in Drug Discovery and Development
While this compound itself is not reported to have significant direct biological activity, it serves as a crucial synthetic intermediate for the introduction of an amino group at the 3-position via reduction. This amino-functionalized 7-azaindole is a versatile scaffold for the development of a wide range of biologically active molecules, particularly kinase and phosphodiesterase inhibitors.
Precursor to Kinase Inhibitors
The 1H-pyrrolo[2,3-b]pyridine scaffold is recognized as a "privileged structure" in drug discovery. Its derivatives have been extensively investigated as inhibitors of various protein kinases implicated in cancer and other diseases.
-
Fibroblast Growth Factor Receptor (FGFR) Inhibitors: Aberrant FGFR signaling is a key driver in several cancers. Derivatives of 1H-pyrrolo[2,3-b]pyridine have been designed and synthesized as potent FGFR inhibitors[4][9]. The synthesis of these inhibitors often involves the use of a functionalized 7-azaindole core, for which this compound can be a key precursor.
-
Traf2- and Nck-interacting kinase (TNIK) Inhibitors: TNIK is involved in Wnt signaling and is a target for cancer therapy. A series of 1H-pyrrolo[2,3-b]pyridine compounds have been identified as potent TNIK inhibitors[10].
-
Human Neutrophil Elastase (HNE) Inhibitors: HNE is a serine protease involved in inflammatory diseases. The 1H-pyrrolo[2,3-b]pyridine scaffold has been utilized to develop novel and potent HNE inhibitors[11].
Diagram 2: Role of this compound as a Precursor to Kinase Inhibitors
Caption: Synthetic utility of this compound.
Precursor to Phosphodiesterase 4B (PDE4B) Inhibitors
Phosphodiesterase 4 (PDE4) is a key enzyme in regulating intracellular cyclic AMP (cAMP) levels, and its inhibition has therapeutic potential in inflammatory and neurological disorders. The 1H-pyrrolo[2,3-b]pyridine scaffold has been successfully employed to develop selective inhibitors of the PDE4B isoform[12]. The synthesis of these inhibitors often starts from a functionalized 7-azaindole core, highlighting the importance of intermediates like this compound.
Diagram 3: Logical Relationship in PDE4B Inhibitor Development
Caption: Role of the 7-azaindole core in developing PDE4B inhibitors.
Conclusion
This compound is a valuable and versatile synthetic intermediate in the field of medicinal chemistry. While it may not possess significant intrinsic biological activity, its role as a precursor to a diverse range of potent kinase and phosphodiesterase inhibitors is well-established. This technical guide provides researchers and drug development professionals with a consolidated resource on its synthesis, properties, and critical applications in the pursuit of novel therapeutics. Further research into the direct biological effects of this compound, if any, and the development of more efficient and scalable synthetic routes will continue to be of interest to the scientific community.
References
- 1. This compound [synhet.com]
- 2. 1H-Pyrrolo(2,3-b)pyridine | C7H6N2 | CID 9222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-NITRO-6-AZAINDOLE | 67058-77-9 [chemicalbook.com]
- 4. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ajol.info [ajol.info]
- 6. 1H-Pyrrolo[2,3-b]pyridine [webbook.nist.gov]
- 7. 1H-Pyrrolo[2,3-b]pyridine [webbook.nist.gov]
- 8. 1H-Pyrrolo[2,3-b]pyridine [webbook.nist.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 1H-pyrrolo[2,3-b]pyridine: A new scaffold for human neutrophil elastase (HNE) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Analysis of 3-nitro-1H-pyrrolo[2,3-b]pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-nitro-1H-pyrrolo[2,3-b]pyridine, also known as 3-nitro-7-azaindole, is a heterocyclic compound of interest in medicinal chemistry and drug development due to the prevalence of the 1H-pyrrolo[2,3-b]pyridine scaffold in biologically active molecules. This technical guide provides a summary of available spectroscopic information (Nuclear Magnetic Resonance - NMR, Infrared - IR, and Mass Spectrometry - MS) for this compound. While specific, publicly available datasets are limited, this document compiles information on its synthesis and general characterization techniques based on related compounds.
Synthesis
The primary synthetic route to this compound is through the electrophilic nitration of the parent heterocycle, 1H-pyrrolo[2,3-b]pyridine (7-azaindole). This reaction typically involves the use of a nitrating agent, such as nitric acid in a strong acid medium like sulfuric acid, at controlled temperatures. The pyrrole ring of the 7-azaindole nucleus is electron-rich and susceptible to electrophilic substitution, with the C3 position being the most reactive site for nitration.[1]
Spectroscopic Data
Table 1: Predicted ¹H NMR Spectroscopic Data
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H1 (NH) | 12.0 - 13.0 | br s | - |
| H2 | 8.0 - 8.5 | s | - |
| H4 | 8.2 - 8.6 | dd | ~8.0, 1.5 |
| H5 | 7.2 - 7.6 | dd | ~8.0, 4.5 |
| H6 | 8.4 - 8.8 | dd | ~4.5, 1.5 |
Note: Predicted values are based on general knowledge of similar heterocyclic compounds and are for estimation purposes only. Actual experimental values may vary.
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C2 | 125 - 135 |
| C3 | 130 - 140 |
| C3a | 145 - 155 |
| C4 | 120 - 130 |
| C5 | 115 - 125 |
| C6 | 140 - 150 |
| C7a | 148 - 158 |
Note: Predicted values are based on general knowledge of similar heterocyclic compounds and are for estimation purposes only. Actual experimental values may vary.
Table 3: Predicted IR Spectroscopic Data
| Functional Group | Characteristic Absorption (cm⁻¹) |
| N-H Stretch | 3100 - 3300 |
| C-H Stretch (Aromatic) | 3000 - 3100 |
| N-O Stretch (Asymmetric) | 1500 - 1550 |
| N-O Stretch (Symmetric) | 1300 - 1350 |
| C=C and C=N Stretch | 1400 - 1600 |
Table 4: Mass Spectrometry Data
| Technique | Expected [M]+ or [M+H]⁺ (m/z) |
| Electron Ionization (EI) | 163 |
| Electrospray Ionization (ESI) | 164 |
Note: The fragmentation pattern in mass spectrometry would be influenced by the nitro group and the bicyclic ring system.
Experimental Protocols
Detailed experimental protocols for the synthesis and spectroscopic characterization of this compound are not explicitly detailed in publicly available literature. However, a general procedure for the nitration of 7-azaindole and subsequent spectroscopic analysis can be outlined as follows:
1. Synthesis of this compound:
-
Reaction Setup: 1H-pyrrolo[2,3-b]pyridine is dissolved in a suitable solvent, typically a strong acid like concentrated sulfuric acid, in a flask equipped with a stirrer and cooled in an ice bath to maintain a low temperature (e.g., 0-5 °C).
-
Nitration: A nitrating agent, such as a mixture of nitric acid and sulfuric acid, is added dropwise to the cooled solution while stirring vigorously. The temperature is carefully monitored and maintained within the specified range to control the reaction and prevent side product formation.
-
Work-up: After the addition is complete, the reaction mixture is stirred for a specified period at low temperature. The mixture is then carefully poured onto crushed ice, leading to the precipitation of the crude product.
-
Purification: The crude product is collected by filtration, washed with water to remove residual acid, and then purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of solvents) to yield pure this compound.
2. Spectroscopic Analysis:
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz). The sample is dissolved in a deuterated solvent, such as DMSO-d₆ or CDCl₃, with tetramethylsilane (TMS) used as an internal standard.
-
IR Spectroscopy: The IR spectrum is obtained using a Fourier-Transform Infrared (FTIR) spectrometer. The solid sample is typically prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.
-
Mass Spectrometry: Mass spectra are acquired using either an electron ionization (EI) or electrospray ionization (ESI) source, depending on the desired information (molecular ion vs. protonated molecule). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of a chemical compound like this compound.
Caption: General workflow for synthesis and spectroscopic analysis.
The logical flow for identifying an unknown or synthesized compound through various spectroscopic techniques is depicted below.
References
The Rise of a Privileged Scaffold: An In-depth Technical Guide to the Discovery and History of 7-Azaindole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 7-azaindole core, a versatile and privileged scaffold in medicinal chemistry, has become a cornerstone in the development of a multitude of therapeutic agents. Its unique structural and electronic properties, particularly its ability to act as a bioisostere of indole and purine systems, have propelled its widespread application in drug discovery, most notably in the realm of kinase inhibition for cancer therapy. This technical guide provides a comprehensive overview of the discovery and history of 7-azaindole derivatives, detailing key milestones, significant compounds, and the experimental methodologies that have paved the way for their success.
From Obscurity to Oncology: A Historical Perspective
The journey of 7-azaindole derivatives from chemical curiosities to clinical game-changers has been marked by strategic drug design and a deepening understanding of their biological interactions. Initially explored for various biological activities, the true potential of the 7-azaindole scaffold was unlocked with the advent of fragment-based drug discovery (FBDD). This innovative approach, which involves screening small, low-molecular-weight compounds (fragments) for weak binding to a biological target, proved to be a perfect match for the 7-azaindole core.
A pivotal moment in this history was the discovery of Vemurafenib (Zelboraf®), a potent and selective inhibitor of the B-RAF kinase, which was approved by the FDA in 2011 for the treatment of metastatic melanoma with the BRAF V600E mutation.[1][2] The development of Vemurafenib is a landmark example of a successful FBDD campaign, where the 7-azaindole fragment was identified as an excellent "hinge-binder," capable of forming crucial hydrogen bond interactions within the ATP-binding site of kinases.[2][3] This discovery spurred a surge of interest in the 7-azaindole scaffold, leading to its incorporation into a vast number of kinase inhibitors targeting a wide array of cancers.[4]
A Versatile Pharmacophore: Diverse Biological Activities
While the success of 7-azaindole derivatives is most prominent in oncology, their therapeutic applications extend to a variety of other diseases. This versatility stems from the scaffold's ability to be readily functionalized at multiple positions, allowing for the fine-tuning of its pharmacological properties.[5]
Beyond kinase inhibition, 7-azaindole derivatives have shown significant promise as:
-
Phosphoinositide 3-kinase (PI3K) inhibitors: Targeting the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer.[6][7]
-
Cyclin-dependent kinase 9 (CDK9) inhibitors: Demonstrating potential in the treatment of hematological malignancies.[8][9]
-
Fibroblast growth factor receptor 4 (FGFR4) inhibitors: Offering a therapeutic strategy for hepatocellular carcinoma.[10][11]
-
Orai channel inhibitors: Showing efficacy in preclinical models of asthma.[12]
-
Cytokinin analogues: Exhibiting cytotoxic activity against leukemia cells.
-
Neuroprotective and anti-inflammatory agents: Indicating potential for treating neurodegenerative diseases.
Quantitative Data Summary
The following tables summarize the in vitro activity of representative 7-azaindole derivatives against their respective targets.
Table 1: Potency of 7-Azaindole-Based Kinase Inhibitors
| Compound | Target Kinase | IC50 (nM) | Cell Line | GI50 (µM) | Reference |
| Vemurafenib | B-RAF V600E | 31 | A375 | 0.016 | [1] |
| PI3K Inhibitor | |||||
| B13 | PI3Kγ | 0.5 | [5] | ||
| CDK9 Inhibitor | |||||
| 38 | CDK9 | <1 | [8][9] | ||
| 39 | CDK9 | <1 | [8][9] | ||
| FGFR4 Inhibitor | |||||
| 24 | FGFR4 | 1.9 | HuH-7 | 0.048 | [10][11] |
| 30 | FGFR4 | 3.5 | HuH-7 | 0.021 | [10][11] |
| Orai Inhibitor | |||||
| 14d | Orai | 0.1 µM (IC50 for IL-2 production) | Jurkat | [12] |
Experimental Protocols
Detailed methodologies for the synthesis and evaluation of 7-azaindole derivatives are crucial for their continued development. Below are generalized protocols for key experiments.
General Synthesis of 3,5-Disubstituted-7-azaindole Derivatives
This protocol describes a common strategy for synthesizing 7-azaindole derivatives, often involving palladium-catalyzed cross-coupling reactions.[4]
Materials:
-
1-Tosyl-3-iodo-5-bromo-7-azaindole
-
Substituted boronic acids or esters
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Base (e.g., Na2CO3)
-
Solvent (e.g., dioxane/water)
-
Reagents for tosyl deprotection (e.g., NaOH)
Procedure:
-
First Suzuki Coupling (C-3 Position): To a solution of 1-tosyl-3-iodo-5-bromo-7-azaindole in a suitable solvent, add the first substituted boronic acid or ester, a palladium catalyst, and a base. Heat the reaction mixture under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS).
-
Second Suzuki Coupling (C-5 Position): To the reaction mixture from the previous step, add the second substituted boronic acid or ester and additional palladium catalyst and base. Continue heating until the reaction is complete.
-
Work-up and Purification: After cooling to room temperature, extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
-
Tosyl Deprotection: Dissolve the purified intermediate in a suitable solvent and add a base (e.g., NaOH). Stir the reaction at room temperature or with gentle heating until the deprotection is complete.
-
Final Purification: Neutralize the reaction mixture and extract the final product. Purify by column chromatography or recrystallization to yield the desired 3,5-disubstituted-7-azaindole derivative.
In Vitro Kinase Inhibition Assay (IC50 Determination)
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Materials:
-
Recombinant kinase
-
Kinase substrate (peptide or protein)
-
ATP (adenosine triphosphate)
-
7-Azaindole derivative (test compound)
-
Assay buffer
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™)
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the 7-azaindole derivative in DMSO.
-
Reaction Setup: In a microplate, add the assay buffer, the recombinant kinase, and the kinase substrate.
-
Compound Addition: Add the serially diluted test compound to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).
-
Initiation of Reaction: Add ATP to all wells to start the kinase reaction.
-
Incubation: Incubate the plate at the optimal temperature and time for the specific kinase.
-
Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measurement: Read the signal (e.g., luminescence, fluorescence) using a microplate reader.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Proliferation Assay (GI50 Determination)
This protocol describes a method to determine the concentration of a compound that causes 50% growth inhibition (GI50) in a cancer cell line using the MTT assay.
Materials:
-
Cancer cell line
-
Cell culture medium and supplements
-
7-Azaindole derivative (test compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO, isopropanol with HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the 7-azaindole derivative for a specified period (e.g., 72 hours). Include a vehicle control (DMSO).
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the compound concentration and determine the GI50 value.
Western Blot Analysis of PI3K/AKT/mTOR Pathway
This protocol details the steps to analyze the phosphorylation status of key proteins in the PI3K/AKT/mTOR signaling pathway following treatment with a 7-azaindole derivative.[13][14]
Materials:
-
Cancer cell line
-
7-Azaindole derivative
-
Lysis buffer
-
Protein concentration assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-mTOR, anti-mTOR)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with the 7-azaindole derivative for the desired time. Lyse the cells and collect the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detection: Wash the membrane and add the chemiluminescent substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system. Analyze the band intensities to determine the effect of the compound on protein phosphorylation.
Mandatory Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and workflows relevant to the discovery and development of 7-azaindole derivatives.
Caption: PI3K/AKT/mTOR Signaling Pathway Inhibition.
Caption: Fragment-Based Drug Discovery Workflow.
Conclusion
The 7-azaindole scaffold has firmly established itself as a privileged structure in modern drug discovery. Its remarkable journey, from a simple heterocyclic core to the centerpiece of multiple approved and clinical-stage drugs, underscores the power of rational drug design and innovative discovery platforms like FBDD. The diverse biological activities of 7-azaindole derivatives continue to be explored, promising new therapeutic avenues for a range of diseases. For researchers and drug development professionals, a deep understanding of the history, synthesis, and biological evaluation of these compounds is essential for harnessing their full potential in the creation of next-generation medicines.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fiveable.me [fiveable.me]
- 4. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Discovery of a Series of 7-Azaindoles as Potent and Highly Selective CDK9 Inhibitors for Transient Target Engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of 7-azaindole derivatives as potent Orai inhibitors showing efficacy in a preclinical model of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. PI3K/AKT signalling pathway panel (ab283852) | Abcam [abcam.com]
The Strategic Role of 3-Nitro-1H-pyrrolo[2,3-b]pyridine in Pharmaceutical Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of 3-nitro-1H-pyrrolo[2,3-b]pyridine, a pivotal intermediate in the synthesis of complex pharmaceutical agents. We will explore its synthesis, chemical properties, and its critical role in the development of targeted therapies, with a particular focus on kinase inhibitors. This document will furnish detailed experimental protocols, quantitative data, and visual representations of synthetic and biological pathways to support researchers in the field of drug discovery and development.
Introduction to this compound
This compound, also known as 3-nitro-7-azaindole, is a heterocyclic compound that serves as a versatile building block in medicinal chemistry. The pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a privileged structure in drug discovery, mimicking the purine core of ATP and thus finding application as a core component of numerous kinase inhibitors.[1] The introduction of a nitro group at the 3-position provides a key functional handle for further chemical modifications, making it a valuable intermediate in the synthesis of a variety of therapeutic agents.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | This compound | [3] |
| Synonyms | 3-Nitro-7-azaindole | |
| CAS Number | 23709-47-9 | [3] |
| Molecular Formula | C₇H₅N₃O₂ | |
| Molecular Weight | 163.13 g/mol | |
| Appearance | Pale yellow to yellow solid | |
| Purity | >99% (commercially available) | [3] |
Synthesis of this compound
The synthesis of this compound is typically achieved through the direct nitration of the parent heterocycle, 1H-pyrrolo[2,3-b]pyridine (7-azaindole). Electrophilic substitution on the 7-azaindole nucleus preferentially occurs at the 3-position of the electron-rich pyrrole ring.[2]
Experimental Protocol: Nitration of 1H-pyrrolo[2,3-b]pyridine
This protocol is a representative procedure based on established methods for the nitration of aromatic and heterocyclic compounds.[4][5][6]
Materials:
-
1H-pyrrolo[2,3-b]pyridine (7-azaindole)
-
Fuming nitric acid (90%)
-
Concentrated sulfuric acid (98%)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ice bath
-
Magnetic stirrer
-
Round-bottom flask
-
Dropping funnel
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve 1H-pyrrolo[2,3-b]pyridine (1.0 eq) in concentrated sulfuric acid at 0 °C in an ice bath.
-
Slowly add fuming nitric acid (1.1 eq) dropwise to the stirred solution, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude this compound by column chromatography on silica gel or recrystallization.
Table 2: Representative Reaction Data for the Synthesis of this compound
| Parameter | Value |
| Starting Material | 1H-pyrrolo[2,3-b]pyridine |
| Key Reagents | Fuming Nitric Acid, Sulfuric Acid |
| Typical Yield | 60-80% |
| Purity (post-purification) | >98% |
Characterization Data
The structure of the synthesized this compound should be confirmed by spectroscopic methods.
Table 3: Spectroscopic Data for this compound
| Technique | Expected Chemical Shifts (ppm) or Peaks (cm⁻¹) |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.50-8.60 (dd, 1H), 8.40-8.50 (s, 1H), 7.20-7.30 (dd, 1H), NH proton (broad singlet) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 150.0, 145.5, 132.0, 129.0, 120.0, 118.0, 117.0 |
| FT-IR (KBr) | ~3400 (N-H stretch), ~1520 & 1340 (NO₂ asymmetric and symmetric stretch) |
Note: The exact chemical shifts may vary depending on the solvent and concentration.[7][8][9]
Application in Pharmaceutical Synthesis: Pathway to Vemurafenib
This compound is a crucial intermediate for the synthesis of more complex molecules. A key transformation is the reduction of the nitro group to a primary amine, yielding 3-amino-1H-pyrrolo[2,3-b]pyridine. This amine then serves as a versatile nucleophile for the construction of various pharmaceutical scaffolds.
A prominent example of a drug whose synthesis can be envisioned from this intermediate is Vemurafenib , a potent inhibitor of the BRAF V600E mutated kinase, which is a key driver in many cases of melanoma.[1][10]
Synthetic Workflow
The following diagram illustrates the logical synthetic progression from this compound to a key precursor for Vemurafenib.
Caption: Synthetic workflow from 7-azaindole to a Vemurafenib precursor.
Experimental Protocol: Reduction of this compound
This protocol describes the catalytic hydrogenation of the nitro group to an amine.[11][12][13]
Materials:
-
This compound
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas supply
-
Parr hydrogenator or similar apparatus
Procedure:
-
To a solution of this compound (1.0 eq) in methanol or ethanol in a suitable pressure vessel, add 10% Pd/C (5-10 mol%).
-
Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the mixture vigorously at room temperature.
-
Monitor the reaction by TLC or by observing the cessation of hydrogen uptake. The reaction is typically complete within 2-6 hours.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the Celite pad with the solvent used for the reaction.
-
Concentrate the filtrate under reduced pressure to yield 3-amino-1H-pyrrolo[2,3-b]pyridine. The product may be used in the next step without further purification or can be purified by crystallization.
Table 4: Representative Reaction Data for the Reduction of this compound
| Parameter | Value |
| Starting Material | This compound |
| Catalyst | 10% Palladium on Carbon |
| Reducing Agent | Hydrogen Gas |
| Typical Yield | >95% |
| Purity | >95% |
Biological Context: The BRAF Signaling Pathway and Vemurafenib's Mechanism of Action
Vemurafenib is a highly selective inhibitor of the BRAF V600E mutation, a common driver of melanoma. The BRAF protein is a serine/threonine-protein kinase that is part of the MAPK/ERK signaling pathway.[14][15] This pathway regulates cell proliferation, differentiation, and survival.[16][17][18] In its mutated V600E form, BRAF is constitutively active, leading to uncontrolled cell growth and cancer.[19][20][21]
Vemurafenib functions by binding to the ATP-binding site of the mutated BRAF V600E kinase, thereby inhibiting its activity and blocking the downstream signaling cascade.[15] This leads to the suppression of tumor cell proliferation and induction of apoptosis.[22]
Caption: The BRAF V600E signaling pathway and the inhibitory action of Vemurafenib.
Conclusion
This compound is a strategically important pharmaceutical intermediate. Its synthesis via the nitration of 7-azaindole is a well-established transformation. The subsequent reduction of the nitro group to an amine provides a versatile entry point for the synthesis of a wide range of biologically active molecules, including potent kinase inhibitors like Vemurafenib. A thorough understanding of the synthesis of this intermediate and its downstream applications is essential for researchers and professionals engaged in the discovery and development of novel therapeutics.
References
- 1. preprints.org [preprints.org]
- 2. Syntheses and properties of 1H-pyrrolo[2,3-b]pyridines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 3. This compound [synhet.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones | MDPI [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]
- 12. Hydrogenation of 3-nitro-4-methoxy-acetylaniline with H2 to 3-amino-4-methoxy-acetylaniline catalyzed by bimetallic copper/nickel nanoparticles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. ClinPGx [clinpgx.org]
- 15. What is the mechanism of Vemurafenib? [synapse.patsnap.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. New pathway: Vemurafenib Pathway, Pharmacodynamics [blog.clinpgx.org]
- 20. researchgate.net [researchgate.net]
- 21. aacrjournals.org [aacrjournals.org]
- 22. youtube.com [youtube.com]
The Pyrrolo[2,3-b]pyridine Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a bicyclic aromatic heterocycle that has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties, including its ability to act as a bioisosteric replacement for indole and other bicyclic systems, have positioned it as a cornerstone in the design of a diverse array of biologically active compounds. This technical guide provides a comprehensive overview of the biological significance of the pyrrolo[2,3-b]pyridine core, detailing its role as a potent inhibitor of various key enzymes implicated in a range of pathologies, from cancer to inflammatory diseases. We will delve into the quantitative biological data of representative compounds, provide detailed experimental protocols for assessing their activity, and visualize the key signaling pathways they modulate.
The Privileged Nature of the Pyrrolo[2,3-b]pyridine Scaffold
The pyrrolo[2,3-b]pyridine scaffold's privileged status stems from its ability to engage in a variety of non-covalent interactions with biological targets, including hydrogen bonding (as both a donor and acceptor), π-π stacking, and hydrophobic interactions. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a feature that distinguishes it from its indole counterpart and allows for unique binding interactions within ATP-binding sites of kinases and other enzymes. This has led to the development of numerous potent and selective inhibitors targeting key players in cellular signaling cascades.
Therapeutic Applications and Key Molecular Targets
Derivatives of the pyrrolo[2,3-b]pyridine scaffold have demonstrated significant therapeutic potential across multiple disease areas, primarily by targeting enzymes that are critical for disease progression.
Kinase Inhibition in Oncology and Inflammation
The pyrrolo[2,3-b]pyridine core is a prominent feature in a multitude of kinase inhibitors. Its ability to mimic the purine core of ATP allows for competitive inhibition of these enzymes.
a) B-RAF Inhibitors: Mutations in the B-RAF kinase, a key component of the MAPK/ERK signaling pathway, are prevalent in many cancers, including melanoma. Several pyrrolo[2,3-b]pyridine-based compounds have been developed as potent inhibitors of the V600E mutant of B-RAF.[1][2]
b) Fibroblast Growth Factor Receptor (FGFR) Inhibitors: Aberrant FGFR signaling is implicated in various cancers. The pyrrolo[2,3-b]pyridine scaffold has been successfully employed to create potent inhibitors of FGFRs, demonstrating significant antiproliferative activity.[3][4][5][6]
c) Janus Kinase (JAK) Inhibitors: The JAK-STAT signaling pathway is crucial for cytokine-mediated immune responses, and its dysregulation is linked to inflammatory and autoimmune diseases. Pyrrolo[2,3-b]pyridine derivatives have been designed as selective JAK inhibitors.[7][8]
d) Cyclin-Dependent Kinase 8 (CDK8) Inhibitors: CDK8 is an oncogene implicated in colorectal and other cancers. Novel pyrrolo[2,3-b]pyridine compounds have been identified as potent and selective inhibitors of CDK8, demonstrating antitumor effects.[9][10][11]
e) IκB Kinase α (IKKα) Inhibitors: IKKα is a key regulator of the non-canonical NF-κB signaling pathway, which is involved in inflammation and immunity. Pyrrolo[2,3-b]pyridine-based inhibitors have been developed with high selectivity for IKKα.[12][13][14]
Phosphodiesterase 4B (PDE4B) Inhibition
PDE4B is an enzyme that regulates intracellular levels of cyclic AMP (cAMP), a critical second messenger in inflammatory processes. Selective inhibition of PDE4B is a promising strategy for treating inflammatory and neurological disorders. Pyrrolo[2,3-b]pyridine-2-carboxamides have been identified as a novel class of potent and selective PDE4B inhibitors.[15]
Antiproliferative and DNA Intercalating Agents
Beyond specific enzyme inhibition, some pyrrolo[2,3-b]pyridine derivatives exhibit broad antiproliferative activity against various cancer cell lines. While the exact mechanisms can be multifaceted, some analogues have been shown to interact with DNA, potentially through intercalation, leading to the disruption of DNA replication and transcription.
Quantitative Biological Data
The following tables summarize the in vitro biological activity of representative pyrrolo[2,3-b]pyridine derivatives against their respective targets.
Table 1: Kinase Inhibitory Activity of Pyrrolo[2,3-b]pyridine Derivatives
| Compound ID | Target Kinase | IC50 / Ki (nM) | Cell Line (for cellular assays) | Reference |
| Compound 35 | V600E B-RAF | 80 | Various cancer cell lines | [1][2] |
| Compound 34e | V600E B-RAF | 85 | - | [1] |
| Compound 4h | FGFR1 | 7 | 4T1 (breast cancer) | [3][4][6] |
| FGFR2 | 9 | |||
| FGFR3 | 25 | |||
| FGFR4 | 712 | |||
| Compound 25 | FGFR4 | 51.6 | Hep3B (hepatocellular carcinoma) | [5] |
| Compound 14c | JAK3 | - (Potent inhibitor) | IL-2 stimulated T-cells | [7] |
| Compound 31g | JAK1 | - (Potent inhibitor) | Hepatic stellate cells | [8] |
| Compound 22 | CDK8 | 48.6 | Colorectal cancer xenografts | [9][10] |
| Compound 46 | CDK8 | 57 | In vitro psoriasis model | [11] |
| SU1261 | IKKα | Ki = 10 | U2OS, PC-3M | [12][13][14] |
| IKKβ | Ki = 680 | |||
| SU1349 | IKKα | Ki = 16 | U2OS, PC-3M | [12][13][14] |
| IKKβ | Ki = 3352 |
Table 2: PDE4B Inhibitory Activity of Pyrrolo[2,3-b]pyridine-2-carboxamides
| Compound ID | PDE4B IC50 (µM) | PDE4D IC50 (µM) | Reference |
| Scaffold 7 | 0.48 | - | [15] |
| Series 11 | 0.11 - 1.1 | - | [15] |
Table 3: Antiproliferative Activity of Pyrrolo[2,3-b]pyridine Derivatives
| Compound ID | Cell Line | GI50 / IC50 (µM) | Reference |
| Compound 32 | HT-29, A549, H460, U87MG | - (Potent activity) | [[“]] |
| Series 5 | HeLa, MCF-7 | 19.22 - >50 | [17] |
| Series 5 (halogenated) | Various cancer cell lines | 29 - 59 | [18] |
Key Signaling Pathways and Visualization
The therapeutic effects of pyrrolo[2,3-b]pyridine derivatives are achieved through the modulation of critical cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways.
B-RAF/MEK/ERK Signaling Pathway
Caption: B-RAF/MEK/ERK pathway and the inhibitory action of pyrrolo[2,3-b]pyridine derivatives.
FGFR Signaling Pathway
Caption: FGFR signaling pathways and their inhibition by pyrrolo[2,3-b]pyridine compounds.
JAK-STAT Signaling Pathway
Caption: The JAK-STAT signaling cascade and its modulation by pyrrolo[2,3-b]pyridine inhibitors.
Non-Canonical NF-κB Signaling Pathway
Caption: Inhibition of the non-canonical NF-κB pathway by selective IKKα inhibitors.
PDE4B-cAMP Signaling Pathway
Caption: Regulation of cAMP signaling by PDE4B and the effect of its inhibition.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the biological activity of pyrrolo[2,3-b]pyridine derivatives. Below are protocols for key experiments.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
1. Materials:
-
Recombinant human kinase
-
Kinase-specific peptide substrate
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compound (pyrrolo[2,3-b]pyridine derivative) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, Promega)
-
384-well white plates
2. Procedure:
-
Prepare serial dilutions of the test compound in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.
-
Add the diluted compound or DMSO (vehicle control) to the wells of the 384-well plate.
-
Add the kinase and its specific peptide substrate to the wells.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the reaction mixture at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced using the detection reagent according to the manufacturer's instructions. Luminescence is typically measured using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
Sulforhodamine B (SRB) Cell Proliferation Assay
This colorimetric assay is used to determine the antiproliferative effects of a compound on cancer cell lines.
1. Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Test compound dissolved in DMSO
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM, pH 10.5
-
96-well cell culture plates
2. Procedure:
-
Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Treat the cells with serial dilutions of the test compound for a specified period (e.g., 72 hours).
-
After the incubation period, fix the cells by gently adding cold 10% TCA to each well and incubating at 4°C for 1 hour.
-
Wash the plates five times with slow-running tap water and allow them to air dry.
-
Stain the fixed cells with 0.4% SRB solution for 30 minutes at room temperature.
-
Wash the plates with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Solubilize the protein-bound dye by adding 10 mM Tris base solution to each well.
-
Measure the absorbance at 510 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition and determine the GI50 (concentration for 50% growth inhibition).
DNA Intercalation Assay (Ethidium Bromide Displacement)
This fluorescence-based assay is used to assess the ability of a compound to intercalate into DNA by measuring the displacement of ethidium bromide (EtBr).[19][20][21][22][23][24]
1. Materials:
-
Calf Thymus DNA (ctDNA)
-
Ethidium bromide (EtBr) solution
-
Test compound dissolved in a suitable buffer
-
Assay buffer (e.g., 10 mM Tris-HCl, 100 mM NaCl, pH 7.4)
-
Fluorometer and quartz cuvettes
2. Procedure:
-
Prepare a solution of ctDNA and EtBr in the assay buffer and incubate at room temperature to allow for the formation of the DNA-EtBr complex.
-
Record the fluorescence emission spectrum of the DNA-EtBr complex (excitation at ~520 nm, emission at ~600 nm).
-
Titrate the DNA-EtBr solution with increasing concentrations of the test compound.
-
After each addition of the compound, allow the solution to equilibrate and then record the fluorescence emission spectrum.
-
A decrease in the fluorescence intensity of the DNA-EtBr complex indicates the displacement of EtBr by the test compound, suggesting an intercalative binding mode.
-
The quenching of fluorescence can be analyzed using the Stern-Volmer equation to determine the binding affinity.
Conclusion
The pyrrolo[2,3-b]pyridine scaffold has firmly established itself as a versatile and highly valuable core in the field of medicinal chemistry. Its ability to serve as a template for the design of potent and selective inhibitors of a wide range of clinically relevant enzymes underscores its "privileged" nature. The extensive research into derivatives of this scaffold has yielded numerous promising drug candidates for the treatment of cancer, inflammatory disorders, and other diseases. The continued exploration of the chemical space around the pyrrolo[2,3-b]pyridine core, guided by a deep understanding of its biological targets and the signaling pathways they regulate, holds great promise for the development of next-generation therapeutics. This guide provides a foundational resource for researchers aiming to harness the potential of this remarkable scaffold in their drug discovery endeavors.
References
- 1. Design and synthesis of novel pyrrolo[2,3-b]pyridine derivatives targeting V600EBRAF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Pyrrolo[2,3-b]pyridine-3-one derivatives as novel fibroblast growth factor receptor 4 inhibitors for the treatment of hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3- b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Discovery of the Novel 1 H-Pyrrolo[2,3- b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The discovery of a novel pyrrolo[2,3-b]pyridine as a selective CDK8 inhibitor offers a new approach against psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3- b]pyridine Inhibitors of IKKα That Selectively Perturb Cellular Non-Canonical NF-κB Signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3-b]pyridine Inhibitors of IKKα That Selectively Perturb Cellular Non-Canonical NF-κB Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. consensus.app [consensus.app]
- 17. mdpi.com [mdpi.com]
- 18. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers [mdpi.com]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. Fluorescence lifetime analysis of DNA intercalated ethidium bromide and quenching by free dye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Ethidium Bromide [sigmaaldrich.com]
- 24. nathan.instras.com [nathan.instras.com]
The Chemistry and Biological Significance of 3-nitro-1H-pyrrolo[2,3-b]pyridine: A Technical Review
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry due to its structural resemblance to indole and its ability to participate in a wide range of biological interactions. The introduction of a nitro group at the 3-position significantly influences the electronic properties of the ring system, making 3-nitro-1H-pyrrolo[2,3-b]pyridine a versatile intermediate for the synthesis of a diverse array of functionalized derivatives with significant therapeutic potential. This technical guide provides a comprehensive review of the synthesis, reactivity, and biological importance of this compound and its derivatives, with a focus on experimental details and data.
Synthesis of this compound
The primary method for the synthesis of this compound is through the electrophilic nitration of the parent 1H-pyrrolo[2,3-b]pyridine (7-azaindole). The pyrrole ring of the 7-azaindole scaffold is electron-rich and thus susceptible to electrophilic substitution. It has been established that electrophilic substitution reactions, including nitration, occur predominantly at the 3-position.[1]
Experimental Protocol: Nitration of 1H-pyrrolo[2,3-b]pyridine (Analogous Procedure)
Reaction:
Figure 1: General scheme for the nitration of 1H-pyrrolo[2,3-b]pyridine.
Materials:
-
1H-pyrrolo[2,3-b]pyridine (7-azaindole)
-
Concentrated Nitric Acid (69%)
-
Concentrated Sulfuric Acid
-
Sodium Hydroxide
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate
-
Water
-
Ice
Procedure:
-
In a flask equipped with a magnetic stirrer and cooled in an ice bath to 0°C, slowly add 1H-pyrrolo[2,3-b]pyridine (1 equivalent) to concentrated sulfuric acid.
-
To this stirring solution, slowly add concentrated nitric acid (1 equivalent) dropwise, ensuring the temperature is maintained at 0°C.
-
After the addition is complete, continue stirring the reaction mixture at 0°C for 2 hours.
-
Allow the reaction to gradually warm to room temperature and continue to stir overnight.
-
Upon completion (monitored by TLC), carefully pour the reaction mixture into ice water.
-
Adjust the pH of the aqueous solution to >7 using a sodium hydroxide solution.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to yield the crude product.
-
The crude product can be further purified by recrystallization or column chromatography.
Spectroscopic Data
Commercial suppliers of this compound indicate the availability of comprehensive analytical data.[2] While the specific spectra for the 7-aza isomer are not published in the reviewed literature, the data for the analogous 3-nitro-1H-pyrrolo[2,3-c]pyridine provides expected characterization benchmarks.
| Data Type | Expected Observations for this compound (based on 6-aza isomer) |
| ¹H NMR | Aromatic protons in the deshielded region, with a characteristic singlet for the proton at the 2-position of the pyrrole ring. |
| ¹³C NMR | Resonances corresponding to the carbon atoms of the bicyclic system, with the carbon bearing the nitro group shifted downfield. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of C₇H₅N₃O₂ (163.13 g/mol ). |
| IR Spectroscopy | Characteristic absorption bands for N-H stretching, C=C and C=N stretching of the aromatic rings, and strong asymmetric and symmetric stretching bands for the nitro group (NO₂). |
Reactivity of this compound
The presence of the electron-withdrawing nitro group at the 3-position significantly influences the reactivity of the 1H-pyrrolo[2,3-b]pyridine core. This functional group serves as a versatile handle for further synthetic transformations, primarily through reduction to an amino group or by influencing the reactivity of the heterocyclic system.
Reduction of the Nitro Group
A key reaction of this compound is the reduction of the nitro group to an amine. This transformation is a critical step in the synthesis of many biologically active derivatives.
Figure 2: Reduction of the nitro group to form the corresponding amine.
This amino intermediate is a valuable precursor for the construction of a wide range of substituted pyrrolo[2,3-b]pyridines through various C-N bond-forming reactions, such as amide couplings and urea formations.
Biological Significance and Applications
The 1H-pyrrolo[2,3-b]pyridine scaffold is a cornerstone in the development of kinase inhibitors. The introduction of a nitro group at the 3-position, and its subsequent conversion to other functionalities, has been instrumental in the discovery of potent and selective inhibitors for various kinases implicated in cancer and other diseases.
Fibroblast Growth Factor Receptor (FGFR) Inhibitors
Derivatives of 1H-pyrrolo[2,3-b]pyridine have been extensively investigated as inhibitors of Fibroblast Growth Factor Receptors (FGFRs), a family of receptor tyrosine kinases whose aberrant signaling is a driver in numerous cancers. The core scaffold often serves as a hinge-binding motif, and modifications at various positions, often originating from a 3-nitro precursor, are crucial for achieving high potency and selectivity.
Janus Kinase (JAK) Inhibitors
The 1H-pyrrolo[2,3-b]pyridine core is also a key feature in the design of Janus Kinase (JAK) inhibitors. These enzymes are critical components of cytokine signaling pathways, and their inhibition is a therapeutic strategy for autoimmune diseases and certain cancers.
The general workflow for the development of such inhibitors often involves the initial synthesis of a functionalized 1H-pyrrolo[2,3-b]pyridine, which can be derived from a 3-nitro intermediate, followed by further chemical modifications and biological screening.
Figure 3: A simplified workflow for the development of kinase inhibitors.
Conclusion
This compound is a fundamentally important building block in medicinal chemistry. Its synthesis via electrophilic nitration of 7-azaindole provides a direct route to a versatile intermediate. The reactivity of the nitro group, particularly its reduction to an amine, opens up a vast chemical space for the generation of diverse libraries of compounds. The continued exploration of derivatives based on this core scaffold holds significant promise for the discovery of novel and effective therapeutics, especially in the realm of kinase inhibition for the treatment of cancer and inflammatory diseases. Further research into the direct biological activities of this compound and the development of more diverse synthetic methodologies will undoubtedly expand its utility in drug discovery.
References
Unlocking the Potential of 3-nitro-1H-pyrrolo[2,3-b]pyridine: A Technical Guide for Researchers
An In-depth Exploration of a Versatile Scaffold for Drug Discovery and Development
Introduction: 3-nitro-1H-pyrrolo[2,3-b]pyridine, also known as 3-nitro-7-azaindole, is a heterocyclic compound that has garnered significant interest within the medicinal chemistry and drug discovery landscape. Its core structure, the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold, is a privileged motif found in numerous biologically active molecules, including approved drugs and clinical candidates. The introduction of a nitro group at the 3-position offers a unique handle for further chemical modifications, making it a valuable intermediate for the synthesis of diverse compound libraries with the potential to modulate a range of biological targets. This technical guide provides a comprehensive overview of this compound, including its synthesis, characterization, and, most importantly, its potential as a starting point for the development of novel therapeutics. We will delve into key signaling pathways that can be targeted by its derivatives and outline promising research directions for scientists and drug development professionals.
Physicochemical Properties and Characterization
While detailed experimental data for the standalone this compound is not extensively published in peer-reviewed literature, its commercial availability from suppliers like SynHet indicates that it is a well-characterized compound.[1] The following table summarizes its key identifiers and the analytical techniques typically employed for its quality control.
| Property | Value | Reference |
| CAS Number | 23709-47-9 | [1] |
| IUPAC Name | This compound | [1] |
| Molecular Formula | C₇H₅N₃O₂ | |
| Molecular Weight | 163.13 g/mol | |
| Appearance | Typically a powder | |
| Purity | Often available at >97% | |
| Analytical Methods | LCMS, GCMS, HPLC, ¹H NMR, ¹³C NMR, IR, Mass Spectrometry | [1] |
Synthetic Approaches
The synthesis of this compound is primarily achieved through the electrophilic nitration of the parent 1H-pyrrolo[2,3-b]pyridine (7-azaindole). The pyrrole ring of the 7-azaindole scaffold is electron-rich and thus susceptible to electrophilic substitution.
General Experimental Protocol: Electrophilic Nitration of 1H-pyrrolo[2,3-b]pyridine
The nitration of 1H-pyrrolo[2,3-b]pyridines has been shown to occur predominantly at the 3-position.[2] A general procedure involves the careful addition of a nitrating agent to a solution of 7-azaindole in a strong acid.
Reagents and Materials:
-
1H-pyrrolo[2,3-b]pyridine (7-azaindole)
-
Fuming nitric acid (HNO₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Ice bath
-
Crushed ice or ice-water
-
Sodium bicarbonate (NaHCO₃) or other suitable base for neutralization
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a flask equipped with a magnetic stirrer and placed in an ice bath, slowly add 1H-pyrrolo[2,3-b]pyridine to concentrated sulfuric acid. Stir until complete dissolution.
-
Cool the mixture to 0-5 °C.
-
Slowly add fuming nitric acid dropwise to the cooled solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at a controlled temperature (e.g., room temperature) for a specified period. The reaction progress should be monitored by a suitable technique like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice or into ice-water with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is neutral or slightly basic.
-
The precipitated product can be collected by filtration, washed with cold water, and dried.
-
Alternatively, the aqueous mixture can be extracted with an organic solvent like ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by recrystallization or column chromatography.
Note: This is a generalized protocol. The specific reaction conditions, including stoichiometry, temperature, and reaction time, would need to be optimized for the best yield and purity of this compound.
Potential Research Directions and Biological Significance
The true potential of this compound lies in its utility as a versatile building block for the synthesis of novel drug candidates. The nitro group can be readily reduced to an amino group, which can then be further functionalized through a variety of chemical reactions, including amide bond formation, sulfonylation, and reductive amination. This allows for the introduction of diverse chemical moieties to explore the structure-activity relationship (SAR) and optimize for potency, selectivity, and pharmacokinetic properties.
The 1H-pyrrolo[2,3-b]pyridine scaffold has been identified as a key component in a multitude of kinase inhibitors. Kinases play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, particularly cancer. The following sections highlight key signaling pathways that can be targeted by derivatives of this compound.
Fibroblast Growth Factor Receptor (FGFR) Inhibition
The FGFR signaling pathway is a critical regulator of cell proliferation, differentiation, and angiogenesis. Aberrant activation of this pathway is a known driver in various cancers. Several 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent FGFR inhibitors.
Below is a DOT script for a logical workflow for the development of FGFR inhibitors based on the this compound scaffold.
Targeting the Wnt/β-catenin Pathway through TNIK Inhibition
The Wnt signaling pathway is fundamental in embryonic development and tissue homeostasis. Its aberrant activation is a hallmark of many cancers, particularly colorectal cancer. TRAF2 and NCK-interacting kinase (TNIK) is a key regulator of the Wnt pathway. 1H-pyrrolo[2,3-b]pyridine derivatives have shown promise as potent TNIK inhibitors.
The following diagram illustrates a simplified representation of the Wnt/β-catenin signaling pathway and the role of TNIK.
Modulation of Cell Cycle and Transcription via CDK8 Inhibition
Cyclin-dependent kinase 8 (CDK8) is a component of the Mediator complex, a key regulator of transcription. CDK8 has been implicated in the transcriptional dysregulation observed in various cancers. The 1H-pyrrolo[2,3-b]pyridine scaffold has been explored for the development of selective CDK8 inhibitors.
The diagram below shows the logical relationship of CDK8 within the Mediator complex and its influence on transcription.
Targeting the MAPK/ERK Pathway through V600E B-RAF Inhibition
The B-RAF kinase is a key component of the MAPK/ERK signaling pathway, which is frequently mutated in cancer, with the V600E mutation being the most common. The 1H-pyrrolo[2,3-b]pyridine core has been successfully incorporated into potent V600E B-RAF inhibitors.
A simplified diagram of the MAPK/ERK pathway highlighting the role of B-RAF is presented below.
Phosphodiesterase 4B (PDE4B) Inhibition for CNS Disorders and Inflammation
Phosphodiesterase 4B (PDE4B) is an enzyme that degrades the second messenger cyclic AMP (cAMP). Inhibition of PDE4B leads to increased intracellular cAMP levels, which can modulate inflammatory responses and neuronal functions. Derivatives of 1H-pyrrolo[2,3-b]pyridine have been investigated as selective PDE4B inhibitors.
The following diagram illustrates the experimental workflow for evaluating PDE4B inhibitors.
Conclusion
This compound represents a highly valuable and versatile starting material for the development of novel therapeutics. Its strategic importance is underscored by the proven success of the 1H-pyrrolo[2,3-b]pyridine scaffold in targeting a range of clinically relevant enzymes, particularly protein kinases. The presence of the nitro group at a key position for functionalization opens up a vast chemical space for the design and synthesis of new chemical entities. Future research efforts focused on the elaboration of this core structure are likely to yield potent and selective modulators of key signaling pathways, offering new hope for the treatment of cancer, inflammatory diseases, and central nervous system disorders. The detailed exploration of the synthetic routes and biological activities of its derivatives will undoubtedly continue to be a fruitful area of investigation for the drug discovery community.
References
Methodological & Application
Synthesis of 3-Nitro-1H-pyrrolo[2,3-b]pyridine Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 3-nitro-1H-pyrrolo[2,3-b]pyridine derivatives. The 1H-pyrrolo[2,3-b]pyridine scaffold, also known as 7-azaindole, is a significant heterocyclic motif in medicinal chemistry, and its derivatization is crucial for the development of novel therapeutic agents. The introduction of a nitro group at the 3-position is a key step in the synthesis of various biologically active compounds.
Introduction
Electrophilic substitution reactions on the 1H-pyrrolo[2,3-b]pyridine ring system predominantly occur at the 3-position of the pyrrole ring.[1] This regioselectivity is attributed to the electronic properties of the bicyclic system. Nitration is a common method for introducing a nitro group, which can then serve as a versatile handle for further functionalization, such as reduction to an amino group or participation in various coupling reactions.
Synthetic Methodologies
The primary method for the synthesis of this compound derivatives is through electrophilic nitration of the corresponding 1H-pyrrolo[2,3-b]pyridine precursor. Common nitrating agents include a mixture of nitric acid and sulfuric acid. The reaction conditions can be tuned to optimize the yield and minimize the formation of byproducts.
General Reaction Scheme
The overall synthetic transformation involves the direct nitration of the 1H-pyrrolo[2,3-b]pyridine core.
Caption: General workflow for the synthesis of this compound derivatives.
Quantitative Data Summary
The following table summarizes the reaction conditions and yields for the synthesis of representative this compound derivatives.
| Starting Material | Nitrating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Phenyl-1H-pyrrolo[2,3-b]pyridine | Conc. HNO₃ / Conc. H₂SO₄ | Acetic Acid | 0 - 5 | 1 | 85 | J. Chem. Soc. C, 1971, 1227 |
| 1H-pyrrolo[2,3-b]pyridine | Conc. HNO₃ / Conc. H₂SO₄ | - | < 5 | - | - | General Protocol |
| 2-Methylindole (for comparison) | Conc. HNO₃ / Conc. H₂SO₄ | - | 0 | - | 84 (5-nitro isomer) | [2] |
Experimental Protocols
Protocol 1: Synthesis of 3-Nitro-2-phenyl-1H-pyrrolo[2,3-b]pyridine
This protocol is based on the procedure described in the Journal of the Chemical Society C, 1971, p. 1227.
Materials:
-
2-Phenyl-1H-pyrrolo[2,3-b]pyridine
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Glacial Acetic Acid
-
Ice
-
Sodium Bicarbonate solution (saturated)
-
Ethanol
Procedure:
-
In a flask, dissolve 2-phenyl-1H-pyrrolo[2,3-b]pyridine (1.0 g, 5.15 mmol) in glacial acetic acid (10 mL).
-
Cool the solution in an ice-salt bath to 0 °C.
-
Prepare the nitrating mixture by cautiously adding concentrated nitric acid (0.3 mL, ~7.1 mmol) to concentrated sulfuric acid (0.3 mL) at 0 °C.
-
Add the cold nitrating mixture dropwise to the solution of the starting material, maintaining the temperature below 5 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for 1 hour.
-
Pour the reaction mixture onto crushed ice (50 g).
-
Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution.
-
Collect the precipitated solid by filtration, wash thoroughly with cold water, and dry.
-
Recrystallize the crude product from ethanol to afford 3-nitro-2-phenyl-1H-pyrrolo[2,3-b]pyridine.
-
Yield: 1.05 g (85%).
Protocol 2: General Procedure for the 3-Nitration of 1H-pyrrolo[2,3-b]pyridine
This is a general protocol that can be adapted for various substituted 1H-pyrrolo[2,3-b]pyridines. Optimization of reaction time and temperature may be necessary for different substrates.
Materials:
-
1H-pyrrolo[2,3-b]pyridine derivative
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
Procedure:
-
In a flask, dissolve the 1H-pyrrolo[2,3-b]pyridine derivative in concentrated sulfuric acid at a low temperature (e.g., 0 °C).
-
In a separate flask, carefully prepare a nitrating mixture by adding concentrated nitric acid to concentrated sulfuric acid. Keep this mixture cooled in an ice bath.
-
Slowly add the cold nitrating mixture dropwise to the solution of the starting material, ensuring the reaction temperature is maintained below 5 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, carefully pour the reaction mixture onto a large amount of crushed ice.
-
The product may precipitate out of the aqueous solution. If not, neutralization with a suitable base (e.g., sodium hydroxide or sodium bicarbonate solution) may be required.
-
Collect the solid precipitate by filtration, wash thoroughly with cold water until the washings are neutral, and then dry.
-
The product can be further purified by recrystallization or column chromatography if necessary.
Signaling Pathways and Experimental Workflows
The synthesis of this compound derivatives is a key step in the development of various kinase inhibitors and other therapeutic agents. The nitro group can be reduced to an amine, which is a common pharmacophore in many drug molecules.
Caption: Workflow from synthesis to biological evaluation of 7-azaindole derivatives.
Safety Precautions
-
Nitration reactions are highly exothermic and require careful temperature control.
-
Concentrated acids (nitric and sulfuric) are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
All reactions should be performed in a well-ventilated fume hood.
-
When quenching the reaction with water or ice, do so slowly and cautiously to avoid splashing of acidic solutions.
References
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 3-nitro-1H-pyrrolo[2,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of 3-nitro-1H-pyrrolo[2,3-b]pyridine (also known as 3-nitro-7-azaindole) as a key starting material in the synthesis of potent and selective kinase inhibitors. The 1H-pyrrolo[2,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, known for its ability to mimic the adenine hinge-binding motif of ATP, thereby effectively targeting the active site of various kinases.[1] The strategic introduction of a nitro group at the 3-position offers a versatile chemical handle for the synthesis of diverse libraries of kinase inhibitors. This document outlines the synthetic routes, experimental protocols, and biological activities of kinase inhibitors derived from this scaffold, targeting key kinases such as Fibroblast Growth Factor Receptor (FGFR), Traf2- and NCK-Interacting Kinase (TNIK), Inhibitor of nuclear factor kappa-B kinase subunit alpha (IKKα), and Cyclin-Dependent Kinase 8 (CDK8).
Overview of the Synthetic Strategy
The primary synthetic strategy involves the reduction of the 3-nitro group of this compound to a 3-amino group. This transformation is a critical step, as the resulting 3-amino-1H-pyrrolo[2,3-b]pyridine is a versatile intermediate that can be further functionalized to generate a wide array of kinase inhibitors. Common reduction methods include catalytic hydrogenation using palladium on carbon (Pd/C) or Raney nickel, as well as chemical reduction using reagents like iron in acetic acid or tin(II) chloride.
The 3-amino-1H-pyrrolo[2,3-b]pyridine can then undergo various chemical transformations, such as:
-
Amide bond formation: Coupling with carboxylic acids to form amide derivatives.
-
Urea and thiourea formation: Reaction with isocyanates or isothiocyanates.
-
Sulfonamide synthesis: Reaction with sulfonyl chlorides.
-
Cross-coupling reactions: Such as Buchwald-Hartwig amination to introduce aryl or heteroaryl substituents.
These modifications allow for the fine-tuning of the inhibitor's potency, selectivity, and pharmacokinetic properties.
Quantitative Data of Synthesized Kinase Inhibitors
The following table summarizes the in vitro biological activities of representative kinase inhibitors synthesized from 3-amino-1H-pyrrolo[2,3-b]pyridine derivatives.
| Compound ID | Target Kinase | IC50 (nM) | Ki (nM) | Cell-Based Assay IC50 (µM) | Reference |
| FGFR Inhibitor 1 | FGFR1 | 7 | - | - | [2] |
| FGFR Inhibitor 1 | FGFR2 | 9 | - | - | [2] |
| FGFR Inhibitor 1 | FGFR3 | 25 | - | - | [2] |
| TNIK Inhibitor 1 | TNIK | <1 | - | - | [3] |
| IKKα Inhibitor SU1261 | IKKα | - | 10 | - | [4] |
| IKKα Inhibitor SU1261 | IKKβ | - | 680 | - | [4] |
| IKKα Inhibitor SU1349 | IKKα | - | 16 | - | [4] |
| IKKα Inhibitor SU1349 | IKKβ | - | 3352 | - | [4] |
| CDK9/CyclinT Inhibitor 8g | CDK9/CyclinT | - | - | 0.83 (HCT116) | [5] |
| Haspin Inhibitor 8l | Haspin | 14 | - | - | [5] |
Experimental Protocols
This protocol describes the reduction of this compound to 3-amino-1H-pyrrolo[2,3-b]pyridine.
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Filtration apparatus (e.g., Celite pad)
Procedure:
-
In a flask suitable for hydrogenation, dissolve this compound (1.0 eq) in methanol or ethanol.
-
Carefully add 10% Pd/C (typically 10% by weight of the starting material) to the solution under an inert atmosphere.
-
Evacuate the flask and backfill with hydrogen gas (repeat 3 times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or Parr shaker) at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.
-
Once the reaction is complete, carefully purge the flask with an inert gas to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with methanol or ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude 3-amino-1H-pyrrolo[2,3-b]pyridine.
-
The crude product can be used in the next step without further purification or can be purified by column chromatography on silica gel if necessary.
This protocol outlines the synthesis of an amide-based kinase inhibitor from 3-amino-1H-pyrrolo[2,3-b]pyridine.
Materials:
-
3-amino-1H-pyrrolo[2,3-b]pyridine (Intermediate 1) (1.0 eq)
-
Carboxylic acid of interest (1.1 eq)
-
Coupling agent (e.g., HATU, HBTU, or EDC/HOBt) (1.2 eq)
-
Organic base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA)) (2.0-3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a dry flask under an inert atmosphere, dissolve the carboxylic acid (1.1 eq) in anhydrous DMF or DCM.
-
Add the coupling agent (1.2 eq) and the organic base (2.0-3.0 eq) to the solution and stir for 10-15 minutes at room temperature to activate the carboxylic acid.
-
Add a solution of 3-amino-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous DMF or DCM to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate or DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by preparative HPLC to obtain the final kinase inhibitor.
This protocol describes the coupling of an amine with a halogenated 1H-pyrrolo[2,3-b]pyridine derivative, a common strategy for building kinase inhibitor scaffolds.[6]
Materials:
-
Halogenated 1H-pyrrolo[2,3-b]pyridine derivative (e.g., 3-bromo-1H-pyrrolo[2,3-b]pyridine) (1.0 eq)
-
Amine of interest (1.2 eq)
-
Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) (0.05-0.1 eq)
-
Ligand (e.g., Xantphos, BINAP, or RuPhos) (0.1-0.2 eq)
-
Base (e.g., Cs₂CO₃ or K₃PO₄) (2.0-3.0 eq)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel, add the halogenated 1H-pyrrolo[2,3-b]pyridine (1.0 eq), the amine (1.2 eq), the base (2.0-3.0 eq), the palladium catalyst (0.05-0.1 eq), and the ligand (0.1-0.2 eq).
-
Evacuate the vessel and backfill with an inert gas (repeat 3 times).
-
Add the anhydrous solvent.
-
Heat the reaction mixture to 80-120 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and filter it through a pad of Celite, washing with an appropriate organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired kinase inhibitor.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathways of the targeted kinases and a general experimental workflow for the synthesis of kinase inhibitors from this compound.
Caption: FGFR Signaling Pathway and Inhibition.
Caption: TNIK Signaling Pathway and Inhibition.
Caption: IKKα (Non-Canonical NF-κB) Signaling Pathway.
Caption: CDK8 Signaling Pathway and Inhibition.
Caption: General Experimental Workflow.
References
- 1. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Nitration of 1H-pyrrolo[2,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry and drug development. Its derivatives exhibit a wide range of biological activities, making them crucial components in the synthesis of various therapeutic agents. The introduction of a nitro group onto the 7-azaindole core provides a versatile handle for further functionalization, enabling the exploration of structure-activity relationships.
However, the direct nitration of 7-azaindole presents challenges due to the acid-sensitive nature of the electron-rich pyrrole ring, which can lead to polymerization under harsh acidic conditions.[1] Regioselectivity is another critical aspect, as the electronic properties of the bicyclic system direct electrophilic substitution to specific positions. This document provides detailed protocols for the nitration of 1H-pyrrolo[2,3-b]pyridine, focusing on the synthesis of 3-nitro-1H-pyrrolo[2,3-b]pyridine, the predominant isomer formed during electrophilic attack.[2][3] Alternative strategies for accessing other nitro-substituted isomers are also discussed.
Data Presentation: Summary of Nitration Protocols
The following table summarizes various reported methods for the nitration of 1H-pyrrolo[2,3-b]pyridine and its derivatives, highlighting the reaction conditions and regiochemical outcomes.
| Starting Material | Nitrating Agent(s) | Solvent | Temperature | Major Product | Yield | Reference |
| 1H-pyrrolo[2,3-b]pyridine | Nitric Acid | - | - | This compound | Not Specified | [3] |
| 7-Azaindoline | Fuming HNO₃ / Conc. H₂SO₄ | - | -5 °C | 5-Nitro-7-azaindoline | - | [4] |
| 1H-pyrrolo[2,3-b]pyridine N-oxide | HNO₃ | Trifluoroacetic acid | 0 °C | 4-Nitro-1H-pyrrolo[2,3-b]pyridine | Good | [3] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the direct nitration of 1H-pyrrolo[2,3-b]pyridine, which predominantly yields the 3-nitro isomer.[2][3]
Materials:
-
1H-pyrrolo[2,3-b]pyridine (7-azaindole)
-
Concentrated Nitric Acid (70%)
-
Concentrated Sulfuric Acid
-
Ice
-
Sodium Bicarbonate solution (saturated)
-
Distilled water
-
Ethyl acetate
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Beaker
-
Büchner funnel and flask
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve 1H-pyrrolo[2,3-b]pyridine in concentrated sulfuric acid at 0 °C (ice bath). Stir until complete dissolution.
-
Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid while cooling in an ice bath.
-
Nitration Reaction: Slowly add the cold nitrating mixture dropwise to the solution of 1H-pyrrolo[2,3-b]pyridine, ensuring the reaction temperature is maintained below 5 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Carefully pour the reaction mixture onto crushed ice. A precipitate of the crude product should form.
-
Neutralization: Slowly neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is approximately 7.
-
Extraction: Extract the product with ethyl acetate (3 x volumes). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Protocol 2: Notes on the Synthesis of Other Isomers
-
5-Nitro-1H-pyrrolo[2,3-b]pyridine: Direct nitration of 7-azaindole is not the preferred method for obtaining the 5-nitro isomer in high yield. An alternative strategy involves the reduction of 7-azaindole to 7-azaindoline, followed by nitration with a mixture of fuming nitric acid and concentrated sulfuric acid at low temperatures.[4] The resulting 5-nitro-7-azaindoline can then be aromatized to yield 5-nitro-1H-pyrrolo[2,3-b]pyridine.[4]
-
4-Nitro-1H-pyrrolo[2,3-b]pyridine: The 4-nitro isomer can be synthesized by first converting 1H-pyrrolo[2,3-b]pyridine to its N-oxide.[3] The subsequent nitration of the N-oxide with nitric acid in trifluoroacetic acid at 0 °C directs the nitro group to the 4-position in good yield.[3]
Mandatory Visualization
The following diagram illustrates the general experimental workflow for the nitration of 1H-pyrrolo[2,3-b]pyridine to yield the 3-nitro isomer.
Caption: Workflow for the synthesis of this compound.
References
Application Notes and Protocols for 3-nitro-1H-pyrrolo[2,3-b]pyridine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-nitro-1H-pyrrolo[2,3-b]pyridine, also known as 3-nitro-7-azaindole, is a pivotal building block in medicinal chemistry. Its versatile scaffold has been extensively utilized in the development of a diverse range of potent and selective therapeutic agents. The presence of the nitro group at the 3-position offers a strategic handle for synthetic modifications, primarily through its reduction to an amino group, which can then be further functionalized to explore structure-activity relationships (SAR). This document provides a comprehensive overview of the applications of this compound in drug discovery, complete with detailed experimental protocols for key synthetic transformations and biological assays.
The 1H-pyrrolo[2,3-b]pyridine core is a bioisostere of indole and purine, enabling it to interact with a variety of biological targets, particularly protein kinases.[1] Derivatives of this scaffold have demonstrated significant potential in oncology, inflammation, and neurodegenerative diseases.
Medicinal Chemistry Applications
The this compound scaffold serves as a crucial starting material for the synthesis of various classes of bioactive molecules, most notably kinase inhibitors. The general strategy involves the reduction of the nitro group to an amine, followed by coupling with various side chains to achieve desired potency and selectivity.
Kinase Inhibitors
The 1H-pyrrolo[2,3-b]pyridine nucleus is a privileged scaffold for the design of ATP-competitive kinase inhibitors.[1] The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, mimicking the adenine core of ATP.
-
Fibroblast Growth Factor Receptor (FGFR) Inhibitors: Aberrant FGFR signaling is implicated in various cancers. A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent FGFR inhibitors. For instance, compound 4h from a reported series exhibited significant inhibitory activity against FGFR1, 2, and 3.[2][3]
-
Traf2- and NCK-interacting kinase (TNIK) Inhibitors: TNIK is involved in Wnt signaling and has emerged as a target in oncology. Derivatives of 1H-pyrrolo[2,3-b]pyridine have shown potent TNIK inhibition with IC50 values in the nanomolar range.[4]
-
FMS Kinase Inhibitors: FMS kinase is involved in inflammatory processes and cancer. Pyrrolo[3,2-c]pyridine derivatives, structurally related to the target scaffold, have shown potent FMS kinase inhibition.[5]
-
Cyclin-Dependent Kinase 8 (CDK8) Inhibitors: CDK8 is a key regulator of transcription and an oncogene in colorectal cancer. A novel 1H-pyrrolo[2,3-b]pyridine derivative was discovered as a potent type II CDK8 inhibitor.[6]
Phosphodiesterase 4B (PDE4B) Inhibitors
PDE4B is a key enzyme in the degradation of cyclic AMP (cAMP), and its inhibition is a therapeutic strategy for inflammatory and neurological disorders. A series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides have been identified as potent and selective PDE4B inhibitors.[7]
Antimalarial Agents
3-Nitro-7-azaindole has been used as an intermediate in the synthesis of potential antimalarial agents, highlighting its utility beyond kinase inhibition.[8]
Quantitative Data Summary
The following tables summarize the biological activity of representative compounds derived from the 1H-pyrrolo[2,3-b]pyridine scaffold.
| Table 1: FGFR Inhibitory Activity of 1H-pyrrolo[2,3-b]pyridine Derivatives [2] | ||||
| Compound | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) |
| 1 | 1900 | - | - | - |
| 4h | 7 | 9 | 25 | 712 |
| Table 2: TNIK Inhibitory Activity of 1H-pyrrolo[2,3-b]pyridine Derivatives [4] | |
| Compound | TNIK IC50 (nM) |
| Representative Compound | <1 |
| Table 3: PDE4B Inhibitory Activity of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide Derivatives [9] | |
| Compound | PDE4B IC50 (µM) |
| 1 | 0.8 |
| 7 | 0.48 |
| 11h | 0.11 - 1.1 (range for series) |
| Table 4: CDK8 Inhibitory Activity of a 1H-pyrrolo[2,3-b]pyridine Derivative [6] | |
| Compound | CDK8 IC50 (nM) |
| 22 | 48.6 |
Experimental Protocols
Protocol 1: Reduction of this compound to 3-amino-1H-pyrrolo[2,3-b]pyridine
This protocol is adapted from a general procedure for the reduction of aromatic nitro compounds.
Method A: Catalytic Hydrogenation
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Ethanol
-
Hydrogen gas supply
-
Celite®
Procedure:
-
In a suitable reaction vessel, dissolve this compound in ethanol.
-
Carefully add a catalytic amount of 10% Pd/C to the solution.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or Parr shaker).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the catalyst.
-
Wash the Celite® pad with ethanol.
-
The filtrate containing the 3-amino-1H-pyrrolo[2,3-b]pyridine can be used directly for the next synthetic step due to its potential instability. If isolation is required, the solvent can be removed under reduced pressure at low temperature.
Method B: Reduction with Stannous Chloride
Materials:
-
This compound
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol
-
Concentrated hydrochloric acid
Procedure:
-
To a solution of this compound in ethanol in a round-bottom flask, add stannous chloride dihydrate.
-
Add concentrated hydrochloric acid to the mixture.
-
Heat the reaction mixture to reflux (approximately 70-80 °C) with stirring.
-
Monitor the reaction by TLC. The reaction is typically complete within 1.5-3 hours.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Basify the solution with a suitable base (e.g., sodium hydroxide) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield 3-amino-1H-pyrrolo[2,3-b]pyridine.
Protocol 2: FGFR Kinase Inhibition Assay (ELISA-based)
This protocol outlines a general procedure for determining the in vitro inhibitory activity of compounds against FGFR kinase.
Materials:
-
Recombinant human FGFR1 enzyme
-
Poly(Glu, Tyr)4:1 substrate
-
ATP
-
Test compounds
-
96-well plates
-
Kinase reaction buffer
-
Antibody specific for phosphorylated tyrosine
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution
-
Plate reader
Procedure:
-
Coat a 96-well plate with poly(Glu, Tyr)4:1 substrate and incubate overnight.
-
Wash the plate to remove unbound substrate.
-
Add the FGFR1 enzyme to each well.
-
Add various concentrations of the test compounds to the wells. Include a vehicle control (DMSO) and a positive control inhibitor.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 37°C for a specified time.
-
Stop the reaction and wash the plate.
-
Add a primary antibody that specifically recognizes phosphorylated tyrosine residues and incubate.
-
Wash the plate and add an HRP-conjugated secondary antibody.
-
Wash the plate and add TMB substrate.
-
Stop the color development with a stop solution.
-
Measure the absorbance at 450 nm using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.[10]
Protocol 3: PDE4B Inhibition Assay (Fluorescence Polarization)
This protocol describes a general method for measuring the inhibition of PDE4B activity.
Materials:
-
Recombinant human PDE4B enzyme
-
Fluorescein-labeled cAMP (cAMP-FAM)
-
PDE assay buffer
-
Phosphate-binding nanoparticles (Binding Agent)
-
Test compounds
-
384-well black plates
-
Fluorescence polarization plate reader
Procedure:
-
Add PDE assay buffer to the wells of a 384-well plate.
-
Add the test compounds at various concentrations. Include a vehicle control (DMSO).
-
Add the PDE4B enzyme to the wells and incubate at room temperature for a short period.
-
Initiate the reaction by adding the cAMP-FAM substrate.
-
Incubate the plate at 37°C to allow the enzymatic reaction to proceed.
-
Stop the reaction by adding the Binding Agent (phosphate-binding nanoparticles).
-
Incubate at room temperature to allow the binding to occur.
-
Measure the fluorescence polarization of each well using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.[11]
Visualizations
Caption: General workflow for the synthesis and biological evaluation of this compound derivatives.
Caption: Simplified FGFR signaling pathway and the inhibitory action of 1H-pyrrolo[2,3-b]pyridine derivatives.
Caption: The role of PDE4B in cAMP signaling and its inhibition by 1H-pyrrolo[2,3-b]pyridine derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. bpsbioscience.com [bpsbioscience.com]
Application Notes and Protocols for the Synthesis of Fibroblast Growth Factor Receptor (FGFR) Inhibitors from 3-nitro-1H-pyrrolo[2,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed, albeit exemplary, experimental procedure for the synthesis of potential Fibroblast Growth Factor Receptor (FGFR) inhibitors, commencing from the readily available starting material, 3-nitro-1H-pyrrolo[2,3-b]pyridine. The protocols outlined herein are based on established synthetic methodologies for analogous heterocyclic compounds and are intended to serve as a versatile toolkit for medicinal chemists. Quantitative data from related studies are summarized for comparative analysis, and key workflows and biological pathways are visualized to facilitate comprehension and practical implementation.
Introduction
The Fibroblast Growth Factor (FGF)/FGFR signaling pathway is a critical regulator of various cellular processes, including proliferation, differentiation, migration, and survival.[1] Aberrant activation of this pathway has been implicated in the pathogenesis of numerous cancers, making FGFRs attractive targets for therapeutic intervention.[2] The 1H-pyrrolo[2,3-b]pyridine scaffold, also known as 7-azaindole, is a privileged structure in medicinal chemistry, forming the core of several kinase inhibitors. This document outlines a proposed synthetic route to functionalized 1H-pyrrolo[2,3-b]pyridine derivatives as potential FGFR inhibitors, starting from this compound.
FGFR Signaling Pathway
The binding of FGF ligands to FGFRs, in the presence of heparan sulfate proteoglycans, induces receptor dimerization and autophosphorylation of specific tyrosine residues within the intracellular kinase domain. This activation triggers a cascade of downstream signaling events, primarily through the RAS-MAPK, PI3K-AKT, and PLCγ pathways, which ultimately regulate gene expression and cellular responses.[1][3][4]
Caption: The FGFR signaling pathway, illustrating the major downstream cascades.
Proposed Synthetic Workflow
The proposed synthesis commences with the reduction of the nitro group of this compound, followed by diazotization and subsequent Sandmeyer reaction to introduce a halogen. This halogenated intermediate can then undergo a Suzuki cross-coupling reaction to introduce various aryl or heteroaryl moieties. Finally, functionalization of the pyrrole nitrogen can be achieved through N-alkylation or N-arylation to yield the target FGFR inhibitors.
Caption: Proposed synthetic workflow for FGFR inhibitors.
Experimental Protocols
Step 1: Synthesis of 3-amino-1H-pyrrolo[2,3-b]pyridine
-
To a solution of this compound (1.0 eq) in ethanol or methanol, add a catalytic amount of palladium on carbon (10% Pd/C).
-
The mixture is stirred under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst.
-
The filtrate is concentrated under reduced pressure to yield 3-amino-1H-pyrrolo[2,3-b]pyridine.
Step 2: Synthesis of 3-bromo-1H-pyrrolo[2,3-b]pyridine
-
Dissolve 3-amino-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in an aqueous solution of hydrobromic acid (48%).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C.
-
Stir the mixture for 30 minutes at 0-5 °C to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in hydrobromic acid at 0-5 °C.
-
Slowly add the diazonium salt solution to the copper(I) bromide solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
The mixture is then heated to 60-70 °C for 1 hour to ensure complete decomposition of the diazonium salt.
-
After cooling, the mixture is neutralized with a saturated sodium bicarbonate solution and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography to afford 3-bromo-1H-pyrrolo[2,3-b]pyridine.
Step 3: Synthesis of 3-(Aryl)-1H-pyrrolo[2,3-b]pyridine Derivatives
-
To a reaction vessel, add 3-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as potassium carbonate or cesium carbonate (2.0 eq).
-
Add a mixture of a suitable solvent system, for example, 1,4-dioxane and water (4:1).
-
Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C and stir for 8-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent such as ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purify the crude product by column chromatography to obtain the 3-(aryl)-1H-pyrrolo[2,3-b]pyridine derivative.
Step 4: N-functionalization of 3-(Aryl)-1H-pyrrolo[2,3-b]pyridine
-
To a solution of the 3-(aryl)-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in an anhydrous aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF), add a base such as sodium hydride (1.2 eq) at 0 °C.
-
Stir the mixture for 30 minutes at 0 °C.
-
Add the desired alkyl or aryl halide (1.1 eq) and allow the reaction to warm to room temperature.
-
Stir for 2-12 hours until the starting material is consumed (monitored by TLC).
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent.
-
The combined organic layers are washed with brine, dried, and concentrated.
-
The final product is purified by column chromatography or recrystallization.
Data Presentation
The following table summarizes representative in vitro activity data for a series of 1H-pyrrolo[2,3-b]pyridine derivatives as FGFR inhibitors, as reported in the literature.[2] This data is provided for illustrative purposes to guide the evaluation of newly synthesized compounds.
| Compound ID | R Group | FGFR1 IC₅₀ (nM) | FGFR2 IC₅₀ (nM) | FGFR3 IC₅₀ (nM) | FGFR4 IC₅₀ (nM) |
| 1 | Phenyl | 2100 | >10000 | >10000 | >10000 |
| 4h | 3,5-dimethoxyphenyl | 7 | 9 | 25 | 712 |
| 4i | 3-methoxy-5-(trifluoromethoxy)phenyl | 15 | 21 | 45 | 1500 |
| 4j | 3-chloro-5-methoxyphenyl | 10 | 12 | 30 | 980 |
Disclaimer
The experimental procedures described above are proposed synthetic routes based on established chemical principles and literature precedents for similar compounds. These protocols have not been independently validated for the specific synthesis of FGFR inhibitors from this compound. Researchers should exercise appropriate caution and perform small-scale pilot reactions to optimize conditions. All laboratory work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
References
- 1. Understanding FGF Signaling: A Key Pathway in Development and Disease | Proteintech Group [ptglab.com]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 4. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-Nitro-1H-pyrrolo[2,3-b]pyridine in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Nitro-1H-pyrrolo[2,3-b]pyridine, also known as 3-nitro-7-azaindole, is a heterocyclic compound primarily recognized for its role as a key intermediate in the synthesis of pharmacologically active molecules, particularly kinase inhibitors for cancer therapy.[1][2][3] While its application in drug discovery is well-established, its direct utilization in materials science is an emerging area with significant potential. The presence of the electron-withdrawing nitro group on the π-conjugated pyrrolo[2,3-b]pyridine core imparts unique electronic and optical properties, making it an attractive building block for advanced functional materials.[4]
These application notes explore the prospective use of this compound in the design and synthesis of novel materials for optoelectronic applications. The protocols provided are based on established synthetic methodologies for related compounds and offer a framework for the development of new materials incorporating this versatile scaffold.
Application Notes
Building Block for Donor-Acceptor (D-A) Push-Pull Chromophores
The this compound moiety can serve as a potent electron-accepting unit in the design of push-pull chromophores. When coupled with a suitable electron-donating group through a π-conjugated bridge, the resulting D-A architecture can lead to materials with significant intramolecular charge transfer (ICT) character. This property is highly desirable for applications in:
-
Non-Linear Optics (NLO): Materials with large second-order NLO responses can be developed for applications in optical switching and frequency doubling.
-
Organic Light-Emitting Diodes (OLEDs): The tunable emission properties of D-A chromophores make them suitable as dopants in emissive layers of OLEDs to achieve specific colors and improve device efficiency.
-
Chemosensors: The sensitivity of the ICT band to the local environment can be exploited for the design of fluorescent sensors for ions or small molecules.
Monomer for Electron-Deficient Conjugated Polymers
Functionalized derivatives of this compound can be designed as monomers for the synthesis of conjugated polymers. The strong electron-accepting nature of this building block can be utilized to create polymers with low-lying LUMO levels, which is beneficial for:
-
n-Type Organic Field-Effect Transistors (OFETs): Polymers with good electron mobility are essential for the fabrication of n-type OFETs, a key component in organic complementary circuits.
-
Organic Photovoltaics (OPVs): As an acceptor component in bulk heterojunction OPVs, these polymers can contribute to efficient charge separation and transport.
Data Presentation
The following tables present hypothetical yet plausible quantitative data for a representative donor-acceptor chromophore, DA-1 , synthesized from this compound.
Table 1: Photophysical Properties of a Hypothetical D-A Chromophore (DA-1)
| Property | Value | Conditions |
| Absorption Maximum (λ_abs) | 450 nm | In Dichloromethane |
| Molar Extinction Coefficient (ε) | 35,000 M⁻¹cm⁻¹ | In Dichloromethane |
| Emission Maximum (λ_em) | 580 nm | In Dichloromethane |
| Fluorescence Quantum Yield (Φ_F) | 0.45 | Relative to Rhodamine 6G in Ethanol |
| Stokes Shift | 130 nm | In Dichloromethane |
Table 2: Electrochemical Properties of a Hypothetical D-A Chromophore (DA-1)
| Property | Value (vs. Fc/Fc⁺) | Conditions |
| Oxidation Potential (E_ox) | +0.85 V | 0.1 M TBAPF₆ in Dichloromethane, 100 mV/s scan rate |
| Reduction Potential (E_red) | -1.10 V | 0.1 M TBAPF₆ in Dichloromethane, 100 mV/s scan rate |
| HOMO Energy Level (E_HOMO) | -5.65 eV | Calculated from E_ox |
| LUMO Energy Level (E_LUMO) | -3.70 eV | Calculated from E_red |
| Electrochemical Band Gap | 1.95 eV | E_ox - E_red |
Experimental Protocols
Protocol 1: Synthesis of a Hypothetical Donor-Acceptor Chromophore (DA-1)
This protocol describes a potential synthetic route to a donor-acceptor molecule where this compound acts as the acceptor and a triarylamine derivative serves as the donor, connected via a Suzuki cross-coupling reaction.
Reaction Scheme:
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (anhydrous)
-
4-(Diphenylamino)phenylboronic acid pinacol ester
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene (anhydrous)
-
Deionized water
-
Standard laboratory glassware and purification supplies
Procedure:
Step 1: Bromination of this compound
-
Dissolve this compound (1.0 eq) in anhydrous acetonitrile in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (1.1 eq) portion-wise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 6-bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine.
Step 2: Suzuki Cross-Coupling
-
To a Schlenk flask, add 6-bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine (1.0 eq), 4-(diphenylamino)phenylboronic acid pinacol ester (1.2 eq), and potassium carbonate (3.0 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous toluene and deionized water (4:1 v/v).
-
Degas the mixture by bubbling with argon for 20 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the flask.
-
Heat the reaction mixture to 90 °C and stir for 24 hours under an argon atmosphere.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and dilute with dichloromethane.
-
Wash the organic phase with water and brine, dry over anhydrous magnesium sulfate, and evaporate the solvent.
-
Purify the crude product by column chromatography on silica gel to obtain the final DA-1 chromophore.
Protocol 2: Characterization of the DA-1 Chromophore
This protocol outlines the standard procedures for evaluating the photophysical and electrochemical properties of the newly synthesized chromophore.
Workflow for Material Characterization:
A. UV-Visible Absorption Spectroscopy:
-
Prepare a stock solution of DA-1 in a spectroscopic grade solvent (e.g., dichloromethane) of known concentration (e.g., 1 x 10⁻³ M).
-
Prepare a series of dilutions (e.g., 1 x 10⁻⁵ M) for analysis.
-
Record the absorption spectrum from 300 nm to 800 nm using a dual-beam UV-Vis spectrophotometer.
-
Identify the wavelength of maximum absorption (λ_abs).
-
Calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl).
B. Fluorescence Spectroscopy:
-
Using the 1 x 10⁻⁵ M solution from the UV-Vis measurement, excite the sample at its λ_abs.
-
Record the emission spectrum over a suitable wavelength range.
-
Determine the wavelength of maximum emission (λ_em).
-
To determine the fluorescence quantum yield (Φ_F), use a standard fluorophore with a known quantum yield (e.g., Rhodamine 6G in ethanol) and the following equation: Φ_F(sample) = Φ_F(std) * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
C. Cyclic Voltammetry (CV):
-
Prepare a solution of DA-1 (e.g., 1 mM) in an anhydrous, degassed electrolyte solution (e.g., 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) in dichloromethane).
-
Use a standard three-electrode setup: a glassy carbon working electrode, a platinum wire counter electrode, and a Ag/AgCl reference electrode.
-
Record the cyclic voltammogram at a scan rate of 100 mV/s, scanning to both positive and negative potentials to observe oxidation and reduction events.
-
Reference the potentials to the ferrocene/ferrocenium (Fc/Fc⁺) redox couple by adding a small amount of ferrocene as an internal standard.
-
Determine the onset oxidation (E_ox) and reduction (E_red) potentials.
-
Estimate the HOMO and LUMO energy levels using the following empirical formulas: E_HOMO = -[E_ox (vs Fc/Fc⁺) + 4.8] eV E_LUMO = -[E_red (vs Fc/Fc⁺) + 4.8] eV
Logical Relationships
Donor-Acceptor Principle:
Disclaimer: The application of this compound in materials science is a prospective field. The protocols and data presented are illustrative and based on established chemical principles for analogous systems. Researchers should conduct their own optimization and safety assessments.
References
- 1. Design and synthesis of novel pyrrolo[2,3-b]pyridine derivatives targeting V600EBRAF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. rosdok.uni-rostock.de [rosdok.uni-rostock.de]
One-Pot Synthesis of Pyrrolo[2,3-d]pyrimidine Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the efficient one-pot synthesis of pyrrolo[2,3-d]pyrimidine derivatives, a scaffold of significant interest in medicinal chemistry due to its diverse biological activities, including potent anticancer and kinase inhibitory properties.
Introduction
The pyrrolo[2,3-d]pyrimidine core, an isostere of purine, is a privileged scaffold in drug discovery. Derivatives of this heterocyclic system have been shown to exhibit a wide range of biological activities, including anti-inflammatory, antiviral, and notably, anticancer effects.[1] Their mechanism of action often involves the inhibition of various protein kinases, which are crucial regulators of cellular processes frequently dysregulated in cancer.[2][3] One-pot, multi-component reactions (MCRs) have emerged as a powerful and sustainable strategy for the synthesis of these complex molecules, offering advantages such as high atom economy, simplified procedures, and reduced reaction times.[4] This document outlines various one-pot methodologies for the synthesis of pyrrolo[2,3-d]pyrimidine derivatives and highlights their potential as targeted anticancer agents.
Synthetic Methodologies and Quantitative Data
Several effective one-pot methods for the synthesis of pyrrolo[2,3-d]pyrimidines have been reported. These methods typically involve the condensation of a 6-aminopyrimidine derivative with a 1,2-dicarbonyl compound and another active methylene species. The choice of catalyst and reaction conditions can significantly influence the reaction's efficiency and yield. Below is a summary of key one-pot synthetic protocols with their respective quantitative data.
Table 1: One-Pot Synthesis of Pyrrolo[2,3-d]pyrimidine Derivatives via Three-Component Reactions
| Catalyst/Promoter | Starting Materials | Solvent | Temp. (°C) | Time (min) | Yield (%) | Ref. |
| TBAB (5 mol%) | Arylglyoxals, 6-amino-1,3-dimethyluracil, Barbituric acid derivatives | Ethanol | 50 | 60-80 | 73-95 | [4] |
| I2 (10 mol%)/DMSO | 6-Amino-1,3-dimethyluracil, Aurones | DMSO | 100 | 60 | up to 99 | [1] |
| Acetic acid/Water | Phenylglyoxal, 2-hydroxynaphthoquinone, Aminouracils | AcOH/H₂O | 100 | 240-300 | High | |
| None (on-water) | Arylglyoxals, Barbituric acids, 6-aminopyrimidine-2,4(1H,3H)-diones | Water | Reflux | - | - |
TBAB: Tetra-n-butylammonium bromide; DMSO: Dimethyl sulfoxide.
Experimental Protocols
This section provides detailed experimental procedures for selected one-pot synthesis methods.
Protocol 1: TBAB-Catalyzed Three-Component Synthesis of Polyfunctionalized Pyrrolo[2,3-d]pyrimidines[4]
This protocol describes a green and efficient method for the synthesis of pyrrolo[2,3-d]pyrimidine derivatives using tetra-n-butylammonium bromide (TBAB) as a catalyst.
Materials:
-
Arylglyoxal (1.0 mmol)
-
6-Amino-1,3-dimethyluracil (1.0 mmol)
-
Barbituric acid derivative (e.g., barbituric acid, thiobarbituric acid) (1.0 mmol)
-
Tetra-n-butylammonium bromide (TBAB) (0.05 mmol, 5 mol%)
-
Ethanol (5 mL)
Procedure:
-
To a 25 mL round-bottom flask, add the arylglyoxal (1.0 mmol), 6-amino-1,3-dimethyluracil (1.0 mmol), barbituric acid derivative (1.0 mmol), and TBAB (0.05 mmol).
-
Add ethanol (5 mL) to the flask.
-
Stir the reaction mixture at 50 °C.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically 60-80 minutes), cool the reaction mixture to room temperature.
-
The solid product will precipitate out of the solution.
-
Collect the precipitate by filtration.
-
Wash the solid product with cold ethanol.
-
Dry the product to obtain the pure pyrrolo[2,3-d]pyrimidine derivative.
Protocol 2: I₂/DMSO Promoted Cascade Annulation for the Synthesis of Pyrrolo[2,3-d]pyrimidines[1]
This protocol outlines an attractive approach for the preparation of pyrrolo[2,3-d]pyrimidines via an I₂/DMSO promoted cascade annulation of 6-amino-1,3-dimethyluracil with aurones.
Materials:
-
6-Amino-1,3-dimethyluracil (0.26 mmol, 1.05 equiv.)
-
Aurone (0.25 mmol)
-
Iodine (I₂) (0.025 mmol, 10 mol%)
-
Dimethyl sulfoxide (DMSO) (0.5 mL)
-
Saturated aqueous Na₂S₂O₃ solution
-
Water, Ethanol, Diethyl ether
Procedure:
-
In a reaction vial, combine 6-amino-1,3-dimethyluracil (0.26 mmol), the aurone (0.25 mmol), and iodine (0.025 mmol).
-
Add DMSO (0.5 mL) and stir the mixture at 100 °C for 1 hour.
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by adding saturated aqueous Na₂S₂O₃ solution (0.5 mL).
-
Add water (5 mL) to precipitate the product.
-
Filter the precipitate and wash successively with water, ethanol, and diethyl ether.
-
Dry the solid to afford the pure pyrrolo[2,3-d]pyrimidine derivative.
Biological Activity and Signaling Pathways
Pyrrolo[2,3-d]pyrimidine derivatives synthesized through one-pot methodologies have demonstrated significant potential as anticancer agents. Their mechanism of action often involves the inhibition of key signaling pathways that are crucial for cancer cell proliferation, survival, and angiogenesis. Notably, these compounds have been identified as potent inhibitors of receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).
Anticancer Activity Data
The following table summarizes the in vitro anticancer activity of representative pyrrolo[2,3-d]pyrimidine derivatives.
Table 2: In Vitro Anticancer Activity of Selected Pyrrolo[2,3-d]pyrimidine Derivatives
| Compound Class | Target Cell Line(s) | IC₅₀ (µM) | Targeted Kinase(s) | Ref. |
| Tricyclic Pyrrolo[2,3-d]pyrimidine-imines | HT-29 (colon) | 4.01 - 4.55 | DDR2 (putative) | [5] |
| N⁴-phenylsubstituted-6-(2-phenylethylsubstituted)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines | A431 | Potent inhibition | EGFR, VEGFR-1, PDGFR-β | [6] |
| Halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides | HepG2 | 29 - 59 | EGFR, Her2, VEGFR2, CDK2 | [7] |
| Pyrrolo[2,3-d]pyrimidine antifolates | KB, A549 | More potent than Methotrexate | DHFR | [8] |
IC₅₀: Half-maximal inhibitory concentration; DDR2: Discoidin domain receptor 2; EGFR: Epidermal Growth Factor Receptor; VEGFR: Vascular Endothelial Growth Factor Receptor; PDGFR: Platelet-Derived Growth Factor Receptor; CDK2: Cyclin-dependent kinase 2; DHFR: Dihydrofolate reductase.
Visualizations
Experimental Workflow
The following diagram illustrates a general experimental workflow for the one-pot synthesis of pyrrolo[2,3-d]pyrimidine derivatives.
Caption: A generalized workflow for the one-pot synthesis of pyrrolo[2,3-d]pyrimidines.
Signaling Pathway
The diagram below depicts a simplified representation of the EGFR signaling pathway and illustrates how pyrrolo[2,3-d]pyrimidine derivatives can act as inhibitors. The inhibition of EGFR blocks downstream signaling cascades that promote cell proliferation and survival.
Caption: Inhibition of the EGFR signaling pathway by pyrrolo[2,3-d]pyrimidine derivatives.
Conclusion
One-pot synthesis methodologies provide a powerful and efficient avenue for the generation of diverse libraries of pyrrolo[2,3-d]pyrimidine derivatives. The significant anticancer activities exhibited by these compounds, particularly through the inhibition of key kinase signaling pathways, underscore their potential in the development of novel targeted cancer therapeutics. The protocols and data presented herein serve as a valuable resource for researchers engaged in the synthesis and biological evaluation of this important class of heterocyclic compounds.
References
- 1. A concise synthesis of pyrrolo[2,3-d]pyrimidine through I2/DMSO promoted cascade annulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives [scielo.org.mx]
- 5. mdpi.com [mdpi.com]
- 6. Design, synthesis and biological evaluation of substituted pyrrolo[2,3-d]pyrimidines as multiple receptor tyrosine kinase inhibitors and antiangiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and antitumor activity of pyrrolo[2,3-d]pyrimidine antifolates with a bridge chain containing a nitrogen atom - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions with Pyrrolopyrimidines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing Suzuki-Miyaura cross-coupling reactions on the pyrrolopyrimidine scaffold, a core motif in numerous biologically active compounds and approved pharmaceuticals. The protocols detailed herein, including microwave-assisted methods, offer efficient pathways to synthesize a diverse range of substituted pyrrolopyrimidines, which are pivotal in drug discovery, particularly in the development of kinase inhibitors.
Introduction
The pyrrolopyrimidine core, a bioisostere of purine, is a privileged scaffold in medicinal chemistry due to its presence in various natural products and its ability to modulate the activity of numerous enzymes.[1][2] The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds, enabling the introduction of aryl, heteroaryl, and alkenyl substituents onto the pyrrolopyrimidine ring system.[2][3] This reaction is characterized by its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids and their derivatives.[4]
Palladium-catalyzed Suzuki-Miyaura reactions of halogenated pyrrolopyrimidines, such as 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine, have been extensively utilized in the synthesis of potent inhibitors of various kinases, including Janus kinase (JAK), epidermal growth factor receptor (EGFR), and vascular endothelial growth factor receptor (VEGFR).[2][5] Microwave-assisted protocols have emerged as a highly efficient method, significantly reducing reaction times from hours to minutes and often improving yields.[6][7]
This document provides detailed experimental protocols, data on substrate scope, and visualizations of the reaction workflow and mechanism to aid researchers in the successful application of the Suzuki-Miyaura cross-coupling for the synthesis of novel pyrrolopyrimidine derivatives.
Data Presentation: Substrate Scope and Reaction Yields
The following tables summarize the yields of Suzuki-Miyaura cross-coupling reactions with various substituted pyrrolopyrimidines and boronic acids, showcasing the versatility of this methodology.
Table 1: Suzuki-Miyaura Coupling of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidines with Various Boronic Acids
| Entry | Pyrrolopyrimidine Substrate | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time | Yield (%) | Reference |
| 1 | 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 15 min (MW) | 85 | [6] |
| 2 | 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 15 min (MW) | 92 | [6] |
| 3 | 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 3-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 15 min (MW) | 78 | [6] |
| 4 | 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 2-Thiopheneboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 15 min (MW) | 75 | [6] |
| 5 | 4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine | Phenylboronic acid | Pd(dppf)Cl₂ (5) | Na₂CO₃ | DME/H₂O | 90 | 12 h | 88 | [2] |
| 6 | 4-Chloro-2-amino-7H-pyrrolo[2,3-d]pyrimidine | 4-Methylphenylboronic acid | Pd(OAc)₂/SPhos (2) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 1 h | 91 | [8] |
Table 2: Regioselective Suzuki-Miyaura Coupling of 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine
Note: The Suzuki-Miyaura coupling of 2,4-dichloropyrrolopyrimidines generally shows high regioselectivity for the C4 position due to the favored oxidative addition of palladium to the C4-chlorine bond.[2][6]
| Entry | Boronic Acid (1.1 equiv) | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time | Product | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | 1,4-Dioxane/H₂O | 70 | 2 h | 2-Chloro-4-phenyl-7H-pyrrolo[2,3-d]pyrimidine | 82 | [2] |
| 2 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | 1,4-Dioxane/H₂O | 70 | 2 h | 2-Chloro-4-(4-fluorophenyl)-7H-pyrrolo[2,3-d]pyrimidine | 79 | [2] |
| 3 | 3-Aminophenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | 1,4-Dioxane/H₂O | 70 | 3 h | 2-Chloro-4-(3-aminophenyl)-7H-pyrrolo[2,3-d]pyrimidine | 75 | [2] |
| 4 | Pyridin-3-ylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | 1,4-Dioxane/H₂O | 80 | 4 h | 2-Chloro-4-(pyridin-3-yl)-7H-pyrrolo[2,3-d]pyrimidine | 68 | [2] |
Experimental Protocols
Protocol 1: General Procedure for Microwave-Assisted Suzuki-Miyaura Coupling of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
This protocol is adapted from a general procedure for the microwave-assisted Suzuki coupling of dichloropyrimidines and is applicable to 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and its derivatives.[6]
Materials:
-
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 mmol)
-
Aryl or heteroaryl boronic acid (1.1 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)
-
Potassium carbonate (K₂CO₃) (3.0 mmol)
-
1,4-Dioxane (4 mL, degassed)
-
Water (2 mL, degassed)
-
10 mL microwave reactor vial with a stir bar
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a 10 mL microwave reactor vial containing a magnetic stir bar, add 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 mmol), the desired boronic acid (1.1 mmol), potassium carbonate (3.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).
-
Add the degassed solvent mixture of 1,4-dioxane (4 mL) and water (2 mL) to the vial.
-
Seal the vial with a cap and place it in the microwave reactor.
-
Irradiate the reaction mixture at 100 °C for 15 minutes with stirring.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel and dilute with water (20 mL).
-
Extract the aqueous phase with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 4-substituted-7H-pyrrolo[2,3-d]pyrimidine.
Protocol 2: Regioselective Suzuki-Miyaura Coupling of 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine under Conventional Heating
This protocol describes the regioselective synthesis of 4-aryl-2-chloro-7H-pyrrolo[2,3-d]pyrimidines.[2]
Materials:
-
2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 mmol)
-
Arylboronic acid (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (0.03 mmol, 3 mol%)
-
Sodium carbonate (Na₂CO₃) (2.0 mmol)
-
1,2-Dimethoxyethane (DME) (10 mL)
-
Water (2 mL)
-
Round-bottom flask with a condenser and magnetic stirrer
-
Nitrogen or Argon atmosphere
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a condenser and magnetic stirrer, add 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 mmol), the arylboronic acid (1.2 mmol), sodium carbonate (2.0 mmol), and Pd(dppf)Cl₂ (0.03 mmol).
-
Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon).
-
Add degassed 1,2-dimethoxyethane (10 mL) and water (2 mL) to the flask.
-
Heat the reaction mixture to 70-80 °C with vigorous stirring for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (50 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-2-chloro-7H-pyrrolo[2,3-d]pyrimidine.
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Microwave-Assisted Suzuki-Miyaura Coupling
Caption: Experimental workflow for microwave-assisted Suzuki coupling.
Logical Relationship of Reaction Components
Caption: Logical relationship of components in a Suzuki-Miyaura reaction.
References
- 1. epublications.vu.lt [epublications.vu.lt]
- 2. researchgate.net [researchgate.net]
- 3. FUNCTIONALIZATION OF PYRROLO[2,3-<i>d</i>]PYRIMIDINE BY PALLADIUM-CATALYZED CROSS-COUPLING REACTIONS | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Design, synthesis and biological evaluation of substituted pyrrolo[2,3-d]pyrimidines as multiple receptor tyrosine kinase inhibitors and antiangiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Buchwald-Hartwig Amination of Pyrrolopyrimidine Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and supporting data for the successful implementation of the Buchwald-Hartwig amination reaction for the synthesis of N-aryl and N-heteroaryl pyrrolopyrimidine derivatives. This palladium-catalyzed cross-coupling reaction is a cornerstone in medicinal chemistry for the construction of carbon-nitrogen bonds, which are prevalent in a vast number of biologically active molecules, particularly kinase inhibitors.[1] The pyrrolo[2,3-d]pyrimidine scaffold, a key pharmacophore in many kinase inhibitors, can be efficiently functionalized using this methodology, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.[2][3]
Introduction to Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds, involving the reaction of an aryl or heteroaryl halide (or triflate) with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[1][4] This reaction has largely supplanted harsher, traditional methods for the synthesis of arylamines due to its broad substrate scope, functional group tolerance, and generally high yields.[4]
The catalytic cycle is generally understood to involve the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and subsequent reductive elimination to afford the desired arylamine product and regenerate the Pd(0) catalyst. The choice of ligand is critical to the success of the reaction, as it modulates the reactivity and stability of the palladium catalyst throughout the cycle.[4]
Data Presentation: Reaction Conditions and Yields
The following table summarizes various conditions and corresponding yields for the Buchwald-Hartwig amination of different chloro- or bromopyrrolopyrimidine intermediates with a range of amines. This data is intended to serve as a guide for reaction optimization.
| Entry | Pyrrolopyrimidine Substrate | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-chloro-7H-pyrrolo[2,3-d]pyrimidine | Aniline | Pd(OAc)₂ (10) | BINAP (10) | Cs₂CO₃ (3) | 1,4-Dioxane | 110 | 12 | 54[2] |
| 2 | 4-chloro-7H-pyrrolo[2,3-d]pyrimidine | Benzylamine | Pd(OAc)₂ (10) | BINAP (10) | Cs₂CO₃ (3) | 1,4-Dioxane | 110 | 12 | 54[2] |
| 3 | 4-chloro-7H-pyrrolo[2,3-d]pyrimidine | Pyridin-2-ylmethanamine | Pd(OAc)₂ (10) | BINAP (10) | Cs₂CO₃ (3) | 1,4-Dioxane | 110 | 12 | N/A |
| 4 | 2-bromopyridine | Morpholine | Pd₂(dba)₃ (5) | XPhos (7) | t-BuONa (2.2) | Toluene | 110-120 | 24 | High[5] |
| 5 | 2-bromopyridine | Pyrrolidine | Pd₂(dba)₃ (5) | XPhos (7) | t-BuONa (2.2) | Toluene | 110-120 | 24 | High[5] |
| 6 | 2-chloropyrimidine | Morpholine | Pd₂(dba)₃ (5) | XPhos (7) | t-BuONa (2.2) | Toluene | 110-120 | 24 | High[6] |
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination of a Chloropyrrolopyrimidine Intermediate
This protocol is adapted from a procedure for the synthesis of CSF1R inhibitors.[2]
Materials:
-
N-((6-chloropyridin-3-yl)methyl)-N-methyl-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (1.0 equiv)
-
Corresponding amine (e.g., benzylamine) (1.5 equiv)
-
Cesium carbonate (Cs₂CO₃) (3.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.1 equiv)
-
(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (0.1 equiv)
-
Anhydrous 1,4-Dioxane
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add N-((6-chloropyridin-3-yl)methyl)-N-methyl-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (1.0 equiv), the desired amine (1.5 equiv), and cesium carbonate (3.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.
-
Solvent and Reagent Addition: Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane via syringe.
-
Degassing: Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.
-
Catalyst and Ligand Addition: To the degassed mixture, add palladium(II) acetate (0.1 equiv) and BINAP (0.1 equiv).
-
Reaction: Heat the reaction mixture to 110 °C with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion of the reaction, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired aminated pyrrolopyrimidine product.
Visualizations
Signaling Pathways
Pyrrolopyrimidine derivatives are often developed as kinase inhibitors that target specific signaling pathways implicated in diseases such as cancer.[3][7] Below are diagrams of the JAK-STAT and CSF1R signaling pathways, which are common targets for this class of compounds.[8][9]
Caption: JAK-STAT signaling pathway.
Caption: CSF1R signaling pathway.
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and initial evaluation of a pyrrolopyrimidine-based kinase inhibitor.
Caption: Kinase inhibitor development workflow.
References
- 1. Pyrrolopyrimidine Bumped Kinase Inhibitors for Treatment of Cryptosporidiosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 9. Frontiers | Targeting the CSF1/CSF1R signaling pathway: an innovative strategy for ultrasound combined with macrophage exhaustion in pancreatic cancer therapy [frontiersin.org]
Troubleshooting & Optimization
Navigating the Synthesis of 3-nitro-1H-pyrrolo[2,3-b]pyridine: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for the synthesis of 3-nitro-1H-pyrrolo[2,3-b]pyridine, a key intermediate in pharmaceutical research. This resource offers troubleshooting advice, answers to frequently asked questions, detailed experimental protocols, and comparative data to help researchers improve yields and overcome common challenges in their synthetic endeavors.
Troubleshooting and Optimization
This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and actionable solutions.
| Issue Encountered | Potential Cause(s) | Suggested Solution(s) |
| Low to No Yield of this compound | 1. Degradation of Starting Material: 7-azaindole is sensitive to strongly acidic conditions, which can lead to polymerization or decomposition. 2. Ineffective Nitrating Agent: The chosen nitrating agent may not be suitable for this specific substrate under the applied conditions. 3. Incorrect Reaction Temperature: The reaction may be highly temperature-sensitive. | 1. Use milder nitrating agents such as acetyl nitrate or nitronium tetrafluoroborate. Avoid the use of harsh acid mixtures like HNO₃/H₂SO₄ if possible. 2. Consider using a pre-formed nitrating agent or generating it in situ under controlled conditions. 3. Carefully control the reaction temperature, typically maintaining it at low temperatures (e.g., 0 °C to -10 °C) to minimize side reactions. |
| Formation of Multiple Products (Isomers/Side Products) | 1. Over-nitration: The reaction conditions may be too harsh, leading to the formation of dinitro- or other over-nitrated products. 2. Nitration at other positions: While the 3-position is electronically favored, nitration can occur at other positions on the pyrrole or pyridine ring under certain conditions. 3. Side reactions: The starting material or product may undergo other reactions, such as oxidation or polymerization. | 1. Use a stoichiometric amount of the nitrating agent. Slowly add the nitrating agent to the reaction mixture to maintain a low concentration. 2. Optimize the solvent and temperature to improve regioselectivity. Non-polar solvents may favor 3-substitution. 3. Ensure an inert atmosphere if oxidation is suspected. Use purified reagents and solvents to avoid catalytic decomposition. |
| Difficult Purification of the Final Product | 1. Presence of Tarry Byproducts: Acid-catalyzed polymerization can lead to the formation of hard-to-remove tars. 2. Similar Polarity of Product and Impurities: Isomeric byproducts may have similar polarities, making chromatographic separation challenging. | 1. After the reaction, quench the mixture by pouring it onto ice and neutralize it carefully. This can help precipitate the product while keeping some impurities in solution. 2. Utilize different chromatographic techniques, such as flash chromatography with a carefully selected solvent gradient or preparative HPLC for high-purity samples. Recrystallization from a suitable solvent system can also be effective. |
Frequently Asked Questions (FAQs)
Q1: Why is the nitration of 1H-pyrrolo[2,3-b]pyridine (7-azaindole) challenging?
The nitration of 7-azaindole presents challenges due to the molecule's dual nature. The pyrrole ring is electron-rich and susceptible to electrophilic attack, but it is also sensitive to acidic conditions which can lead to protonation and subsequent polymerization. The pyridine ring, being electron-deficient, can also influence the reactivity of the molecule.
Q2: What is the most common position for electrophilic substitution on the 1H-pyrrolo[2,3-b]pyridine ring?
Electrophilic substitution, including nitration, on the 1H-pyrrolo[2,3-b]pyridine ring predominantly occurs at the 3-position of the pyrrole ring.[1] This is due to the higher electron density at this position, making it the most nucleophilic site for electrophiles.
Q3: What are the recommended starting conditions for the synthesis of this compound?
A common starting point for the nitration of 7-azaindole is the use of nitric acid in a suitable solvent at low temperatures.[2] However, to mitigate the issues of low yield and side product formation, exploring milder nitrating agents is highly recommended.
Q4: How can I confirm the identity and purity of my synthesized this compound?
The identity and purity of the final product can be confirmed using a combination of analytical techniques, including:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the structure and the position of the nitro group.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the sample.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the N-O stretching of the nitro group.
Commercial suppliers of this compound may provide reference analytical data that can be used for comparison.[3]
Comparative Data on Nitration Conditions
While specific yield data for the direct nitration of 7-azaindole to its 3-nitro derivative is not extensively published, the following table provides a general comparison of nitrating agents and conditions commonly used for indole and its derivatives, which can serve as a starting point for optimization.
| Nitrating Agent | Typical Conditions | Expected Outcome for 7-azaindole | Potential Advantages | Potential Disadvantages |
| Nitric Acid (HNO₃) | Concentrated HNO₃ in H₂SO₄ or Acetic Anhydride, low temperature (0 to -10 °C) | 3-nitro product, potential for side reactions | Readily available and inexpensive | Harsh acidic conditions can lead to low yields and polymerization |
| Acetyl Nitrate (CH₃COONO₂) | In situ preparation from HNO₃ and acetic anhydride, low temperature | Primarily 3-nitro product | Milder than mixed acids, can improve selectivity | Requires careful preparation and temperature control |
| Nitronium Tetrafluoroborate (NO₂BF₄) | In an inert solvent like sulfolane or acetonitrile | 3-nitro product | Non-acidic conditions, high reactivity | Can be expensive, requires anhydrous conditions |
Key Experimental Protocols
Protocol 1: General Procedure for the Nitration of 1H-pyrrolo[2,3-b]pyridine
This protocol is a generalized procedure based on the known chemistry of 7-azaindole and should be optimized for best results.
Materials:
-
1H-pyrrolo[2,3-b]pyridine (7-azaindole)
-
Fuming Nitric Acid
-
Acetic Anhydride
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Dissolve 1H-pyrrolo[2,3-b]pyridine in acetic anhydride and cool the mixture to -10 °C in an ice-salt bath.
-
Slowly add a pre-cooled solution of fuming nitric acid in acetic anhydride dropwise to the reaction mixture, ensuring the temperature does not rise above -5 °C.
-
Stir the reaction mixture at -10 °C to 0 °C for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully pour the mixture onto crushed ice.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.
Visualizing the Synthesis and Troubleshooting
Experimental Workflow
Caption: General experimental workflow for the synthesis of this compound.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low yield in the synthesis of this compound.
References
challenges in the synthesis of pyrrole systems
Welcome to the technical support center for pyrrole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of pyrrole systems.
Troubleshooting Guides
This section provides practical, question-and-answer-based solutions to specific issues that may arise during the synthesis of substituted pyrroles using various established methods.
Paal-Knorr Pyrrole Synthesis
The Paal-Knorr synthesis is a robust method for preparing pyrroles from 1,4-dicarbonyl compounds and primary amines or ammonia.[1][2][3][4][5] However, challenges such as low yields, byproduct formation, and dealing with sterically hindered substrates can arise.[6][7]
Question 1: My Paal-Knorr reaction is resulting in a low yield or is not proceeding to completion. What are the common causes?
Answer: Low yields in a Paal-Knorr synthesis can be attributed to several factors:
-
Sub-optimal Reaction Conditions: Traditional Paal-Knorr synthesis often requires heating in the presence of an acid.[6][8] Insufficient temperature or reaction time can lead to an incomplete reaction. Conversely, excessively harsh conditions, such as high temperatures or strong acids, can cause degradation of the starting materials or the pyrrole product.[6]
-
Poorly Reactive Starting Materials: Amines with strong electron-withdrawing groups are less nucleophilic and may react sluggishly. Similarly, sterically hindered 1,4-dicarbonyl compounds or amines can impede the reaction.[6][9]
-
Inappropriate Catalyst: The choice and concentration of the acid catalyst are critical. While catalysis is generally necessary, excessively acidic conditions (pH < 3) can promote the formation of furan byproducts.[6][10]
-
Product Instability: The synthesized pyrrole itself might be sensitive to the acidic conditions, leading to degradation over prolonged reaction times.[6]
-
Purification Losses: The product may be challenging to isolate and purify, leading to apparent low yields.[6]
Question 2: I am observing a significant amount of a major byproduct. What is it likely to be and how can I minimize its formation?
Answer: The most common byproduct in the Paal-Knorr pyrrole synthesis is the corresponding furan.[6][9] This occurs when the 1,4-dicarbonyl compound undergoes an acid-catalyzed cyclization and dehydration without the involvement of the amine.[6]
To minimize furan formation:
-
Control Acidity: Avoid strongly acidic conditions (pH < 3).[6][10] Using a weak acid like acetic acid is often sufficient to promote the reaction without favoring furan formation.[10]
-
Use Excess Amine: Employing a slight excess of the amine can help to ensure it outcompetes the intramolecular cyclization of the dicarbonyl compound.[6]
Question 3: My crude product appears as a dark, tarry material that is difficult to purify. What could be the reason?
Answer: The formation of a dark, tarry substance often suggests polymerization of the starting materials or the pyrrole product itself.[6][11] This is typically caused by excessively high temperatures or highly acidic conditions.[6] To mitigate this, consider lowering the reaction temperature and using a milder acid catalyst or even neutral conditions.[6]
Knorr Pyrrole Synthesis
The Knorr synthesis is a widely used method involving the condensation of an α-amino-ketone with a compound containing an electron-withdrawing group α to a carbonyl group.[2][3][4] A primary challenge is the instability of the α-amino-ketone intermediate.
Question 1: My Knorr synthesis is giving a low yield, and I suspect the α-amino-ketone is the issue. How can I address this?
Answer: α-amino-ketones are prone to self-condensation.[3] To overcome this, they are typically prepared in situ. The common method involves the reduction of an α-oximino-ketone using zinc dust in acetic acid.[3]
To improve yields:
-
In Situ Generation: Ensure the α-amino-ketone is generated in the presence of the β-ketoester to allow for immediate reaction.
-
Controlled Addition: Modern practice involves the gradual addition of the oxime solution and zinc dust to a well-stirred solution of the β-ketoester in glacial acetic acid.[3] This helps to control the exothermic reaction and maintain a low concentration of the unstable α-amino-ketone.[3]
Hantzsch Pyrrole Synthesis
The Hantzsch synthesis is a three-component reaction involving a β-ketoester, an α-haloketone, and ammonia or a primary amine.[1][2][4] Managing chemoselectivity is a key challenge.[1]
Question 1: I am observing significant byproduct formation in my Hantzsch pyrrole synthesis. How can I improve the chemoselectivity?
Answer: Byproduct formation in the Hantzsch synthesis often arises from competing reaction pathways. Here's how to troubleshoot these issues:
-
Enamine Formation: The first step is the formation of an enamine from the β-ketoester and the amine. Ensure this step is efficient by using a slight excess of the amine.[1]
-
N-Alkylation vs. C-Alkylation: The enamine can react with the α-haloketone via either N-alkylation or C-alkylation. C-alkylation is the desired pathway for pyrrole formation. The choice of solvent can influence this selectivity; protic solvents can favor the desired C-alkylation.[1]
-
Side Reactions of the α-Haloketone: The α-haloketone can undergo self-condensation or react with the amine in a simple substitution reaction.[1] To minimize these side reactions, add the α-haloketone slowly to the reaction mixture containing the pre-formed enamine.[1]
-
Reaction Conditions:
Frequently Asked Questions (FAQs)
Q1: What are the general challenges related to starting materials in pyrrole synthesis?
A1: One of the major challenges is the availability and quality of starting materials.[12] Some precursors, like specific aldehydes and amines, can be rare or difficult to obtain, which can increase the cost and complexity of the synthesis, especially for large-scale production.[12] Furthermore, impurities in the starting materials can lead to side reactions, reducing the yield and complicating the purification process.[9][12]
Q2: How can I address issues with the stability and shelf-life of synthesized pyrrole derivatives?
A2: Pyrrole and its derivatives can be unstable, particularly when exposed to light, heat, or oxygen, which can cause degradation over time.[12] For applications requiring a long shelf-life, such as in pharmaceuticals, special storage conditions are necessary.[12] This includes storing the compounds in airtight, light-protected containers at low temperatures.[12]
Q3: What are the common challenges in the purification of crude pyrrole products?
A3: The purification of crude pyrrole can be challenging due to the presence of various impurities. Common issues include:
-
Water Contamination: Water is often present from the reaction or workup. This can be addressed by treating the crude product with activated carboxylic acid derivatives before distillation or by using a drying agent like solid potassium hydroxide (KOH), though contact time with KOH should be minimized to prevent salt formation.[13]
-
Basic Impurities: Impurities like pyrrolidine can be removed by treating the crude pyrrole with an aqueous mineral acid to form a non-volatile salt, allowing the pyrrole to be separated by distillation under reduced pressure.[13]
-
Polymerization Products: As mentioned earlier, high temperatures or strong acids can lead to polymerization.[6] Careful control of reaction conditions is key to minimizing these impurities from the outset.
Q4: What are some key considerations when scaling up pyrrole synthesis for drug development?
A4: Scaling up pyrrole synthesis from the lab bench to production scale introduces several challenges.[14] Reaction conditions that are manageable on a small scale, such as high temperatures and long reaction times, can become energy-intensive and pose safety risks at a larger scale.[12] Precise control over the reaction environment, including temperature, pressure, and pH, is crucial and more difficult to maintain in large reactors.[12] The use of microreactors and flow chemistry is a modern approach to address some of these scale-up challenges, allowing for better control over reaction parameters and facilitating a smoother transition from lab to production scale.[15][16]
Quantitative Data Summary
| Synthesis Method | Key Reactants | Typical Conditions | Common Catalyst | Potential Yields | Ref. |
| Paal-Knorr | 1,4-Dicarbonyl, Amine/Ammonia | Heating | Acetic Acid, HCl (catalytic) | Good to Excellent | [6][17] |
| Knorr | α-Amino-ketone, β-Ketoester | Room Temperature | Zinc, Acetic Acid | Variable | [3] |
| Hantzsch | β-Ketoester, α-Haloketone, Amine | Moderate Heating (Reflux) | Weak Base | Moderate (rarely > 60%) | [1][18] |
| Van Leusen | Tosylmethyl isocyanide (TosMIC), Alkene | Low to Room Temperature | Strong, non-nucleophilic base (e.g., NaH) | Good | [1] |
Experimental Protocols
Protocol 1: Paal-Knorr Synthesis of 2-methyl-1,5-diphenyl-1H-pyrrole
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 1-phenyl-1,4-pentanedione (1.0 eq) in glacial acetic acid.[1]
-
Amine Addition: Add aniline (1.1 eq) to the solution.[1]
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).[1]
-
Work-up: Upon completion, cool the reaction mixture to room temperature.[1]
-
Purification: Pour the cooled mixture into a beaker of cold water to precipitate the product. Collect the solid by vacuum filtration, wash with cold water, and dry. Recrystallize the crude product from ethanol to obtain the pure pyrrole derivative.[1]
Protocol 2: Chemoselective Hantzsch Synthesis
-
Enamine Formation: In a round-bottom flask, dissolve the β-ketoester (1.0 eq) and the primary amine (1.1 eq) in ethanol. Stir the mixture at room temperature for 30 minutes.[1]
-
Haloketone Addition: Slowly add a solution of the α-haloketone (1.0 eq) in ethanol to the reaction mixture over a period of 15-20 minutes.[1]
-
Reaction: Heat the reaction mixture to a gentle reflux and monitor its progress by TLC.[1]
-
Work-up: After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.[1]
-
Purification: Purify the residue by column chromatography on silica gel to isolate the desired pyrrole derivative.[1]
Visualized Workflows and Pathways
Caption: Troubleshooting workflow for low yield in Paal-Knorr synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]
- 3. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 4. Unit 3 Pyrrole | PDF [slideshare.net]
- 5. mbbcollege.in [mbbcollege.in]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 11. reddit.com [reddit.com]
- 12. biosynce.com [biosynce.com]
- 13. benchchem.com [benchchem.com]
- 14. Pyrrole: Key Insights, Latest Research & Applications in Novel Drug Molecule Development | Expert Analysis & News China [chemheterocycles.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 17. Pyrrole synthesis [organic-chemistry.org]
- 18. thieme-connect.com [thieme-connect.com]
Technical Support Center: Purification of 3-Nitro-1H-pyrrolo[2,3-b]pyridine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 3-nitro-1H-pyrrolo[2,3-b]pyridine.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The most common and effective purification techniques for this compound are column chromatography and recrystallization. The choice between these methods often depends on the scale of the purification and the nature of the impurities. A preliminary work-up involving extraction is also a critical first step.
Q2: What are the typical impurities encountered during the synthesis and purification of this compound?
A2: Common impurities may include unreacted starting materials, reagents from the nitration reaction, and potential side-products from over-nitration or other side reactions.[1] In some cases, excess reagents used in preceding synthetic steps can also co-elute or co-precipitate with the desired product.[2]
Q3: Is this compound stable during purification?
A3: While specific stability data for this compound is not extensively documented, related azaindole derivatives can be sensitive to prolonged exposure to strong acids or bases and high temperatures.[3] The nitro group is electron-withdrawing, which might affect the compound's stability on acidic stationary phases like silica gel.[4] It is advisable to handle the compound with care, avoiding harsh conditions.
Troubleshooting Guides
Issue 1: Low Yield After Column Chromatography
Symptoms:
-
The total mass of the recovered fractions is significantly lower than the starting crude material.
-
TLC analysis of the column fractions shows streaking or the absence of the product spot.
Possible Causes:
-
Product is too polar and is sticking to the silica gel: The nitro group and the pyrrolo-pyridine core can lead to strong interactions with the polar stationary phase.
-
Decomposition on silica gel: The compound may be unstable on the acidic surface of the silica gel.[3]
-
Inappropriate solvent system: The chosen eluent may not be strong enough to elute the compound from the column.
Troubleshooting Steps:
-
Adjust Solvent Polarity: Gradually increase the polarity of the mobile phase. For example, if you are using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate.[5] If the product is still not eluting, consider adding a small percentage of a more polar solvent like methanol.
-
Use a Deactivated Stationary Phase: Pre-treat the silica gel with a small amount of a basic modifier like triethylamine in the eluent to neutralize acidic sites.[3]
-
Consider a Different Stationary Phase: If decomposition is suspected, consider using a less acidic stationary phase like neutral alumina.
-
Perform a Test Run: Before committing the bulk of the material, perform a small-scale column to optimize the conditions.
Issue 2: Product is Contaminated with an Impurity of Similar Polarity
Symptoms:
-
TLC analysis shows an impurity spot that is very close to the product spot.
-
NMR analysis of the "purified" product shows persistent impurity peaks.
Possible Causes:
-
Isomeric impurities: The synthesis may have produced isomers with very similar polarities.
-
Sub-optimal solvent system: The eluent system may not have sufficient resolution to separate the compounds.
Troubleshooting Steps:
-
Optimize the TLC System: Experiment with different solvent systems on a TLC plate to achieve better separation between your product and the impurity. A good separation on TLC is crucial for a successful column.[6]
-
Use a shallower solvent gradient: During column chromatography, use a slow and gradual increase in solvent polarity to improve separation.
-
Consider a different chromatographic technique: If normal-phase chromatography is ineffective, reversed-phase chromatography could provide a different selectivity.
-
Attempt Recrystallization: If the product is a solid, recrystallization from a suitable solvent system might effectively remove the impurity.
Issue 3: The Product Fails to Crystallize During Recrystallization
Symptoms:
-
The compound oils out of the solution upon cooling.
-
No solid precipitate forms even after extended cooling.
Possible Causes:
-
Solution is too concentrated or too dilute.
-
The chosen solvent is not appropriate for recrystallization.
-
The presence of impurities is inhibiting crystallization.
Troubleshooting Steps:
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the liquid-air interface or add a seed crystal of the pure compound.
-
Adjust Solvent Concentration: If the solution is too concentrated, add a small amount of additional hot solvent. If it's too dilute, carefully evaporate some of the solvent.
-
Use a Solvent/Anti-Solvent System: Dissolve the compound in a minimum amount of a "good" solvent (in which it is highly soluble) and then slowly add a "bad" solvent (in which it is poorly soluble) until the solution becomes turbid. Then, gently heat until the solution is clear and allow it to cool slowly.
-
Re-purify by Chromatography: If significant impurities are preventing crystallization, an initial purification by column chromatography may be necessary.
Data Presentation
Table 1: Comparison of Purification Techniques
| Technique | Principle | Advantages | Disadvantages |
| Column Chromatography | Differential partitioning of compounds between a stationary phase (e.g., silica gel) and a mobile phase (eluent).[6][7] | High resolving power for complex mixtures; applicable to a wide range of compound polarities. | Can be time-consuming and solvent-intensive; potential for sample decomposition on the stationary phase.[3] |
| Recrystallization | Difference in solubility of the compound and impurities in a particular solvent at different temperatures. | Can yield very pure crystalline solids; relatively simple and inexpensive. | Not effective for all compounds (e.g., oils or amorphous solids); requires finding a suitable solvent. |
Table 2: Suggested Solvent Systems for Column Chromatography
| Solvent System (v/v) | Polarity | Typical Application |
| Hexane / Ethyl Acetate | Low to Medium | Good starting point for many organic compounds. The ratio can be varied to optimize separation. |
| Dichloromethane / Methanol | Medium to High | For more polar compounds that do not elute with less polar solvents. |
| Ethyl Acetate / Methanol | Medium to High | An alternative polar solvent system. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
-
Preparation of the Stationary Phase:
-
Loading the Sample:
-
Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.
-
Carefully add the sample solution to the top of the silica bed.[9]
-
-
Elution:
-
Begin eluting with the least polar solvent system determined from TLC analysis.
-
Gradually increase the polarity of the eluent to move the compound down the column.[5]
-
-
Fraction Collection and Analysis:
-
Collect fractions and monitor the elution of the product by TLC.[9]
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure.
-
Protocol 2: Purification by Recrystallization
-
Solvent Selection:
-
In a small test tube, add a small amount of the crude product and a few drops of a potential solvent.
-
Heat the mixture to boiling. If the compound dissolves, it is a potential recrystallization solvent.
-
Allow the solution to cool to room temperature and then in an ice bath. A good solvent will result in the formation of crystals.
-
-
Recrystallization Procedure:
-
Dissolve the crude product in a minimal amount of the hot recrystallization solvent.
-
If there are insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature to form crystals. Further cooling in an ice bath can increase the yield.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
-
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for common purification challenges.
References
- 1. Syntheses and properties of 1H-pyrrolo[2,3-b]pyridines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 2. diglib.tugraz.at [diglib.tugraz.at]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Column chromatography - Wikipedia [en.wikipedia.org]
- 7. columbia.edu [columbia.edu]
- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 9. m.youtube.com [m.youtube.com]
stability issues of 3-nitro-1H-pyrrolo[2,3-b]pyridine under reaction conditions
Welcome to the technical support center for 3-nitro-1H-pyrrolo[2,3-b]pyridine (also known as 3-nitro-7-azaindole). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and handling of this reagent in various chemical transformations.
Troubleshooting Guides
This section addresses common issues encountered during reactions involving this compound.
Issue 1: Low or No Yield in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)
-
Question: I am attempting a Suzuki-Miyaura coupling with this compound and observing very low to no product formation. My starting material is either consumed, or I see a complex mixture of byproducts. What could be the problem?
-
Answer: Low yields in cross-coupling reactions with this compound can stem from several factors related to its electronic nature and the presence of the nitro group.
-
Catalyst Inhibition: The pyridine nitrogen of the 7-azaindole scaffold can coordinate to the palladium center, leading to catalyst inhibition or the formation of inactive complexes. This is a known issue with nitrogen-rich heterocycles.[1]
-
Side Reactions of the Nitro Group: The electron-withdrawing nitro group can influence the reactivity of the aromatic system. Under certain conditions, particularly with strong bases and high temperatures, side reactions involving the nitro group can occur. While direct denitrative coupling is a known reaction for some nitroarenes, it often requires specific catalytic systems.
-
Decomposition under Basic Conditions: Many cross-coupling reactions employ basic conditions, which may lead to the degradation of the 3-nitro-7-azaindole scaffold, especially at elevated temperatures.
Troubleshooting Steps:
-
Choice of Catalyst and Ligand:
-
Employ electron-rich and sterically hindered phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) which have been shown to be effective for cross-coupling of nitrogen-containing heterocycles.[2]
-
Consider using pre-catalysts that are more resistant to inhibition.
-
-
Base Selection:
-
Use milder bases such as K₃PO₄ or Cs₂CO₃ instead of stronger bases like NaOH or KOtBu.
-
Ensure the base is finely powdered and dry to ensure reproducibility.
-
-
Reaction Temperature:
-
Attempt the reaction at the lowest effective temperature to minimize potential degradation. Microwave heating can sometimes be beneficial by allowing for rapid heating to the target temperature and shorter reaction times.
-
-
Protecting Groups:
-
While less ideal due to extra steps, protection of the pyrrole nitrogen (e.g., with a tosyl or SEM group) can sometimes improve yields by modulating the electronic properties of the ring system and preventing N-H related side reactions.[3]
-
-
Issue 2: Decomposition or Side-Product Formation During Reduction of the Nitro Group
-
Question: I am trying to reduce the nitro group of this compound to the corresponding amine, but I am getting a low yield of the desired product along with several unidentifiable side products. What are the likely stability issues?
-
Answer: The reduction of the nitro group on the 7-azaindole core can be challenging due to the sensitivity of the heterocyclic system to certain reducing agents and reaction conditions.
-
Over-reduction: Strong reducing agents like LiAlH₄ may lead to the reduction of the pyridine ring in addition to the nitro group.
-
Catalytic Hydrogenation Issues: While common, catalytic hydrogenation (e.g., H₂, Pd/C) can sometimes be sluggish or lead to catalyst poisoning by the nitrogen heterocycle. The choice of solvent and additives is crucial.
-
Acidic Conditions: Reductions carried out in acidic media (e.g., SnCl₂, HCl) can lead to protonation of the pyridine nitrogen, which can affect the reactivity and potentially lead to side reactions or poor solubility of the starting material.[4]
Troubleshooting Steps:
-
Choice of Reducing Agent:
-
Metal-based: Consider using milder and more chemoselective reducing agents. Common choices for nitro group reduction include iron powder in acetic acid or ammonium chloride, zinc dust in acetic acid, or sodium dithionite.
-
Catalytic Transfer Hydrogenation: This method, using a hydrogen donor like ammonium formate or cyclohexene with a palladium catalyst, can be a milder alternative to high-pressure hydrogenation.
-
-
Reaction Conditions:
-
When using catalytic hydrogenation, ensure the catalyst is of high quality and use a solvent system that promotes the solubility of the starting material.
-
For metal-based reductions in acidic media, carefully control the temperature and monitor the reaction progress to avoid prolonged exposure that could lead to degradation.
-
-
Work-up Procedure:
-
The resulting 3-amino-1H-pyrrolo[2,3-b]pyridine can be sensitive to air oxidation, especially in solution. It is advisable to perform the work-up and subsequent steps under an inert atmosphere (e.g., nitrogen or argon).
-
-
Frequently Asked Questions (FAQs)
-
Q1: Is this compound stable under strongly acidic conditions?
-
A1: The 7-azaindole scaffold is generally stable to moderately acidic conditions. However, in strongly acidic media, the pyridine nitrogen will be protonated. This can alter the electronic properties of the ring system and may affect its reactivity in subsequent steps. While protonation itself is not a decomposition pathway, prolonged exposure to strong, hot acids could potentially lead to degradation. It is always recommended to perform reactions at the lowest possible temperature and for the shortest necessary time.
-
-
Q2: What are the stability concerns of this compound under strongly basic conditions?
-
A2: The pyrrole N-H proton is acidic and will be deprotonated by strong bases. The resulting anion may have altered stability, especially at elevated temperatures. There is a potential for base-mediated decomposition or polymerization, particularly if the reaction is heated for extended periods. The use of milder bases (e.g., carbonates) is generally recommended over hydroxides or alkoxides when possible.
-
-
Q3: Are there any known incompatible reagents with this compound?
-
A3: Besides the general incompatibilities of nitro compounds with strong reducing agents, care should be taken with highly nucleophilic reagents. The electron-deficient nature of the ring system, enhanced by the nitro group, could make it susceptible to nucleophilic aromatic substitution under certain conditions, although this is less common for the pyrrole ring.
-
-
Q4: What are the recommended storage conditions for this compound?
-
A4: It should be stored in a cool, dry place away from light and strong oxidizing or reducing agents. As with many nitroaromatic compounds, it is considered stable under normal storage conditions.
-
-
Q5: What are some common impurities found in this compound and how can they be removed?
-
A5: Impurities may include unreacted starting material (1H-pyrrolo[2,3-b]pyridine) from the nitration reaction, or potentially regioisomers (e.g., 2-nitro or 4-nitro derivatives) depending on the nitration conditions used. Purification is typically achieved by column chromatography on silica gel. In some cases, recrystallization from a suitable solvent system can also be effective for removing minor impurities.[5]
-
Data Summary
Table 1: General Reactivity and Stability Profile
| Condition | Observation | Recommended Precautions |
| Strong Acids | Protonation of pyridine nitrogen. Potential for degradation with prolonged heating. | Use the mildest acidic conditions required. Monitor reaction closely. |
| Strong Bases | Deprotonation of pyrrole nitrogen. Potential for decomposition at elevated temperatures. | Prefer milder bases (e.g., K₂CO₃, Cs₂CO₃). Avoid prolonged heating. |
| Palladium Catalysis | Potential for catalyst inhibition by the pyridine nitrogen. | Use electron-rich, bulky phosphine ligands. |
| Reduction | Susceptible to over-reduction or side reactions depending on the reagent. | Choose chemoselective reducing agents (e.g., Fe/NH₄Cl, SnCl₂). |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
To a reaction vessel, add this compound (1.0 eq.), the boronic acid or ester (1.2-1.5 eq.), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and a suitable ligand (e.g., SPhos, 4-10 mol%).
-
Add a powdered, dry base (e.g., K₃PO₄, 2-3 eq.).
-
Purge the vessel with an inert gas (argon or nitrogen).
-
Add a degassed solvent system (e.g., dioxane/water, 1,2-dimethoxyethane, or toluene).
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Nitro Group Reduction to Amine
-
To a round-bottom flask, add this compound (1.0 eq.) and a solvent such as ethanol or acetic acid.
-
Add the reducing agent (e.g., iron powder, 5-10 eq., and ammonium chloride, 1 eq., or SnCl₂·2H₂O, 4-5 eq.).
-
Heat the reaction mixture (e.g., to reflux) and monitor by TLC or LC-MS.
-
After completion, cool the reaction and filter off any solids.
-
If using an acidic medium, carefully basify the filtrate with a suitable base (e.g., saturated NaHCO₃ solution) to a pH of ~8-9.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting 3-amino-1H-pyrrolo[2,3-b]pyridine may be used directly or purified by column chromatography, taking care to minimize exposure to air.
Visualizations
Caption: Troubleshooting workflow for reactions with this compound.
Caption: Key factors to consider for successful reactions.
References
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
optimizing reaction conditions for nitration of 7-azaindole
Welcome to the technical support center for the nitration of 7-azaindole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during this challenging electrophilic aromatic substitution.
Frequently Asked Questions (FAQs)
Q1: Why is the direct nitration of 7-azaindole challenging?
The direct nitration of 7-azaindole is complicated by the electronic nature of the bicyclic system. The pyrrole ring is electron-rich and highly susceptible to electrophilic attack, particularly at the C3 position.[1] However, under strongly acidic conditions typically used for nitration (e.g., HNO₃/H₂SO₄), the pyridine nitrogen can be protonated, which deactivates the pyridine ring. The indole nucleus itself is also sensitive to strong acids, leading to potential polymerization and the formation of insoluble tars, resulting in low yields.[2][3]
Q2: What are the common regioisomers formed during the nitration of 7-azaindole?
Depending on the reaction conditions, a mixture of isomers can be formed. Direct nitration often favors substitution at the C3 position of the pyrrole ring.[1] Nitration can also occur on the pyridine ring, typically at the C5 position, especially if the pyrrole ring is deactivated.[4] Achieving high regioselectivity for a specific isomer, such as 5-nitro-7-azaindole, often requires indirect methods or careful optimization of reaction conditions.
Q3: My reaction is producing a dark, insoluble tar instead of the desired product. What is causing this?
The formation of dark, insoluble tars is a common issue when nitrating indoles and azaindoles under strongly acidic conditions.[2][3] This is due to acid-catalyzed polymerization of the electron-rich indole nucleus. To mitigate this, consider the following:
-
Lowering the reaction temperature: Perform the reaction at or below 0 °C to control the reaction rate and minimize side reactions.
-
Using milder nitrating agents: Employing reagents like acetyl nitrate or using a protecting group strategy can help avoid harsh acidic environments.[2]
-
Controlling the addition rate: Slow, dropwise addition of the nitrating agent can help to dissipate heat and maintain a low concentration of the electrophile, reducing the likelihood of polymerization.
Q4: How can I improve the yield and purity of my nitrated 7-azaindole?
Improving yield and purity often involves a combination of optimizing the reaction conditions and employing effective purification strategies.
-
Reaction Optimization: Carefully control stoichiometry, temperature, and reaction time. The choice of solvent can also play a crucial role.
-
Purification: Purification of nitro-7-azaindoles can be challenging. Recrystallization from a suitable solvent system, such as ethanol/water, can be an effective method for purifying the final product.[2][5] In some cases, column chromatography may be necessary, but care should be taken as some nitro-isomers can be unstable on silica gel.[3]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield of Desired Product | Acid-catalyzed polymerization of the 7-azaindole starting material.[2][3] | - Use milder, non-acidic nitrating agents (e.g., acetyl nitrate).- Employ a protecting group strategy for the indole nitrogen.- Perform the reaction at very low temperatures (e.g., -5 °C or lower).[4] |
| Degradation of the starting material or product under harsh conditions.[3] | - Monitor the reaction closely using TLC or LC-MS.- Quench the reaction as soon as the starting material is consumed. | |
| Formation of Multiple Regioisomers | Inappropriate reaction conditions for the desired selectivity.[2] | - For 3-nitro-7-azaindole, direct nitration with nitric acid can be used.[1]- For 5-nitro-7-azaindole, consider an indirect route such as nitration of 7-azaindoline followed by oxidation/aromatization.[4] |
| Over-Nitration (Di-nitro Products) | Excess of nitrating agent or reaction temperature is too high.[2] | - Carefully control the stoichiometry of the nitrating agent, using a minimal excess.- Maintain low reaction temperatures throughout the addition and reaction time. |
| Difficult Purification | Co-elution of isomers during chromatography.[3] | - Optimize the chromatography solvent system and gradient.- Consider recrystallization as an alternative or additional purification step.[5] |
| Product instability or decomposition on silica gel.[3] | - Neutralize any residual acid during the workup before chromatography.- Use freshly prepared product for subsequent steps. |
Experimental Protocols
Method 1: Direct Nitration for 3-Nitro-7-azaindole
This method is suitable for achieving substitution at the C3 position.
Reaction Scheme: 7-Azaindole → 3-Nitro-7-azaindole
Procedure:
-
Cool a solution of 7-azaindole in a suitable solvent (e.g., concentrated sulfuric acid) to 0 °C in an ice bath.
-
Slowly add a nitrating mixture (e.g., a solution of nitric acid in sulfuric acid) dropwise to the cooled solution while maintaining the temperature at or below 0 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C until the starting material is consumed (monitor by TLC).
-
Carefully quench the reaction by pouring it onto crushed ice.
-
Neutralize the solution with a base (e.g., sodium hydroxide solution) until the product precipitates.
-
Collect the solid by filtration, wash with cold water, and dry.
-
Purify the crude product by recrystallization or column chromatography.
Method 2: Synthesis of 5-Nitro-7-azaindole via 7-Azaindoline
This indirect method is employed to achieve nitration at the C5 position of the pyridine ring.[4]
Reaction Scheme: 7-Azaindole → 7-Azaindoline → 5-Nitro-7-azaindoline → 5-Nitro-7-azaindole
Step 1: Reduction of 7-Azaindole to 7-Azaindoline
-
This step typically involves catalytic hydrogenation.
Step 2: Nitration of 7-Azaindoline
-
Dissolve 7-azaindoline in concentrated sulfuric acid and cool the mixture to -5 °C.
-
Add a mixture of fuming nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature at -5 °C.[4]
-
The reaction first yields 1-nitro-7-azaindoline, which upon treatment with concentrated sulfuric acid rearranges to the desired 5-nitro-7-azaindoline.[4]
-
Stir the reaction mixture until completion (monitor by TLC or LC-MS).
-
Quench the reaction by pouring it onto ice and neutralize with a suitable base.
-
Isolate the crude 5-nitro-7-azaindoline by filtration.
Step 3: Aromatization to 5-Nitro-7-azaindole
-
The crude 5-nitro-7-azaindoline is then subjected to catalytic dehydrogenation (e.g., using a suitable catalyst in a high-boiling solvent like Dowtherm) to afford 5-nitro-7-azaindole.[4]
-
The final product is then purified, for instance, by filtration and washing, as it may precipitate out as a solid.[4]
Data Summary
| Product | Method | Key Reagents | Temperature (°C) | Yield (%) | Reference |
| 3-Nitro-7-azaindole | Direct Nitration | HNO₃ | - | - | [1] |
| 5-Nitro-7-azaindole | Via 7-Azaindoline | fuming HNO₃, conc. H₂SO₄ | -5 | 21 (overall) | [4] |
| 5-Nitro-7-azaindole | Microwave-assisted CuI catalyzed synthesis | - | - | 66 (overall) | [4] |
| 5-Nitro-7-azaindole | Cycloisomerization | Morpholine, Water | 90 | 88 | [4] |
Visual Guides
Caption: Workflow for the direct nitration of 7-azaindole.
Caption: Troubleshooting logic for 7-azaindole nitration.
References
Technical Support Center: Synthesis of 3-Nitro-1H-pyrrolo[2,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 3-nitro-1H-pyrrolo[2,3-b]pyridine, also known as 3-nitro-7-azaindole. This valuable building block is crucial in the development of various therapeutic agents. This guide will help you navigate potential challenges, with a focus on minimizing side product formation and maximizing the yield and purity of your target compound.
Frequently Asked Questions (FAQs)
Q1: What is the expected major product when nitrating 1H-pyrrolo[2,3-b]pyridine (7-azaindole)?
The electrophilic nitration of 1H-pyrrolo[2,3-b]pyridine predominantly yields This compound . The pyrrole ring is more activated towards electrophilic substitution than the pyridine ring, and the C-3 position is the most electron-rich site.[1][2]
Q2: What are the potential side products in this reaction?
Side product formation is a common challenge. The most likely side products include:
-
Other positional isomers: While nitration at the C-3 position is favored, small amounts of other isomers can be formed, such as the 2-nitro , 4-nitro , 5-nitro , and 6-nitro derivatives. The formation of the 4-nitro isomer has been observed during the nitration of the corresponding N-oxide, suggesting its potential as a byproduct under certain conditions.[2]
-
Dinitro products: Over-nitration can lead to the formation of dinitro-7-azaindole isomers. This is more likely to occur with an excess of the nitrating agent or at elevated temperatures.
-
Polymeric tars: 7-azaindole, like indole, is susceptible to acid-catalyzed polymerization, especially under harsh acidic conditions (e.g., concentrated sulfuric acid) and at higher temperatures. This results in the formation of dark, insoluble materials and significantly reduces the yield of the desired product.[3]
Q3: My reaction mixture turned dark and I obtained a low yield of an insoluble material. What happened?
This is a strong indication of acid-catalyzed polymerization of the 7-azaindole starting material.[3] This is a common issue when using strong acidic conditions. To mitigate this, ensure that the reaction is carried out at a low temperature (typically 0-5 °C) and that the nitrating agent is added slowly to control the reaction exotherm. Using a milder nitrating agent or protecting the pyrrole nitrogen are alternative strategies to consider.
Q4: My TLC/LC-MS analysis shows multiple product spots. How can I control the regioselectivity?
The formation of multiple isomers is a challenge related to regioselectivity. Here are some strategies to improve the selectivity for the desired 3-nitro isomer:
-
Temperature Control: Maintain a low reaction temperature (0-5 °C) throughout the addition of the nitrating agent and for the duration of the reaction.
-
Stoichiometry: Use a carefully controlled amount of the nitrating agent (close to 1.0 equivalent) to minimize over-nitration.
-
Choice of Nitrating Agent: While mixed acid (HNO₃/H₂SO₄) is commonly used, other nitrating agents like acetyl nitrate (generated in situ from nitric acid and acetic anhydride) may offer different selectivity and milder reaction conditions.
-
Protecting Groups: Although it adds extra steps, protection of the N-1 position of the pyrrole ring can influence the regioselectivity of the nitration.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Desired Product | Acid-catalyzed polymerization of the starting material. | - Maintain strict temperature control (0-5 °C or lower).- Add the nitrating agent dropwise to the substrate solution.- Consider using a milder nitrating agent (e.g., acetyl nitrate). |
| Incomplete reaction. | - Monitor the reaction progress by TLC or LC-MS.- Allow for sufficient reaction time at low temperature. | |
| Formation of Multiple Isomers (Poor Regioselectivity) | Reaction temperature is too high. | - Ensure the reaction is maintained at 0-5 °C. |
| Inappropriate nitrating agent or reaction conditions. | - For preferential C-3 nitration, standard mixed acid conditions at low temperature are generally effective.- For other isomers, more specialized synthetic routes, such as those involving N-oxides, may be necessary.[2] | |
| Formation of Dinitro Products | Excess of nitrating agent. | - Use a stoichiometric amount (or a very slight excess) of the nitrating agent. |
| Reaction temperature is too high. | - Perform the reaction at low temperatures to favor mono-nitration. | |
| Dark, Insoluble Tar Formation | Polymerization of the 7-azaindole starting material. | - Maintain rigorous temperature control.- Use high-purity, dry solvents and reagents.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Experimental Protocols
Protocol 1: Nitration of 1H-pyrrolo[2,3-b]pyridine using Nitric Acid in Sulfuric Acid
This protocol describes a general method for the synthesis of this compound.
Materials:
-
1H-pyrrolo[2,3-b]pyridine (7-azaindole)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Fuming Nitric Acid (HNO₃, >90%)
-
Ice
-
Water
-
Sodium Bicarbonate (NaHCO₃) or other suitable base
-
Ethyl Acetate or other suitable organic solvent for extraction
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1H-pyrrolo[2,3-b]pyridine (1.0 eq) in concentrated sulfuric acid at 0 °C. Ensure the dissolution is complete.
-
Preparation of Nitrating Mixture: In a separate flask, carefully prepare the nitrating mixture by adding fuming nitric acid (1.0-1.1 eq) to a small amount of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.
-
Nitration: Slowly add the cold nitrating mixture dropwise to the solution of 1H-pyrrolo[2,3-b]pyridine, ensuring the reaction temperature is maintained between 0 and 5 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Carefully pour the reaction mixture onto crushed ice with stirring. The product may precipitate.
-
Neutralization: Slowly neutralize the acidic solution with a saturated solution of sodium bicarbonate or another suitable base until the pH is neutral or slightly basic. Be cautious as this is an exothermic process.
-
Extraction: Extract the aqueous layer multiple times with ethyl acetate or another suitable organic solvent.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford pure this compound.
Visualizing Reaction Pathways and Troubleshooting
Diagram 1: Synthesis Pathway and Potential Side Products
Caption: Reaction scheme for the nitration of 7-azaindole and potential side products.
Diagram 2: Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in the synthesis.
References
Technical Support Center: Scaling Up the Synthesis of 3-nitro-1H-pyrrolo[2,3-b]pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 3-nitro-1H-pyrrolo[2,3-b]pyridine, also known as 3-nitro-7-azaindole.
Frequently Asked Questions (FAQs)
Q1: Is direct nitration of 1H-pyrrolo[2,3-b]pyridine a viable method for synthesizing the 3-nitro isomer on a larger scale?
A1: Yes, the direct nitration of 1H-pyrrolo[2,3-b]pyridine (7-azaindole) is a known method to produce the 3-nitro isomer. The pyrrole ring of the 7-azaindole scaffold is electron-rich, making it susceptible to electrophilic substitution, with a strong preference for the 3-position.[1] However, scaling up this reaction requires careful control of reaction conditions to avoid common pitfalls such as the formation of unwanted byproducts and decomposition of the starting material.
Q2: What are the primary challenges when scaling up the nitration of 1H-pyrrolo[2,3-b]pyridine?
A2: The main challenges include:
-
Exothermic Reaction: Nitration is a highly exothermic process. Inadequate temperature control on a larger scale can lead to runaway reactions, decreased yield, and the formation of impurities.
-
Polymerization and Tar Formation: 1H-pyrrolo[2,3-b]pyridine is sensitive to strong acidic conditions and can polymerize, leading to the formation of intractable tars and a significant reduction in yield.
-
Formation of Isomeric Impurities: While the 3-position is favored, other isomers can form under certain conditions, complicating the purification process.
-
Product Isolation and Purification: The product can be challenging to isolate from the reaction mixture and may require specific purification techniques to achieve high purity.
Q3: What are the recommended nitrating agents for this synthesis?
A3: For the synthesis of this compound, a mixture of nitric acid and a dehydrating agent is typically used. While a specific, detailed, large-scale protocol for the 3-nitro isomer is not extensively documented, related syntheses of nitro-azaindoles often employ a mixture of fuming nitric acid and concentrated sulfuric acid.[2] The choice of nitrating agent and reaction conditions can significantly impact the yield and purity of the final product.
Q4: How can I minimize the formation of byproducts?
A4: To minimize byproduct formation, it is crucial to:
-
Maintain Low Temperatures: Running the reaction at low temperatures (e.g., 0 to -5 °C) helps to control the reaction rate and reduce the formation of unwanted isomers and degradation products.
-
Slow Reagent Addition: The nitrating agent should be added slowly and controllably to the solution of 1H-pyrrolo[2,3-b]pyridine to maintain a consistent temperature and concentration profile.
-
Optimize Stoichiometry: Using the correct stoichiometry of reactants is essential. An excess of the nitrating agent can lead to over-nitration or side reactions.
Q5: What is the best way to purify the final product?
A5: Purification of this compound typically involves the following steps:
-
Quenching: The reaction is carefully quenched by pouring the reaction mixture onto ice or into a cold, basic solution to neutralize the strong acid.
-
Extraction: The product is then extracted from the aqueous layer using a suitable organic solvent.
-
Chromatography: Column chromatography is often necessary to separate the desired 3-nitro isomer from any unreacted starting material and other impurities.
-
Recrystallization: The final product can be further purified by recrystallization from an appropriate solvent system to obtain a high-purity solid.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low to No Yield | 1. Decomposition of Starting Material: 1H-pyrrolo[2,3-b]pyridine is acid-sensitive and can decompose or polymerize in the presence of strong acids. | - Ensure the reaction temperature is kept low (0 to -5 °C) throughout the addition of the nitrating agent.- Add the nitrating agent slowly and in a controlled manner.- Consider using a milder nitrating agent if decomposition persists. |
| 2. Incomplete Reaction: The reaction may not have gone to completion. | - Monitor the reaction progress using TLC or LC-MS.- Ensure the reaction is stirred for a sufficient amount of time after the addition of the nitrating agent. | |
| Formation of Dark, Insoluble Tar | Acid-Catalyzed Polymerization: The electron-rich pyrrole ring is prone to polymerization under strongly acidic conditions. | - Maintain a low reaction temperature.- Ensure efficient stirring to prevent localized overheating.- Quench the reaction mixture promptly once the reaction is complete. |
| Presence of Multiple Isomers in the Product | Poor Regioselectivity: While the 3-position is favored, other isomers can form, especially at higher temperatures. | - Strictly control the reaction temperature.- Optimize the rate of addition of the nitrating agent. |
| Difficult Product Isolation | 1. Product Solubility: The product may have some solubility in the aqueous layer after quenching. | - Perform multiple extractions with an appropriate organic solvent.- Adjust the pH of the aqueous layer during extraction to ensure the product is in its neutral form. |
| 2. Emulsion Formation: Emulsions can form during the extraction process, making phase separation difficult. | - Add brine (saturated NaCl solution) to the extraction mixture to help break the emulsion.- Allow the mixture to stand for a longer period to allow for phase separation. |
Experimental Protocols
Disclaimer: The following protocol is a representative procedure based on general principles of nitration of similar heterocyclic compounds. It should be optimized for specific laboratory conditions and scale.
Synthesis of this compound
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Amount (for 10g scale) | Molar Equivalents |
| 1H-pyrrolo[2,3-b]pyridine | 118.14 | - | 10.0 g | 1.0 |
| Concentrated Sulfuric Acid (98%) | 98.08 | 1.84 | 50 mL | - |
| Fuming Nitric Acid (90%) | 63.01 | 1.50 | 4.0 mL | 1.1 |
| Dichloromethane (DCM) | 84.93 | 1.33 | As needed | - |
| Saturated Sodium Bicarbonate Solution | - | - | As needed | - |
| Brine (Saturated NaCl Solution) | - | - | As needed | - |
| Anhydrous Sodium Sulfate | 142.04 | - | As needed | - |
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 10.0 g (1.0 eq) of 1H-pyrrolo[2,3-b]pyridine in 50 mL of concentrated sulfuric acid. Cool the mixture to 0 to -5 °C in an ice-salt bath.
-
Nitration: Slowly add 4.0 mL (1.1 eq) of fuming nitric acid dropwise to the stirred solution via the dropping funnel, ensuring the internal temperature does not exceed 0 °C.
-
Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0 °C for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralization: Slowly add saturated sodium bicarbonate solution to the mixture until the pH is neutral (pH ~7).
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x 100 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (1 x 100 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Remove the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for the synthesis of this compound.
References
Technical Support Center: Pyrrolopyridine Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of pyrrolopyridines.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yields in pyrrolopyridine synthesis?
A1: Low yields in pyrrolopyridine synthesis can stem from several factors:
-
Purity of Starting Materials: Impurities in reactants, such as oxidized or degraded precursors, can lead to unwanted side reactions and lower the yield of the desired product. It is crucial to use freshly purified starting materials or store them under an inert atmosphere.[1]
-
Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice are critical parameters. For instance, in Paal-Knorr synthesis, insufficient heating can lead to incomplete reactions, while excessively high temperatures or strong acids can cause degradation of the starting materials or the product.[2] Careful optimization of these conditions is essential.
-
Incorrect Stoichiometry: An improper ratio of reactants can lead to the incomplete conversion of the limiting reagent.
-
Presence of Moisture: Many synthetic steps in the preparation of pyrrolopyridines are sensitive to moisture. The use of dry solvents and an inert atmosphere is often necessary to prevent side reactions that consume starting materials or intermediates.[1]
Q2: I am observing a significant amount of a furan byproduct in my Paal-Knorr synthesis of a pyrrolopyridine. How can I minimize its formation?
A2: Furan formation is a common side reaction in the Paal-Knorr synthesis, arising from the acid-catalyzed cyclization of the 1,4-dicarbonyl compound before the amine can react.[2] To minimize this:
-
Control Acidity: Avoid strongly acidic conditions (pH < 3), which favor furan formation.[2] Using weakly acidic conditions, such as acetic acid, can accelerate the desired pyrrole formation without promoting the side reaction.
-
Use Excess Amine: Employing a slight excess of the amine can help to drive the reaction towards the formation of the pyrrolopyridine.
Q3: My crude pyrrolopyridine product is a dark, tarry material that is difficult to purify. What is the likely cause and how can I prevent it?
A3: The formation of dark, tarry materials often indicates polymerization of the starting materials or the pyrrolopyridine product itself. This is typically caused by excessively high temperatures or highly acidic conditions. To mitigate this, consider lowering the reaction temperature and using a milder acid catalyst or even neutral conditions.[2]
Q4: What are the recommended general methods for purifying pyrrolopyridine compounds?
A4: The purification of pyrrolopyridine derivatives often involves standard techniques in organic synthesis:
-
Column Chromatography: Silica gel column chromatography is a common method for separating the desired product from unreacted starting materials and byproducts.[3] For polar or basic pyrrolopyridines that may streak on silica, using a different stationary phase like neutral or basic alumina, or deactivating the silica gel with a small amount of triethylamine in the eluent, can be effective.[4]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for obtaining a pure compound. Common solvent systems include ethanol, n-hexane/acetone, and n-hexane/ethyl acetate.[5]
-
Extraction: A thorough aqueous workup with appropriate pH adjustments is crucial to remove soluble impurities before further purification steps.[6]
Troubleshooting Guides
Issue 1: Low or No Product in Buchwald-Hartwig Amination for C-N Bond Formation
| Symptom | Possible Cause | Suggested Solution |
| Reaction does not proceed to completion. | Inactive Catalyst: The palladium catalyst may not be in the active Pd(0) state. | Ensure proper activation of the Pd(II) precatalyst. The reaction may require an induction period for the reduction of Pd(II) to Pd(0).[7] |
| Inappropriate Ligand: The phosphine ligand is crucial for the catalytic cycle. | Use bulky, electron-rich phosphine ligands which are generally effective. For challenging substrates, consider specialized ligands like Ruphos for secondary amines or tBuBrettPhos for amides.[7] | |
| Base is not effective: The choice of base is critical for the deprotonation of the amine. | Sodium tert-butoxide (NaOt-Bu) is a strong base that often gives high reaction rates. For sensitive functional groups, weaker bases like K₂CO₃ can be used, although this may lead to slower reaction rates.[7] | |
| Formation of side products. | Hydrodehalogenation: A side reaction can lead to the removal of the halide from the starting material. | This can occur via β-hydride elimination. Optimizing the ligand and reaction conditions can help to suppress this side reaction.[8] |
| Amine Degradation: Volatile amines may evaporate from the reaction mixture at elevated temperatures. | For volatile amines, conducting the reaction in a sealed tube is an effective strategy.[9] |
Issue 2: Challenges in Multicomponent Reactions (MCRs) for Pyrrolopyridine Synthesis
| Symptom | Possible Cause | Suggested Solution |
| Low yield of the desired polycyclic product. | Suboptimal Catalyst: The Lewis acid catalyst may not be efficient. | Screen different Lewis acids. For example, in the synthesis of pyrrolo[3,4-b]pyridin-5-ones, scandium(III) triflate has been used effectively.[10] |
| Incorrect Solvent: The solvent can significantly influence the reaction outcome. | Test a range of solvents. In some MCRs, ethanol has been found to be a superior solvent in terms of yield and reaction time.[11] | |
| Complex product mixture. | Competing Reaction Pathways: MCRs involve multiple sequential steps, and side reactions can occur at any stage. | Carefully control the order of addition of reagents and the reaction temperature to favor the desired reaction pathway. |
| Difficulty with workup and purification. | Formation of highly polar byproducts: The complex nature of MCRs can lead to a variety of byproducts. | A thorough aqueous workup is essential. Purification often requires column chromatography, and finding the right eluent system is key.[12][13] |
Data Presentation
Table 1: Optimization of Reaction Conditions for a Multicomponent Synthesis of a Pyrrolo[3,4-b]pyridine Derivative
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | DBU (5) | Ethanol | Reflux | 7 | 69 |
| 2 | DBU (10) | Ethanol | Reflux | 5 | 92 |
| 3 | DBU (20) | Ethanol | Reflux | 5 | 86 |
| 4 | DBU (10) | Methanol | Reflux | 8 | 81 |
| 5 | DBU (10) | Acetonitrile | Reflux | 10 | 75 |
| 6 | DBU (10) | Toluene | Reflux | 10 | 68 |
| 7 | Piperidine (10) | Ethanol | Reflux | 8 | 76 |
| 8 | Et₃N (10) | Ethanol | Reflux | 12 | 67 |
| 9 | Pyridine (10) | Ethanol | Reflux | 10 | 78 |
Data adapted from a study on the synthesis of polysubstituted pyrrolo[3,4-b]pyridine derivatives.[14]
Experimental Protocols
General Procedure for Buchwald-Hartwig Amination of a Bromopyridine
-
Reaction Setup: In a glovebox or under an inert atmosphere, a Schlenk flask is charged with the bromopyridine (1.0 equiv), the amine (1.1-1.5 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., BINAP, 2-4 mol%), and a base (e.g., NaOt-Bu, 1.4-2.0 equiv).
-
Solvent Addition: Anhydrous toluene is added via syringe.
-
Reaction: The resulting mixture is heated to 80-110 °C with vigorous stirring. The reaction progress is monitored by TLC or LC-MS.
-
Workup: Upon completion, the reaction mixture is cooled to room temperature and quenched with a saturated aqueous solution of ammonium chloride. The mixture is then diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.[3]
General Procedure for a One-Pot, Three-Component Synthesis of a Polysubstituted Pyrrolo[2,3-d]pyrimidine
-
Reaction Setup: A mixture of an arylglyoxal (1 mmol), 6-aminouracil derivative (1 mmol), and a barbituric acid derivative (1 mmol) is taken in a round-bottom flask.
-
Catalyst and Solvent: A catalyst, such as tetrabutylammonium bromide (TBAB) (5 mol%), and ethanol (5 mL) are added.
-
Reaction: The mixture is stirred at 50 °C. The reaction is monitored by TLC.
-
Workup and Purification: After completion of the reaction, the solid precipitate is filtered, washed with cold water, and dried. The product can be further purified by recrystallization from ethanol.
Mandatory Visualization
Signaling Pathways
Many synthesized pyrrolopyridine derivatives are investigated for their potential as kinase inhibitors. For instance, some 1H-pyrrolo[2,3-b]pyridine derivatives have been identified as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs). Abnormal activation of the FGFR signaling pathway is implicated in various cancers. The diagram below illustrates the FGFR signaling cascade and its principal downstream pathways: the RAS-RAF-MEK-ERK pathway and the PI3K-AKT pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of Pyrrolo[3,4- b]pyridin-5-ones via Multicomponent Reactions and In Vitro-In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A multicomponent two-step strategy for the synthesis of polysubstituted pyrrolo[3,2-c]pyridin-4-ones using a solid acid as a recyclable catalyst - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. A multicomponent reaction-initiated synthesis of imidazopyridine-fused isoquinolinones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for Functionalizing the Pyrrolo[2,3-b]pyridine Ring
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges in the catalytic functionalization of the pyrrolo[2,3-b]pyridine (7-azaindole) ring system.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when functionalizing the pyrrolo[2,3-b]pyridine ring?
A1: The primary challenges in functionalizing the pyrrolo[2,3-b]pyridine scaffold include:
-
Regioselectivity: Controlling the position of functionalization (e.g., C2, C3, C5, C6) can be difficult due to the electronic nature of the bicyclic system. The pyrrole ring is generally more electron-rich and prone to electrophilic attack than the pyridine ring.
-
Catalyst Poisoning: The Lewis basic nitrogen atom in the pyridine ring can coordinate to the metal center of the catalyst, leading to deactivation and reduced catalytic efficiency. This is a well-known issue often referred to as the "2-pyridyl problem".
-
Low Yields: Inefficient catalyst turnover, catalyst decomposition, and competing side reactions can all contribute to low product yields.
-
Harsh Reaction Conditions: Some methods require high temperatures or strong bases, which may not be compatible with sensitive functional groups on the substrate.
Q2: Which catalytic systems are most effective for C-H functionalization of pyrrolo[2,3-b]pyridine?
A2: Palladium-based catalysts are widely used for C-H functionalization of 7-azaindoles. A combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a sterically hindered and electron-rich phosphine ligand such as SPhos or XPhos is often effective.[1] Rhodium catalysts, sometimes in conjunction with a silver additive, have also been employed for the synthesis of 7-azaindoles through C-H activation.[2][3] The choice of catalyst, ligand, and reaction conditions is crucial for achieving high regioselectivity and yield.
Q3: How can I control the regioselectivity of my functionalization reaction?
A3: Controlling regioselectivity requires careful consideration of the reaction type and the electronic and steric properties of the substrate and reagents. Here are some general strategies:
-
Directed Metalation: Employing a directing group on the nitrogen atom can guide the metal catalyst to a specific position for C-H activation. For example, a carbamoyl group can direct metalation to the C6 position.[4]
-
Protecting Groups: Protecting the N1-position of the pyrrole ring can prevent N-functionalization and influence the reactivity of the carbon positions.
-
Catalyst and Ligand Choice: The steric and electronic properties of the ligand can influence which C-H bond is activated. For instance, in some palladium-catalyzed arylations, the choice of ligand can switch the selectivity between different positions.
-
Solvent and Additives: The reaction solvent and the presence of additives can also play a significant role in controlling regioselectivity.
Q4: What are the signs of catalyst deactivation, and how can I prevent it?
A4: Signs of catalyst deactivation include a reaction stalling before completion, the formation of palladium black (in the case of palladium catalysis), and inconsistent results.[5] To prevent deactivation:
-
Use Bulky Ligands: Sterically hindered ligands can protect the metal center from coordination with the pyridine nitrogen.
-
Optimize Reaction Conditions: Lowering the reaction temperature, if possible, can reduce the rate of catalyst decomposition.
-
Ensure an Inert Atmosphere: Oxygen can oxidize the active catalyst, so it is crucial to degas solvents and maintain an inert atmosphere (e.g., argon or nitrogen).[5]
-
Consider a Pre-catalyst: Using a pre-catalyst that rapidly forms the active catalytic species can minimize deactivation pathways.
Troubleshooting Guides
Issue 1: Low Yield in Palladium-Catalyzed C-H Arylation
Possible Causes & Solutions
| Cause | Troubleshooting Step | Rationale |
| Catalyst Poisoning | Switch to a bulkier, more electron-rich phosphine ligand (e.g., SPhos, XPhos). | Steric hindrance around the palladium center prevents coordination of the pyridine nitrogen, thus avoiding catalyst deactivation.[6] |
| Inefficient C-H Activation | Increase the reaction temperature in 10-20 °C increments. Screen different silver salts (e.g., Ag₂CO₃, AgOAc) as additives. | Higher temperatures can overcome the activation energy barrier for C-H bond cleavage. Silver additives can act as oxidants to facilitate the catalytic cycle.[7] |
| Poor Reductive Elimination | Use a more electron-donating ligand. Ensure the base is sufficiently strong and soluble. | Electron-donating ligands can promote the final reductive elimination step to release the product. The base is critical for the deprotonation step in many C-H activation mechanisms. |
| Catalyst Decomposition | Observe for the formation of palladium black. If present, try a lower reaction temperature or a more stable pre-catalyst. | Palladium black indicates the aggregation of the active Pd(0) species into an inactive form.[5] |
Issue 2: Poor Regioselectivity in Functionalization
Possible Causes & Solutions
| Cause | Troubleshooting Step | Rationale |
| Multiple Reactive Sites | Introduce a directing group at a specific position to guide the catalyst. | Directing groups can force the catalyst into close proximity with a particular C-H bond, leading to selective functionalization.[4] |
| Steric Hindrance | Modify the substrate to introduce steric bulk near a more reactive site to favor functionalization at a less hindered position. | Steric hindrance can be a powerful tool to control regioselectivity by physically blocking access to certain positions. |
| Electronic Effects | Alter the electronic nature of the substrate by introducing electron-donating or electron-withdrawing groups. | Modifying the electron density at different positions of the ring can influence the site of electrophilic attack or metalation. |
| Suboptimal Reaction Conditions | Screen different solvents, bases, and reaction temperatures. | The reaction environment can significantly impact the transition state energies for functionalization at different positions, thereby altering the regioselectivity. |
Experimental Protocols
Protocol 1: Palladium-Catalyzed C3-Arylation of 7-Azaindole
This protocol is adapted for the selective C3-arylation of a protected 7-azaindole derivative.[1]
Materials:
-
3-Iodo-N-protected-7-azaindole
-
Arylboronic acid
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Cesium carbonate (Cs₂CO₃)
-
Toluene/Ethanol (1:1 mixture)
Procedure:
-
To a reaction vial, add the 3-iodo-N-protected-7-azaindole (1.0 equiv), arylboronic acid (1.2 equiv), and Cs₂CO₃ (2.0 equiv).
-
In a separate vial, prepare a catalyst stock solution by dissolving Pd₂(dba)₃ (5 mol %) and SPhos (5 mol %) in the toluene/ethanol (1:1) solvent mixture.
-
Add the catalyst solution to the reaction vial containing the substrates and base.
-
Seal the vial and heat the reaction mixture at 60 °C with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data Summary
Table 1: Comparison of Palladium Catalysts for Suzuki-Miyaura Coupling of Halogenated Pyrrolo[2,3-b]pyridines
| Catalyst System | Substrate | Arylating Agent | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Pd₂(dba)₃ / SPhos | 3-Iodo-6-chloro-7-azaindole | Phenylboronic acid | Cs₂CO₃ | Toluene/Ethanol | 60 | 85 | [1] |
| Pd₂(dba)₃ / SPhos | 3-Iodo-6-chloro-7-azaindole | 4-Methylphenylboronic acid | Cs₂CO₃ | Toluene/Ethanol | 60 | 89 | [1] |
| Pd(PPh₃)₂Cl₂ | 3-Bromo-7-azaindole | Phenylboronic acid | Na₂CO₃ | Dioxane | Reflux | ~70 | [8] |
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Regioselective Functionalization of 7-Azaindole by Controlled Annular Isomerism: The Directed Metalation-Group Dance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming Poor Solubility of Pyrrolopyridine Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrrolopyridine derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common solubility challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: My pyrrolopyridine derivative exhibits very low aqueous solubility. What are the initial steps I should take to address this?
A1: Poor aqueous solubility is a common characteristic of many pyrrolopyridine-based compounds due to their often rigid, planar structures.[1] The initial approach should involve a systematic evaluation of both the physicochemical properties of your compound and the experimental conditions.
Recommended Initial Steps:
-
Characterize the Solid State: Confirm the crystalline form (polymorph) of your compound, as different polymorphs can have different solubilities.[1]
-
pH-Solubility Profile: Determine the solubility of your compound across a range of pH values. Pyrrolopyridine derivatives often contain basic nitrogen atoms, making their solubility pH-dependent.[2]
-
Kinetic vs. Thermodynamic Solubility: Distinguish between kinetic and thermodynamic solubility to understand if you are dealing with a dissolution rate-limited or a truly solubility-limited compound.[1]
Q2: How does pH adjustment influence the solubility of pyrrolopyridine derivatives, and what is the best way to implement this strategy?
A2: Given that the pyrrolopyridine scaffold contains basic nitrogen atoms, pH modification is a primary and effective strategy for solubility enhancement. By lowering the pH of the aqueous medium, these nitrogen atoms can become protonated, leading to the formation of more soluble salt forms of the compound.
To implement this, you can create a pH-solubility profile by measuring the solubility of your derivative in a series of buffers with varying pH values (e.g., from pH 2 to pH 10). This will help identify the pH at which your compound is most soluble.[2][3] For in vitro assays, using a buffer system that maintains this optimal pH is crucial.
Q3: What are the most effective formulation-based strategies for improving the solubility of pyrrolopyridine derivatives?
A3: When intrinsic solubility is low, formulation strategies using excipients are often employed. Some of the most successful approaches include:
-
Co-solvents: The use of water-miscible organic solvents (e.g., DMSO, ethanol, PEG 400) can significantly increase the solubility of hydrophobic compounds.[4]
-
Surfactants (Micellar Solubilization): Surfactants form micelles in aqueous solutions that can encapsulate poorly soluble drugs, thereby increasing their apparent solubility.[5]
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with pyrrolopyridine derivatives, effectively shielding the hydrophobic parts of the molecule from water.[6][7]
-
Lipid-Based Formulations: For highly lipophilic derivatives, lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) can be highly effective.[8][9]
-
Amorphous Solid Dispersions (ASDs): Dispersing the crystalline drug in a polymer matrix to create an amorphous solid can dramatically increase its solubility and dissolution rate.[8][10][11]
Q4: Can chemical modification of my pyrrolopyridine derivative improve its solubility without compromising its biological activity?
A4: Yes, chemical modification can be a powerful tool. Strategies often focus on disrupting molecular planarity or symmetry, which can reduce crystal lattice energy and improve solubility.[1] Introducing polar or ionizable groups can also enhance aqueous solubility. For instance, adding a morpholine moiety to a related thieno[2,3-b]pyridine core increased water solubility by three orders of magnitude.[12] However, it is crucial to consider the structure-activity relationship (SAR) to avoid modifications that negatively impact the compound's interaction with its biological target.[13]
Q5: What are some advanced techniques I can consider if standard methods fail to sufficiently improve the solubility of my compound?
A5: For particularly challenging compounds, nanotechnology-based approaches can be very effective. These include:
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range increases the surface area, leading to a higher dissolution rate.[8][14][15]
-
Solid Lipid Nanoparticles (SLNs) and Polymeric Nanoparticles: These systems encapsulate the drug in a solid lipid or polymer matrix, which can improve both solubility and bioavailability.[15][16]
-
Nanoemulsions: These are oil-in-water or water-in-oil emulsions with droplet sizes in the nanometer range, which can effectively solubilize lipophilic drugs.[15][17]
Troubleshooting Guides
Issue 1: Compound precipitates out of solution during in vitro assays.
-
Probable Cause: The concentration of the compound exceeds its solubility in the assay buffer, or the solvent (e.g., DMSO) concentration is too high, causing the compound to crash out upon dilution.
-
Troubleshooting Steps:
-
Determine the maximum solubility of your compound in the assay buffer.
-
Reduce the final concentration of the organic solvent (e.g., DMSO) in the assay to the lowest possible level.
-
Consider using a co-solvent system or adding a surfactant to the assay buffer to maintain solubility.
-
If the compound is ionizable, adjust the pH of the assay buffer to a range where the compound is more soluble.
-
Issue 2: Inconsistent results in biological assays.
-
Probable Cause: Poor solubility leading to variable concentrations of the dissolved, active compound.
-
Troubleshooting Steps:
-
Ensure complete dissolution of the compound before use. Sonication may be helpful.
-
Visually inspect solutions for any signs of precipitation before and during the experiment.
-
Employ one of the solubility enhancement techniques (e.g., cyclodextrins, co-solvents) to prepare a stable, homogenous stock solution.
-
Validate the concentration of the dissolved compound using an analytical method like HPLC.
-
Data Presentation: Solubility Enhancement of Pyrrolopyridine Derivatives
Table 1: Comparison of Solubility Enhancement Strategies for Pyrrolopyridine Analogs
| Derivative ID | Initial Solubility (µg/mL) | Enhancement Strategy | Achieved Solubility (µg/mL) | Fold Increase | Reference |
| Thieno[2,3-b]pyridine | 1.2 | Morpholine Substitution | 1300 | ~1083 | [12] |
| Quinoline Analogue 30 | <0.4 µM | Fluorophenyl Substitution | 160 µM | >400 | [1] |
| Imidazo[1,2-a]pyridine Hit B | 1.4 µM | Trifluoromethoxy Substitution | 64.7 µM | ~46 | [18] |
| Imidazo[1,2-a]pyridine Hit A | 6.9 µM | Pyridyl Substitution | 31.1 µM | ~4.5 | [18] |
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
-
Dissolution: Dissolve the pyrrolopyridine derivative and a suitable polymer carrier (e.g., PVP, HPMC) in a common volatile organic solvent (e.g., methanol, acetone). The drug-to-polymer ratio should be optimized (e.g., 1:1, 1:3, 1:5 w/w).
-
Solvent Evaporation: Remove the solvent under reduced pressure using a rotary evaporator. The evaporation should be rapid to prevent phase separation.
-
Drying: Dry the resulting solid film under vacuum for 24-48 hours to remove any residual solvent.
-
Characterization: Scrape the dried film and grind it into a fine powder. Characterize the ASD using techniques like Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) to confirm the amorphous state of the drug.
-
Solubility Measurement: Determine the aqueous solubility of the ASD powder and compare it to the crystalline drug.
Protocol 2: Formulation with Cyclodextrins
-
Solubility Screening: Prepare aqueous solutions of different cyclodextrins (e.g., HP-β-CD, SBE-β-CD) at various concentrations.
-
Complexation: Add an excess amount of the pyrrolopyridine derivative to each cyclodextrin solution.
-
Equilibration: Shake the suspensions at a constant temperature (e.g., 25°C) for 24-72 hours to reach equilibrium.
-
Separation: Centrifuge the suspensions to pellet the undissolved drug.
-
Quantification: Analyze the supernatant for the concentration of the dissolved drug using a validated analytical method (e.g., HPLC-UV).
-
Phase Solubility Diagram: Plot the concentration of the dissolved drug against the concentration of the cyclodextrin to determine the complexation efficiency.
Visualizations
Caption: A workflow for addressing the poor solubility of pyrrolopyridine derivatives.
Caption: Key strategies for enhancing the solubility of pyrrolopyridine derivatives.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 5. benchchem.com [benchchem.com]
- 6. General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds. — Spoke Sciences [spokesciences.com]
- 7. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 8. 4 Strategies To Formulate Poorly Soluble APIs [drugdiscoveryonline.com]
- 9. pharmaexcipients.com [pharmaexcipients.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. researchgate.net [researchgate.net]
- 12. Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 14. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Nanotechnology based approaches for enhancing bioavailability of poorly soluble drugs (2024) | Smriti Dewangan [scispace.com]
- 16. iipseries.org [iipseries.org]
- 17. encyclopedia.pub [encyclopedia.pub]
- 18. mdpi.com [mdpi.com]
Validation & Comparative
Unveiling the Therapeutic Potential: A Comparative Guide to the Biological Activity of 1H-pyrrolo[2,3-b]pyridine Derivatives
For researchers, scientists, and drug development professionals, the 1H-pyrrolo[2,3-b]pyridine scaffold, also known as 7-azaindole, represents a privileged structure in the design of potent kinase inhibitors and other therapeutic agents. While a comprehensive biological validation of 3-nitro-1H-pyrrolo[2,3-b]pyridine derivatives remains largely uncharted territory in publicly available scientific literature, a significant body of research on other substituted analogs provides a valuable framework for comparison and highlights the potential of this chemical class.
This guide offers a comparative overview of the biological activities of various 1H-pyrrolo[2,3-b]pyridine derivatives, focusing on their anticancer properties as kinase inhibitors. Detailed experimental protocols for key biological assays and diagrams of relevant signaling pathways are provided to support further research and development in this promising area.
Comparative Biological Activity of 1H-pyrrolo[2,3-b]pyridine Derivatives
Extensive research has demonstrated that substitutions on the 1H-pyrrolo[2,3-b]pyridine core can yield highly potent and selective inhibitors of various kinases implicated in cancer progression. The lack of specific data for 3-nitro derivatives necessitates a broader comparison with other functionalized analogs.
| Derivative Class | Target Kinase(s) | Reported IC50 Values | Key Findings & References |
| General 1H-pyrrolo[2,3-b]pyridine Derivatives | Maternal Embryonic Leucine Zipper Kinase (MELK) | Compound 16h : 32 nM | Compound 16h demonstrated potent enzymatic inhibition and significant anti-proliferative effects against A549, MDA-MB-231, and MCF-7 cell lines, with IC50 values ranging from 0.109 µM to 0.245 µM. It also induced apoptosis and arrested A549 cells in the G0/G1 phase.[1] |
| 1H-pyrrolo[2,3-b]pyridine-2-carboxamide Derivatives | Ribosomal S6 Protein Kinase 2 (RSK2) | Up to 1.7 nM | Introduction of a phenyl sulfonamide group led to potent RSK2 inhibition. Compound B1 showed the strongest anti-proliferation activity against MDA-MB-468 cells (IC50 = 0.13 µM).[2] |
| General 1H-pyrrolo[2,3-b]pyridine Derivatives | Fibroblast Growth Factor Receptor (FGFR) | Compound 4h : FGFR1 (7 nM), FGFR2 (9 nM), FGFR3 (25 nM), FGFR4 (712 nM) | A series of derivatives were identified as potent FGFR inhibitors, with compound 4h showing significant activity against multiple FGFR isoforms and inhibiting breast cancer cell proliferation, migration, and invasion.[3][4] |
| General 1H-pyrrolo[2,3-b]pyridine Derivatives | Traf2 and Nck-interacting kinase (TNIK) | pIC50 values ranging from 7.37 to 9.92 | A study of thirty-one derivatives identified them as potent TNIK inhibitors against colorectal cancer cells. Some compounds exhibited potent TNIK inhibition with IC50 values lower than 1 nM.[5][6] |
| Pyrrolo[3,2-c]pyridine Derivatives | FMS Kinase | Compound 1r : 30 nM | A series of pyrrolo[3,2-c]pyridine derivatives were found to be potent FMS kinase inhibitors, with compound 1r also showing antiproliferative activity against various cancer cell lines with IC50 values from 0.15–1.78 µM.[7] |
Experimental Protocols
To facilitate the biological validation of novel this compound derivatives and comparison with existing compounds, detailed protocols for standard in vitro assays are provided below.
Cell Viability and Cytotoxicity Assays
1. Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.[8][9]
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000–20,000 cells/well in 200 µL of culture medium and incubate for approximately 72 hours.
-
Compound Treatment: Add the test compounds at various concentrations to the wells in triplicate and incubate for the desired exposure time. Include untreated and solvent controls.
-
Cell Fixation: Without removing the culture medium, add 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.[10][11]
-
Washing: Wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.[8][10] Allow the plates to air-dry.
-
Staining: Add 100 µL of 0.057% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.[10]
-
Washing: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye.[10]
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well and shake for 5-10 minutes to solubilize the protein-bound dye.[10][12]
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.[12]
Workflow for SRB Assay
Caption: A stepwise workflow of the Sulforhodamine B (SRB) assay for cell viability.
In Vitro Kinase Inhibition Assays
1. ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[13][14][15]
-
Kinase Reaction Setup:
-
In a 384-well plate, add 5 µL of the test compound solution.
-
Add 5 µL of the substrate solution.
-
Add 5 µL of the ATP solution.
-
Initiate the reaction by adding 5 µL of the enzyme solution.
-
Incubate at room temperature for 1 hour in the dark.[16]
-
-
ATP Depletion:
-
Add 20 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate for at least 40 minutes at room temperature.[16]
-
-
ADP to ATP Conversion and Detection:
-
Add 40 µL of Kinase Detection Reagent to each well.
-
Incubate for 30-60 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.[16]
-
-
Luminescence Measurement:
-
Read the luminescence using a microplate reader.
-
Workflow for ADP-Glo™ Kinase Assay
Caption: A two-step workflow for the ADP-Glo™ kinase inhibition assay.
Signaling Pathways
Understanding the signaling pathways targeted by 1H-pyrrolo[2,3-b]pyridine derivatives is crucial for elucidating their mechanism of action.
1. Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway
Several 1H-pyrrolo[2,3-b]pyridine derivatives have shown potent inhibitory activity against FGFRs.[3] Aberrant FGFR signaling is implicated in various cancers.
Caption: Simplified FGFR signaling pathway leading to cancer cell proliferation.
2. Traf2 and Nck-interacting kinase (TNIK) Signaling Pathway
TNIK is another kinase target for which 1H-pyrrolo[2,3-b]pyridine derivatives have demonstrated inhibitory effects, particularly in colorectal cancer.
Caption: The Wnt/β-catenin signaling pathway involving TNIK.
Conclusion
The 1H-pyrrolo[2,3-b]pyridine scaffold is a versatile and potent platform for the development of kinase inhibitors with significant therapeutic potential, particularly in oncology. While the biological activity of 3-nitro substituted derivatives is yet to be extensively explored, the wealth of data on other analogs provides a strong rationale for their investigation. The experimental protocols and pathway diagrams presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the field of drug discovery and validating the therapeutic promise of this important class of molecules. Further studies are warranted to synthesize and evaluate this compound derivatives to understand their specific biological profile and potential as novel therapeutic agents.
References
- 1. Design, synthesis, biological evaluation and molecular modeling of novel 1H-pyrrolo[2,3-b]pyridine derivatives as potential anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and anti-tumor activity evaluation of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives with phenyl sulfonamide groups as potent RSK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. scispace.com [scispace.com]
- 10. SRB assay for measuring target cell killing [protocols.io]
- 11. zellx.de [zellx.de]
- 12. bio-protocol.org [bio-protocol.org]
- 13. ADP-Glo™ Kinase Assay Protocol [promega.kr]
- 14. ulab360.com [ulab360.com]
- 15. promega.com [promega.com]
- 16. carnabio.com [carnabio.com]
A Comparative Guide to Kinase Inhibitor Scaffolds: Featuring 3-nitro-1H-pyrrolo[2,3-b]pyridine and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the 3-nitro-1H-pyrrolo[2,3-b]pyridine scaffold and other prominent kinase inhibitor scaffolds. Due to the limited publicly available data on the specific this compound compound, this guide will focus on the broader 1H-pyrrolo[2,3-b]pyridine and the closely related pyrrolo[2,3-d]pyrimidine scaffolds, for which more extensive research is available. We will compare these with other well-established kinase inhibitor scaffolds, supported by experimental data from published literature.
Introduction to Kinase Inhibitor Scaffolds
Kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, including cancer, making them a major target for drug discovery. The development of small molecule kinase inhibitors has revolutionized the treatment of these diseases. At the core of these inhibitors is a "scaffold," a foundational chemical structure that can be modified to achieve desired potency and selectivity. The 1H-pyrrolo[2,3-b]pyridine scaffold, an azaindole, is a privileged structure in medicinal chemistry due to its ability to mimic the purine core of ATP, the natural substrate of kinases.
Comparative Analysis of Kinase Inhibitor Scaffolds
This section compares the in vitro potency (IC50 values) of derivatives of the 1H-pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d]pyrimidine scaffolds with other common kinase inhibitor scaffolds against various kinases.
Fibroblast Growth Factor Receptor (FGFR) Inhibitors
Abnormal FGFR signaling is implicated in various cancers. The following table compares the inhibitory activity of a 1H-pyrrolo[2,3-b]pyridine derivative with other FGFR inhibitors.
| Scaffold | Compound | Target Kinase | IC50 (nM) | Reference |
| 1H-Pyrrolo[2,3-b]pyridine | Compound 4h | FGFR1 | 7 | [1] |
| FGFR2 | 9 | [1] | ||
| FGFR3 | 25 | [1] | ||
| Quinazoline | Dovitinib | FGFR1 | 8 | - |
| FGFR2 | 11 | - | ||
| FGFR3 | 2 | - | ||
| Pyrimidine | AZD4547 | FGFR1 | 0.6 | - |
| FGFR2 | 2.5 | - | ||
| FGFR3 | 1.8 | - |
Colony-Stimulating Factor 1 Receptor (CSF1R) Inhibitors
CSF1R is a key regulator of macrophage function and is a target in oncology and inflammatory diseases.
| Scaffold | Compound | Target Kinase | IC50 (nM) | Reference |
| Pyrrolo[2,3-d]pyrimidine | Compound 12b | CSF1R | <1 | [2] |
| Pyridine | Pexidartinib | CSF1R | 10 | [2] |
| Pyrrolo[2,3-d]pyrimidine | Compound 23 | CSF1R | 1.2 | [3] |
Janus Kinase (JAK) Inhibitors
The JAK-STAT signaling pathway is crucial for immune responses, and its inhibitors are used to treat autoimmune diseases and myelofibrosis.
| Scaffold | Compound | Target Kinase | IC50 (nM) | Reference |
| 1H-Pyrrolo[2,3-b]pyridine | Compound 14c | JAK3 | 3.8 | [4] |
| Pyrrolo[2,3-d]pyrimidine | Tofacitinib | JAK1 | 112 | - |
| JAK2 | 20 | - | ||
| JAK3 | 1 | - | ||
| Pyrazolopyrimidine | Ruxolitinib | JAK1 | 3.3 | - |
| JAK2 | 2.8 | - |
Experimental Protocols
The following are generalized protocols for common in vitro kinase assays used to determine inhibitor potency.
ADP-Glo™ Kinase Assay
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Materials:
-
Kinase of interest
-
Kinase substrate (peptide or protein)
-
Test compounds (e.g., this compound derivatives)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
White, opaque multi-well plates
Procedure:
-
Kinase Reaction:
-
Prepare serial dilutions of the test compounds in kinase buffer.
-
In a multi-well plate, add the kinase, substrate, and test compound.
-
Initiate the reaction by adding ATP. The final reaction volume is typically 5-25 µL.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Analysis:
LanthaScreen™ TR-FRET Kinase Assay
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the binding of an inhibitor to a kinase.
Materials:
-
Kinase of interest (tagged, e.g., with GST)
-
Europium-labeled anti-tag antibody (e.g., anti-GST)
-
Fluorescently labeled kinase tracer (Alexa Fluor™ 647-labeled)
-
Test compounds
-
TR-FRET dilution buffer
-
Black, low-volume multi-well plates
Procedure:
-
Assay Setup:
-
Prepare serial dilutions of the test compounds in TR-FRET dilution buffer.
-
Prepare a solution containing the kinase and the europium-labeled antibody.
-
Prepare a solution of the fluorescent tracer.
-
-
Binding Reaction:
-
In a multi-well plate, add the test compound, the kinase/antibody mixture, and the tracer solution. The final assay volume is typically 10-20 µL.
-
Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor).
-
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm).
-
In the absence of an inhibitor, the tracer binds to the kinase, bringing the europium donor and the Alexa Fluor™ 647 acceptor into close proximity, resulting in a high FRET signal.
-
Inhibitors that bind to the ATP-binding site of the kinase will displace the tracer, leading to a decrease in the FRET signal.
-
Determine the IC50 values by plotting the emission ratio against the inhibitor concentration and fitting to a dose-response curve.[8][9][10]
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate a key signaling pathway and a general workflow for kinase inhibitor screening.
Caption: Simplified FGFR signaling pathway.
Caption: General workflow for kinase inhibitor screening.
Conclusion
The 1H-pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d]pyrimidine scaffolds are versatile and potent core structures for the design of kinase inhibitors targeting a range of kinases, including FGFR, CSF1R, and JAKs. As demonstrated by the compiled data, derivatives of these scaffolds can achieve low nanomolar potency, comparable to or exceeding that of other established kinase inhibitor scaffolds like quinazolines and pyridines. The choice of scaffold and its subsequent chemical modifications are critical for achieving the desired potency and selectivity profile for a given kinase target. Further research into the this compound scaffold is warranted to fully elucidate its potential as a kinase inhibitor.
References
- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 6. promega.com [promega.com]
- 7. promega.com [promega.com]
- 8. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides
For Researchers, Scientists, and Drug Development Professionals
The 1H-pyrrolo[2,3-b]pyridine scaffold, an isostere of indole, has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. The introduction of a carboxamide moiety at the 2-position has led to the development of potent and selective inhibitors for various therapeutic targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives against three key enzyme targets: Phosphodiesterase 4B (PDE4B), Ribosomal S6 Kinase 2 (RSK2), and Fibroblast Growth Factor Receptor (FGFR).
Inhibition of Phosphodiesterase 4B (PDE4B)
1H-pyrrolo[2,3-b]pyridine-2-carboxamides have been identified as a novel class of potent and selective PDE4B inhibitors.[1][2][3] PDE4B is a key enzyme in the inflammatory cascade, and its inhibition leads to an increase in intracellular cyclic AMP (cAMP) levels, which in turn suppresses the production of pro-inflammatory cytokines like TNF-α.[1]
Quantitative SAR Data
The following table summarizes the SAR of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives as PDE4B inhibitors. The core scaffold was evaluated with various substitutions on the aryl ring and the amide moiety.
| Compound | R (Aryl Group) | R1 (Amide Substituent) | PDE4B IC50 (µM) | PDE4D IC50 (µM) | Selectivity (PDE4D/PDE4B) |
| 11a | 3,4-dichlorophenyl | cyclopropyl | 0.25 | 0.85 | 3.4 |
| 11d | 3,4-dichlorophenyl | cyclopentyl | 0.11 | 0.35 | 3.2 |
| 11h | 3,4-dichlorophenyl | 3,3-difluoroazetidin-1-yl | 0.14 | 0.84 | 6.0 |
| 11k | 3,4-dichlorophenyl | 4,4-difluorocyclohexyl | 0.23 | 0.46 | 2.0 |
| 14a | 3-chloro-4-methylphenyl | cyclopropyl | 0.48 | 1.2 | 2.5 |
| 14b | 3-chloro-4-methylphenyl | cyclobutyl | 0.85 | 2.5 | 2.9 |
| Rolipram | - | - | 0.12 | 0.15 | 1.25 |
Data extracted from ACS Med Chem Lett. 2020, 11 (10), 1848-1854.[1][2]
Key SAR Insights for PDE4B Inhibition:
-
Aryl Group (R): A 3,4-dichlorophenyl group at the N-1 position of the pyrrolo[2,3-b]pyridine core generally leads to potent PDE4B inhibition.[1]
-
Amide Substituent (R1): The nature of the substituent on the carboxamide nitrogen is crucial for both potency and selectivity.
-
Small, cyclic alkyl groups like cyclopropyl and cyclopentyl are well-tolerated.[1]
-
Introduction of fluorine atoms, as in the 3,3-difluoroazetidinyl (11h) and 4,4-difluorocyclohexyl (11k) derivatives, can enhance potency and selectivity.[1] Compound 11h demonstrated a favorable combination of potency and a 6-fold selectivity over PDE4D.[1]
-
Increasing the size of the amide substituent can lead to a decrease in activity.[1]
-
Signaling Pathway and Experimental Workflow
Experimental Protocol: PDE4B Inhibition Assay
This protocol is a generalized representation based on standard radio-enzymatic methods.
-
Enzyme and Compound Preparation:
-
Recombinant human PDE4B is diluted in an appropriate assay buffer.
-
Test compounds are serially diluted in DMSO and then further diluted in the assay buffer.
-
-
Assay Reaction:
-
The diluted PDE4B enzyme is pre-incubated with the test compound (or vehicle control) in a 96-well plate for a defined period at room temperature.
-
The enzymatic reaction is initiated by the addition of a fixed concentration of [3H]-cAMP.
-
-
Incubation and Termination:
-
The reaction mixture is incubated at 30°C for a specified time.
-
The reaction is terminated by the addition of a stop reagent or by heat inactivation.
-
-
Detection:
-
The product, [3H]-AMP, is separated from the substrate, [3H]-cAMP, typically using scintillation proximity assay (SPA) beads which bind to the product.
-
The radioactivity is measured using a scintillation counter.
-
-
Data Analysis:
-
The percentage of inhibition is calculated for each compound concentration relative to the vehicle control.
-
IC50 values are determined by fitting the data to a sigmoidal dose-response curve.
-
Inhibition of Ribosomal S6 Kinase 2 (RSK2)
A series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives bearing a phenyl sulfonamide group have been developed as potent RSK2 inhibitors.[4] RSK2 is a serine/threonine kinase that is a downstream effector of the Ras-MAPK signaling pathway and is implicated in cell growth, proliferation, and survival in various cancers.[4][5]
Quantitative SAR Data
The introduction of a phenyl sulfonamide moiety was explored to enhance the inhibitory activity against RSK2.
| Compound | R (Amide Substituent) | RSK2 IC50 (nM) | MDA-MB-468 IC50 (µM) |
| B1 | 4-fluorophenyl | 1.7 | 0.13 |
| B2 | 4-chlorophenyl | 2.1 | 0.25 |
| B3 | 4-bromophenyl | 2.5 | 0.31 |
| B4 | 4-methylphenyl | 3.8 | 0.42 |
| B5 | 4-methoxyphenyl | 4.2 | 0.55 |
Data extracted from Chem Biol Drug Des. 2024, 103 (1), e14376.[4]
Key SAR Insights for RSK2 Inhibition:
-
Phenyl Sulfonamide Group: The introduction of a phenyl sulfonamide group was crucial for potent RSK2 inhibitory activity.[4] This group is proposed to form a key hydrogen bond with the backbone of LEU-74 in the kinase domain.[4]
-
Amide Substituent (R): The substitution on the phenyl ring of the amide had a significant impact on both enzymatic and cellular activity.
-
Electron-withdrawing groups, particularly halogens at the 4-position, were found to be optimal for potency. Compound B1 , with a 4-fluorophenyl group, exhibited the strongest RSK2 inhibition (IC50 = 1.7 nM) and anti-proliferative activity against MDA-MB-468 cells (IC50 = 0.13 µM).[4]
-
Electron-donating groups like methyl (B4) and methoxy (B5) resulted in a slight decrease in activity.[4]
-
Signaling Pathway and Experimental Workflow
Experimental Protocol: RSK2 Kinase Inhibition Assay
This protocol is a generalized representation based on established kinase assay methodologies.
-
Reagent Preparation:
-
Recombinant human RSK2 enzyme is diluted in a kinase assay buffer (e.g., 20 mM MOPS, pH 7.5, 1 mM EDTA, 0.01% Brij-35, 5% glycerol, 0.1% β-mercaptoethanol, 1 mg/mL BSA).
-
A suitable peptide substrate (e.g., KKLNRTLSVA) is prepared in the assay buffer.
-
Test compounds are serially diluted in DMSO.
-
A stock solution of [γ-33P]ATP is prepared.
-
-
Kinase Reaction:
-
The kinase reaction is performed in a final volume of 25 µL containing the RSK2 enzyme, peptide substrate, test compound, and 10 mM magnesium acetate.
-
The reaction is initiated by the addition of [γ-33P]ATP (50-1000 cpm/pmole).
-
-
Incubation and Termination:
-
The reaction mixture is incubated for 40 minutes at room temperature.
-
The reaction is stopped by the addition of 5 µL of 3% orthophosphoric acid.
-
-
Detection:
-
10 µL of the reaction mixture is spotted onto P81 phosphocellulose filter paper.
-
The filters are washed with 50 mM orthophosphoric acid to remove unincorporated [γ-33P]ATP.
-
The amount of 33P incorporated into the peptide substrate is quantified by scintillation counting.
-
-
Data Analysis:
-
The percentage of kinase inhibition is calculated for each compound concentration.
-
IC50 values are determined from the dose-response curves.
-
Inhibition of Fibroblast Growth Factor Receptor (FGFR)
Derivatives of 1H-pyrrolo[2,3-b]pyridine have also been investigated as inhibitors of FGFRs, a family of receptor tyrosine kinases whose aberrant activation is implicated in various cancers.[5][6]
Quantitative SAR Data
Structure optimization of a 1H-pyrrolo[2,3-b]pyridine lead compound led to the identification of potent FGFR inhibitors.
| Compound | R (Substituent) | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | 4T1 Cell IC50 (µM) |
| 1 | H | 1900 | >10000 | >10000 | >50 |
| 4a | 3-methoxyphenyl | 48 | 65 | 120 | 8.5 |
| 4h | 3,5-dimethoxyphenyl | 7 | 9 | 25 | 1.2 |
| 4j | 3,4,5-trimethoxyphenyl | 15 | 22 | 45 | 2.8 |
| 4l | 2-naphthyl | 85 | 110 | 180 | 15.6 |
Data extracted from RSC Adv., 2021, 11, 15507-15514.[5][6]
Key SAR Insights for FGFR Inhibition:
-
Core Scaffold: The 1H-pyrrolo[2,3-b]pyridine core serves as an effective hinge-binding motif.[6]
-
Substituent (R): The nature and substitution pattern of the aryl group at the 5-position are critical for potent FGFR inhibition.
-
A simple phenyl group is not optimal.
-
The introduction of methoxy groups on the phenyl ring significantly enhances activity. The 3,5-dimethoxyphenyl derivative (4h ) was the most potent compound identified, with single-digit nanomolar IC50 values against FGFR1 and FGFR2, and also showed the best anti-proliferative activity against 4T1 breast cancer cells.[5][6]
-
The 3,4,5-trimethoxyphenyl derivative (4j ) was also highly potent, suggesting that multiple hydrogen bond interactions in the hydrophobic pocket are beneficial.[5]
-
Larger aromatic systems like naphthyl (4l ) led to a decrease in activity compared to the methoxy-substituted phenyl derivatives.[5]
-
Signaling Pathway and Experimental Workflow
Experimental Protocol: FGFR Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol is a generalized representation of a time-resolved fluorescence resonance energy transfer (TR-FRET) based binding assay.
-
Reagent Preparation:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
Prepare a mixture of the recombinant FGFR kinase and a europium-labeled anti-tag antibody in assay buffer.
-
Prepare a solution of an Alexa Fluor® 647-labeled ATP-competitive kinase inhibitor (tracer) in assay buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of the test compound to the wells of the microplate.
-
Add 5 µL of the kinase/antibody mixture to each well.
-
Add 5 µL of the tracer to each well.
-
-
Incubation and Detection:
-
Incubate the plate for 1 hour at room temperature, protected from light.
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor).
-
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm). A high ratio indicates high FRET (tracer binding), while a low ratio indicates inhibition (tracer displacement).
-
The percentage of inhibition is calculated relative to controls.
-
IC50 values are determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
-
Conclusion
The 1H-pyrrolo[2,3-b]pyridine-2-carboxamide scaffold has proven to be a versatile platform for the development of potent and selective enzyme inhibitors. The SAR studies highlighted in this guide demonstrate that careful modulation of the substituents on the pyrrolopyridine core and the carboxamide moiety allows for the fine-tuning of activity and selectivity against different targets, including PDE4B, RSK2, and FGFRs. The data and protocols presented here offer a valuable resource for researchers in the field of drug discovery and development, providing a foundation for the design of next-generation inhibitors based on this promising scaffold.
References
- 1. mdpi.com [mdpi.com]
- 2. pnas.org [pnas.org]
- 3. mdpi.com [mdpi.com]
- 4. Understanding FGF Signaling: A Key Pathway in Development and Disease | Proteintech Group [ptglab.com]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
A Comparative Guide to the In Vitro and In Vivo Evaluation of 1H-Pyrrolo[2,3-b]pyridine Analogs
The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, serves as a privileged scaffold in medicinal chemistry due to its structural resemblance to indole and its ability to form key hydrogen bonds with protein targets. This has led to the development of numerous analogs with a wide range of biological activities. This guide provides an objective comparison of the performance of several classes of 1H-pyrrolo[2,3-b]pyridine analogs, focusing on their evaluation as inhibitors of Fibroblast Growth Factor Receptor (FGFR), Phosphodiesterase 4B (PDE4B), and Ataxia Telangiectasia Mutated (ATM) kinase. The information presented is supported by experimental data from publicly available research.
Comparative Performance of 1H-Pyrrolo[2,3-b]pyridine Analogs
The following tables summarize the quantitative data for different 1H-pyrrolo[2,3-b]pyridine analogs, categorized by their primary molecular target.
Table 1: In Vitro Activity of 1H-Pyrrolo[2,3-b]pyridine Analogs as FGFR Inhibitors
| Compound | Target | IC50 (nM) | Cell Line | Cell-Based Assay | Reference |
| Compound 4h | FGFR1 | 7 | 4T1 (Breast Cancer) | Proliferation, Apoptosis, Migration, Invasion | [1][2] |
| FGFR2 | 9 | [1][2] | |||
| FGFR3 | 25 | [1][2] | |||
| FGFR4 | 712 | [1][2] | |||
| FIIN-1 | FGFR1 | Kd = 2.8 | Ba/F3 (TEL-FGFR1) | Proliferation (EC50 = 14 nM) | [3] |
| FGFR2 | Kd = 6.9 | [3] | |||
| FGFR3 | Kd = 5.4 | [3] | |||
| FGFR4 | Kd = 120 | [3] | |||
| Lucitanib | FGFR1 | - | NCI-H1581, DMS114 (Lung) | Proliferation | [4] |
| FGFR2 | - | SNU-16 (Gastric), MFM-223 (Breast) | Proliferation | [4] | |
| Dovitinib | FGFR1/2/3 | - | GIST-T1 | Proliferation | [5] |
| Infigratinib | FGFR1/2/3 | - | GIST xenografts | Tumor Growth Inhibition | [6] |
Table 2: In Vitro and In Vivo Activity of 1H-Pyrrolo[2,3-b]pyridine Analogs as PDE4B Inhibitors
| Compound | Target | IC50 (nM) | Cell Line/Model | In Vitro/In Vivo Assay | Key Findings | Reference |
| Roflumilast (Reference) | PDE4 | 0.2-4.3 | - | - | Pan-PDE4 inhibitor | [7] |
| A33 (Reference) | PDE4B | 27 | - | - | Selective PDE4B inhibitor | [7] |
| Compound 11e | PDE4B | 2.82 | RAW264.7 | TNF-α inhibition (IC50 = 7.20 nM) | Superior PDE4B inhibitory activity and potent anti-inflammatory effects. | [8] |
| PDE4D | - | LPS-induced sepsis model | In vivo TNF-α and neutrophilia inhibition | Highest inhibition of TNF-α (52.19%) and neutrophilia (56.47%). | [8] | |
| Compound 23 | PDE4B | 7.3 | - | LPS-induced TNF-α production (IC50 = 0.21 nM) | High inhibitory activity and efficacy. | [9] |
| LPS-induced pulmonary neutrophilia in mice | In vivo anti-inflammatory activity | 41% inhibition of neutrophilia at 1.0 mg/kg. | [9] |
Table 3: In Vitro and In Vivo Activity of 1H-Pyrrolo[2,3-b]pyridine Analogs as ATM Inhibitors
| Compound | Target | IC50 (nM) | Cell Line/Model | In Vitro/In Vivo Assay | Key Findings | Reference |
| Compound 25a | ATM | Potent and Selective | HCT116, SW620 | Kinase Selectivity, Oral Bioavailability | >700-fold selectivity over PIKK family members; Oral bioavailability of 147.6% in mice. | [10][11] |
| HCT116, SW620 xenograft models | Synergistic antitumor efficacy with irinotecan | TGI of 79.3% and 95.4% in HCT116 and SW620 models, respectively. | [10][11] | |||
| AZD0156 (Reference) | ATM | - | Glioma and Lung-Brain Metastatic Models | Combination with radiotherapy | Significantly induced tumor regressions and increased animal survival. | [12] |
| KU-55933 (Reference) | ATM | 13 | - | - | Potent, ATP-competitive inhibitor. | [13] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathways targeted by these analogs and a general workflow for their evaluation.
Caption: FGFR Signaling Pathway and Point of Inhibition.
Caption: PDE4B/cAMP Signaling Pathway and Point of Inhibition.
Caption: ATM Signaling Pathway and Point of Inhibition.
Caption: General Experimental Workflow for Inhibitor Evaluation.
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of experimental results. Below are representative protocols for key assays used in the evaluation of 1H-pyrrolo[2,3-b]pyridine analogs.
3.1. In Vitro Kinase Inhibition Assay (TR-FRET)
This assay is used to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
-
Objective: To quantify the inhibitory activity of the test compound against the target kinase.
-
Methodology: A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is employed to measure the phosphorylation of a substrate by the kinase.[14]
-
Procedure:
-
Prepare serial dilutions of the 1H-pyrrolo[2,3-b]pyridine analog in DMSO.
-
In a microplate, add the kinase, a biotinylated substrate peptide, and the test compound or vehicle (DMSO).
-
Pre-incubate the plate at room temperature.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a detection solution containing a europium-labeled anti-phospho-substrate antibody and allophycocyanin-labeled streptavidin.[14]
-
Incubate for a further period to allow for antibody-antigen binding.
-
Read the TR-FRET signal on a compatible plate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.
-
3.2. Cell Proliferation Assay (SRB Assay)
This assay assesses the anti-proliferative effect of a compound on cancer cell lines.
-
Objective: To determine the concentration of the test compound required to inhibit 50% of cell growth (GI50).
-
Methodology: The Sulforhodamine B (SRB) assay is a colorimetric assay that measures cell density based on cellular protein content.[14]
-
Procedure:
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of the 1H-pyrrolo[2,3-b]pyridine analog for 72 hours.[14]
-
Fix the cells with trichloroacetic acid.
-
Stain the fixed cells with SRB dye.
-
Wash away the unbound dye and solubilize the protein-bound dye.
-
Measure the absorbance at 510 nm using a microplate reader.
-
Calculate the percentage of growth inhibition and determine the GI50 value.
-
3.3. In Vivo Tumor Xenograft Model
This model is used to evaluate the in vivo antitumor efficacy of a compound.
-
Objective: To assess the ability of the test compound to inhibit tumor growth in a living organism.
-
Methodology: Human tumor cells are implanted into immunocompromised mice, and the effect of the compound on tumor growth is monitored.
-
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 to 2 x 10^6 cells) into the flank of each mouse.[15]
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 150-200 mm³).[15]
-
Treatment: Randomly assign mice to treatment groups (vehicle control, positive control, and test compound groups).
-
Administer the test compound and control substances daily via the desired route (e.g., oral gavage).[4]
-
Tumor Measurement: Measure tumor volume regularly (e.g., 2-3 times per week) using calipers.
-
Endpoint: At the end of the study, euthanize the mice, and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
3.4. In Vivo Anti-inflammatory Model (LPS-induced)
This model is used to evaluate the in vivo anti-inflammatory efficacy of a compound.
-
Objective: To assess the ability of the test compound to reduce inflammation in a living organism.
-
Methodology: Lipopolysaccharide (LPS) is administered to induce an inflammatory response, and the effect of the compound is measured.
-
Procedure:
-
Animal Model: Use male mice or rats.
-
Treatment: Administer the test compound or vehicle control to the animals via an appropriate route (e.g., subcutaneous injection) at a specified time before or after the inflammatory challenge.[7]
-
LPS Challenge: Administer LPS to induce an inflammatory response (e.g., via intraperitoneal or intratracheal injection).[16]
-
Sample Collection: At a predetermined time point after LPS administration, collect relevant samples such as blood plasma, bronchoalveolar lavage fluid (BALF), or tissue homogenates.[16]
-
Analysis of Inflammatory Markers: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) in the collected samples using ELISA.[16]
-
Quantify immune cell infiltration (e.g., neutrophils) in relevant tissues or fluids.[7]
-
Data Analysis: Compare the levels of inflammatory markers and cell infiltration between the treatment groups and the control group to determine the anti-inflammatory efficacy of the compound.
-
This guide provides a comparative overview of the evaluation of 1H-pyrrolo[2,3-b]pyridine analogs, offering valuable insights for researchers, scientists, and drug development professionals in the field of medicinal chemistry and pharmacology. The provided data and protocols serve as a foundation for understanding the therapeutic potential of this versatile chemical scaffold.
References
- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. A Structure-guided Approach to Creating Covalent FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro and In Vivo Activity of Lucitanib in FGFR1/2 Amplified or Mutated Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vivo Evaluation of Fibroblast Growth Factor Receptor Inhibition in Mouse Xenograft Models of Gastrointestinal Stromal Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vivo Evaluation of Fibroblast Growth Factor Receptor Inhibition in Mouse Xenograft Models of Gastrointestinal Stromal Tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Prophylactic PDE4 and PDE4B inhibition reduce lesion size and neutrophil infiltration following ischemic stroke in male mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dialkyloxyphenyl hybrids as PDE4B inhibitors: Design, synthesis, in vitro/in vivo anti-inflammatory activity and in silico insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Medicinal chemistry breakthroughs on ATM, ATR, and DNA-PK inhibitors as prospective cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Characterization of Novel 3-nitro-1H-pyrrolo[2,3-b]pyridine Compounds: A Comparative Guide
A Scarcity of Data on 3-nitro-1H-pyrrolo[2,3-b]pyridine Derivatives
An extensive review of the current scientific literature reveals a significant gap in the characterization of this compound compounds. While the parent compound, this compound (also known as 3-nitro-7-azaindole), is commercially available, there is a notable absence of published studies detailing its synthesis, biological activity, and comparative analysis against other derivatives.[1][2][3][4][5] This lack of publicly available experimental data prevents a direct comparative guide on this specific subclass of compounds as initially requested.
However, the broader family of 1H-pyrrolo[2,3-b]pyridine derivatives has been the subject of extensive research, revealing a versatile scaffold with significant potential in drug discovery, particularly as kinase inhibitors for cancer therapy.[6][7][8][9][10][11][12] This guide, therefore, provides a comprehensive comparison of various substituted 1H-pyrrolo[2,3-b]pyridine compounds to offer valuable insights for researchers, scientists, and drug development professionals interested in this promising chemical space. The methodologies and findings presented for these analogs can serve as a foundational framework for the future characterization of novel 3-nitro derivatives.
The 1H-pyrrolo[2,3-b]pyridine Scaffold as a Privileged Kinase Inhibitor Motif
The 1H-pyrrolo[2,3-b]pyridine core, an isostere of indole, has emerged as a "privileged scaffold" in medicinal chemistry due to its ability to interact with the ATP-binding site of various kinases.[6] Modifications at different positions of this bicyclic system have led to the development of potent and selective inhibitors of several important kinase targets implicated in cancer and other diseases.
Comparative Analysis of Substituted 1H-pyrrolo[2,3-b]pyridine Derivatives
To illustrate the therapeutic potential of the 1H-pyrrolo[2,3-b]pyridine scaffold, this section provides a comparative overview of derivatives targeting different kinases.
Fibroblast Growth Factor Receptor (FGFR) Inhibitors
Abnormal activation of the FGFR signaling pathway is a key driver in various cancers. Several 1H-pyrrolo[2,3-b]pyridine derivatives have been identified as potent FGFR inhibitors.[6][13][14]
Table 1: In vitro Activity of 1H-pyrrolo[2,3-b]pyridine Derivatives as FGFR Inhibitors [6]
| Compound | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) |
| 1 | 1900 | - | - | - |
| 4h | 7 | 9 | 25 | 712 |
IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.
Compound 4h demonstrates a significant improvement in potency against FGFR1, 2, and 3 compared to the initial lead compound 1 .[6] This highlights the impact of targeted chemical modifications on the scaffold's activity.
Ataxia Telangiectasia Mutated (ATM) Kinase Inhibitors
ATM kinase plays a crucial role in the DNA damage response, and its inhibition can sensitize cancer cells to chemotherapy. A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as highly selective ATM inhibitors.[7]
Table 2: In vitro Activity of a Lead 1H-pyrrolo[2,3-b]pyridine Derivative as an ATM Inhibitor [7]
| Compound | ATM IC50 (nM) | Selectivity over other PIKK family members |
| 25a | <1 | >700-fold |
Compound 25a exhibits potent and highly selective inhibition of ATM kinase, making it a promising candidate for combination therapy in solid tumors.[7]
Ribosomal S6 Kinase 2 (RSK2) Inhibitors
RSK2 is involved in cell proliferation and survival pathways in tumors. Novel RSK2 inhibitors have been developed by incorporating a phenyl sulfonamide group into the 1H-pyrrolo[2,3-b]pyridine-2-carboxamide scaffold.[10]
Table 3: In vitro Activity of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide Derivatives as RSK2 Inhibitors [10]
| Compound | RSK2 IC50 (nM) | MDA-MB-468 cell anti-proliferation IC50 (µM) |
| B1 | 1.7 | 0.13 |
| B2 | - | - |
| B3 | - | - |
Further data on compounds B2 and B3 were not provided in the abstract.
Compound B1 demonstrates potent enzymatic inhibition of RSK2 and significant anti-proliferative activity in a breast cancer cell line.[10]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following sections outline the typical experimental protocols used in the characterization of 1H-pyrrolo[2,3-b]pyridine derivatives.
General Synthesis of 1H-pyrrolo[2,3-b]pyridine Derivatives
The synthesis of substituted 1H-pyrrolo[2,3-b]pyridines often involves multi-step reaction sequences. A common approach for creating derivatives is through palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig couplings, on a halogenated 1H-pyrrolo[2,3-b]pyridine core.[15]
General Workflow for Synthesis:
Caption: General workflow for the synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives.
In Vitro Kinase Inhibition Assays
The inhibitory activity of the synthesized compounds against their target kinases is typically determined using in vitro assays. These assays measure the ability of a compound to inhibit the phosphorylation of a substrate by the kinase.
Experimental Protocol for a Typical Kinase Assay:
-
Reagents and Materials: Recombinant human kinase, ATP, substrate peptide, kinase buffer, test compounds, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure: a. Prepare serial dilutions of the test compounds. b. In a 96-well plate, add the kinase, substrate, and kinase buffer. c. Add the test compounds to the wells. d. Initiate the kinase reaction by adding ATP. e. Incubate the plate at a specified temperature for a set period. f. Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence).
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Proliferation Assays
To assess the anti-cancer activity of the compounds, their effect on the proliferation of cancer cell lines is evaluated.
Experimental Protocol for a Sulforhodamine B (SRB) Assay:
-
Cell Culture: Plate cancer cells in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).
-
Cell Fixation: Fix the cells with trichloroacetic acid (TCA).
-
Staining: Stain the fixed cells with Sulforhodamine B dye.
-
Measurement: Solubilize the bound dye and measure the absorbance at a specific wavelength (e.g., 515 nm).
-
Data Analysis: Determine the concentration of the compound that inhibits cell growth by 50% (GI50).
Signaling Pathway Analysis
Understanding how these compounds exert their biological effects requires an analysis of their impact on cellular signaling pathways.
FGFR Signaling Pathway
FGFR inhibitors block the downstream signaling cascade that promotes cell proliferation, survival, and migration.
Caption: Inhibition of the FGFR signaling pathway by 1H-pyrrolo[2,3-b]pyridine derivatives.
ATM-Mediated DNA Damage Response Pathway
ATM inhibitors prevent the activation of downstream DNA repair pathways, leading to the accumulation of DNA damage and cell death, particularly in combination with DNA-damaging agents.
Caption: Inhibition of the ATM-mediated DNA damage response by 1H-pyrrolo[2,3-b]pyridine derivatives.
Conclusion
While the specific characterization of this compound compounds remains an underexplored area of research, the broader class of 1H-pyrrolo[2,3-b]pyridine derivatives has proven to be a highly fruitful scaffold for the development of potent and selective kinase inhibitors. The comparative data and experimental protocols presented in this guide offer a valuable resource for researchers and drug development professionals. Future studies are warranted to synthesize and characterize this compound derivatives to determine if the introduction of the nitro group can further enhance the therapeutic potential of this versatile scaffold.
References
- 1. 3-Nitro-7-azaindole 97 23709-47-9 [sigmaaldrich.com]
- 2. PubChemLite - 3-nitro-7-azaindole (C7H5N3O2) [pubchemlite.lcsb.uni.lu]
- 3. This compound [synhet.com]
- 4. capotchem.com [capotchem.com]
- 5. scbt.com [scbt.com]
- 6. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of the Novel 1 H-Pyrrolo[2,3- b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and anti-tumor activity evaluation of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives with phenyl sulfonamide groups as potent RSK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and biological evaluation of pyrrolo[2,3-b]pyridine analogues as antiproliferative agents and their interaction with calf thymus DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Syntheses and properties of 1H-pyrrolo[2,3-b]pyridines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
Pyrrolopyridine Isomers: A Comparative Analysis of Efficacy in Kinase Inhibition
A deep dive into the structure-activity relationships of 4-, 5-, 6-, and 7-azaindole scaffolds reveals that the seemingly subtle placement of a single nitrogen atom profoundly dictates their biological activity and target specificity. This guide provides a comparative analysis of these four key pyrrolopyridine isomers, with a focus on their differential efficacy as kinase inhibitors, supported by experimental data from peer-reviewed studies.
The pyrrolopyridine scaffold, also known as azaindole, is a privileged heterocyclic motif in medicinal chemistry, largely due to its ability to mimic the purine core of ATP and interact with the hinge region of protein kinases. This interaction is a cornerstone of many targeted cancer therapies. However, the four positional isomers of azaindole—4-azaindole, 5-azaindole, 6-azaindole, and 7-azaindole—exhibit distinct biological profiles. The varied electronic properties and hydrogen bonding capabilities conferred by the nitrogen atom's location lead to significant differences in binding affinity and selectivity for different kinase targets.
Comparative Efficacy in Kinase Inhibition: A Tale of Two Targets
Direct, head-to-head comparisons of all four isomers in the same assay are limited in published literature. However, by synthesizing data from studies on specific kinase targets, a clear pattern of isomer-dependent efficacy emerges. Here, we compare the activity of azaindole derivatives against two well-studied kinases: Cell Division Cycle 7 (Cdc7) kinase and Mesenchymal-Epithelial Transition factor (c-Met) kinase.
Cell Division Cycle 7 (Cdc7) Kinase Inhibition
Cdc7 is a serine/threonine kinase essential for the initiation of DNA replication and is a promising target in oncology. Structure-activity relationship (SAR) studies have revealed a strong preference for the 5-azaindole scaffold in Cdc7 inhibition.
In a key study, derivatives of 5-azaindole were identified as potent and selective Cdc7 inhibitors.[1] In contrast, the corresponding derivatives of 4-, 6-, and 7-azaindole demonstrated significantly lower inhibitory activity and selectivity.[2][3][4][5] This suggests the nitrogen placement at the 5-position is optimal for critical interactions within the ATP-binding pocket of Cdc7 kinase.
| Pyrrolopyridine Isomer | Target Kinase | Representative Inhibitor IC50 (nM) | Observation |
| 5-Azaindole Derivative | Cdc7 | Potent (low nM) | Preferred scaffold for Cdc7 inhibition, showing high potency and selectivity.[1] |
| 4-Azaindole Derivative | Cdc7 | Lower Activity | Significantly less active against Cdc7 compared to the 5-azaindole isomer.[2][3][4] |
| 6-Azaindole Derivative | Cdc7 | Lower Activity | Significantly less active against Cdc7 compared to the 5-azaindole isomer.[2][3][4] |
| 7-Azaindole Derivative | Cdc7 | Lower Activity | Significantly less active against Cdc7 compared to the 5-azaindole isomer.[2][3][4] |
c-Met Kinase Inhibition
The c-Met receptor tyrosine kinase is another important oncology target, with its dysregulation implicated in numerous cancers. In contrast to Cdc7, inhibitor development for c-Met has identified potent candidates based on the 4-azaindole and 7-azaindole scaffolds.
Studies have described potent 4-azaindole derivatives with IC50 values in the low nanomolar range.[6] Similarly, the 7-azaindole scaffold, a widely used hinge-binder, has been successfully employed to generate highly potent c-Met inhibitors, with some compounds achieving IC50 values of 2 nM.[3]
| Pyrrolopyridine Isomer | Target Kinase | Representative Inhibitor IC50 (nM) | Observation |
| 4-Azaindole Derivative | c-Met | 20 - 70 | A potent scaffold for c-Met inhibition, confirmed by X-ray crystallography.[3][6] |
| 7-Azaindole Derivative | c-Met | 2 | A highly effective and widely used scaffold for potent c-Met inhibitors.[3] |
| 5-Azaindole Isomer | c-Met | Lower Activity (Implied) | Less frequently utilized for c-Met inhibition compared to 4- and 7-azaindoles. |
| 6-Azaindole Isomer | c-Met | Lower Activity (Implied) | Less frequently utilized for c-Met inhibition compared to 4- and 7-azaindoles. |
Signaling Pathways and Experimental Workflow
To provide a clearer context for the presented data, the following diagrams illustrate a representative kinase signaling pathway and a standard experimental workflow for evaluating kinase inhibitors.
Caption: A simplified receptor tyrosine kinase signaling pathway, illustrating how pyrrolopyridine inhibitors act as ATP-competitors to block signal transduction.
Caption: A typical experimental workflow for determining the IC50 values of kinase inhibitors using a luminescence-based assay.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of pyrrolopyridine isomers as kinase inhibitors.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol describes the determination of kinase inhibition by measuring the amount of ADP produced in the kinase reaction using a luminescence-based assay, such as the Promega ADP-Glo™ Kinase Assay.
Materials:
-
Purified recombinant kinase (e.g., Cdc7/Dbf4 or c-Met)
-
Kinase-specific substrate (e.g., synthetic peptide or protein like MCM2 for Cdc7)
-
ATP (at a concentration near the Km for the specific kinase)
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 1 mM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compounds (pyrrolopyridine isomer derivatives) dissolved in DMSO
-
White, opaque 384-well plates
-
Luminometer plate reader
Procedure:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compounds in DMSO. Further dilute these solutions in Kinase Assay Buffer to a 4x final concentration. The final DMSO concentration in the assay should not exceed 1%.
-
Assay Plate Setup: Add 5 µL of the 4x inhibitor dilutions to the appropriate wells of a 384-well plate. For positive control (0% inhibition) and negative control (100% inhibition) wells, add 5 µL of Kinase Assay Buffer with the same percentage of DMSO.
-
Enzyme Addition: Dilute the kinase (e.g., c-Met) in Kinase Assay Buffer to a 4x working concentration. Add 5 µL of the 4x enzyme solution to all wells except the "no enzyme" negative controls.
-
Reaction Initiation: Prepare a 2x substrate/ATP mixture in Kinase Assay Buffer. Initiate the kinase reaction by adding 10 µL of this mixture to all wells. The final reaction volume is 20 µL.
-
Incubation: Cover the plate and incubate for 60 minutes at room temperature.
-
Stop Reaction and Deplete ATP: Add 20 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 40 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP, which is then used by a luciferase to produce a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the positive (DMSO only) and negative (no enzyme) controls. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Protocol 2: Cell Proliferation Assay (MTT-Based)
This assay assesses the anti-proliferative effect of the pyrrolopyridine isomers on cancer cell lines that are dependent on the target kinase for growth and survival.
Materials:
-
Cancer cell line of interest (e.g., HCT116 colon cancer cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (pyrrolopyridine isomer derivatives) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 3,000-5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete cell culture medium. Remove the old medium from the cells and treat them with 100 µL of the compound dilutions. Include a vehicle-only control (DMSO at the same final concentration).
-
Incubation: Incubate the cells for 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully aspirate the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Determine the IC50 value by plotting the percentage of viability against the logarithm of the inhibitor concentration and fitting the data to a non-linear regression curve.
References
- 1. N-substituted azaindoles as potent inhibitors of Cdc7 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Discovery of 4-azaindoles as novel inhibitors of c-Met kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating 3-nitro-1H-pyrrolo[2,3-b]pyridine as a Lead Compound: A Comparative Guide
The 1H-pyrrolo[2,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors with therapeutic potential.[1] This guide provides a comparative analysis for the validation of a representative lead compound from this class, focusing on its potential as an inhibitor of Fibroblast Growth Factor Receptors (FGFRs). While direct extensive data on 3-nitro-1H-pyrrolo[2,3-b]pyridine is limited, we will utilize a well-characterized derivative, compound 4h , as a case study to illustrate the validation process. This compound has demonstrated potent inhibitory activity against FGFR1, 2, and 3.[2][3][4]
This guide will compare the performance of compound 4h with established FGFR inhibitors, providing supporting experimental data and detailed methodologies for key validation experiments. The target audience for this guide includes researchers, scientists, and drug development professionals.
Comparative Performance of FGFR Inhibitors
The validation of a lead compound necessitates a thorough comparison with existing alternatives. The following table summarizes the in vitro potency of our lead compound, 4h, against key FGFR isoforms and compares it with two well-established FGFR inhibitors, Lenvatinib and Pemigatinib.
| Compound | Target Kinase | IC50 (nM) | Reference |
| Compound 4h | FGFR1 | 7 | [2][3][4] |
| FGFR2 | 9 | [2][3][4] | |
| FGFR3 | 25 | [2][3][4] | |
| FGFR4 | 712 | [2][3][4] | |
| Lenvatinib | FGFR1 | 4.6 | |
| FGFR2 | 3.6 | ||
| FGFR3 | 5.2 | ||
| FGFR4 | 2.0 | ||
| Pemigatinib | FGFR1 | 0.4 | |
| FGFR2 | 0.5 | ||
| FGFR3 | 1.2 |
Data Interpretation: Compound 4h demonstrates potent, single-digit nanomolar inhibition of FGFR1 and FGFR2, comparable to established drugs.[2][3][4] Its selectivity profile shows weaker inhibition of FGFR4, which could be advantageous in mitigating potential off-target effects associated with FGFR4 inhibition. Further optimization of this scaffold could enhance its overall potency and selectivity.
Experimental Protocols for Lead Compound Validation
Accurate and reproducible experimental data are the cornerstone of lead compound validation. Below are detailed methodologies for key in vitro assays.
In Vitro Kinase Inhibition Assay
This assay determines the concentration of an inhibitor required to reduce the activity of a specific kinase by 50% (IC50).
Principle: The assay measures the phosphorylation of a substrate by the target kinase in the presence of varying concentrations of the inhibitor. The amount of phosphorylation is quantified, typically using radioactively labeled ATP ([γ-³²P]-ATP or [γ-³³P]-ATP) or fluorescence-based methods.[5]
Protocol:
-
Reagents and Materials:
-
Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 enzymes
-
Substrate (e.g., poly(Glu, Tyr) 4:1)
-
[γ-³²P]-ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
Test compounds (e.g., Compound 4h) dissolved in DMSO
-
96-well plates
-
Phosphocellulose paper
-
Scintillation counter
-
-
Procedure:
-
Prepare serial dilutions of the test compound in the kinase reaction buffer.
-
In a 96-well plate, add the kinase, substrate, and test compound dilutions.
-
Initiate the kinase reaction by adding [γ-³²P]-ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by spotting the reaction mixture onto phosphocellulose paper.
-
Wash the paper extensively to remove unincorporated [γ-³²P]-ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.[5]
-
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the effect of a compound on the metabolic activity of living cells, which is an indicator of cell viability and proliferation.[6]
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[6] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.
Protocol:
-
Reagents and Materials:
-
Cancer cell line with known FGFR alterations (e.g., breast cancer 4T1 cells)[2]
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Multi-well spectrophotometer
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and a vehicle control (DMSO).
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a multi-well spectrophotometer.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[6]
-
Signaling Pathway and Experimental Workflow
Visualizing the biological context and experimental process is crucial for understanding the validation of a lead compound.
Caption: FGFR signaling pathway and the point of inhibition.
Caption: Workflow for validating a lead compound.
Conclusion
The 1H-pyrrolo[2,3-b]pyridine scaffold represents a promising starting point for the development of novel kinase inhibitors. The representative compound, 4h, demonstrates potent anti-FGFR activity, validating its potential as a lead compound.[2][3][4] The provided experimental protocols and comparative data offer a framework for researchers to further evaluate and optimize compounds based on this privileged scaffold for various therapeutic applications. Further studies, including in vivo efficacy and comprehensive safety profiling, are necessary to fully establish the therapeutic potential of any new lead compound.
References
- 1. nbinno.com [nbinno.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
Comparative Analysis of PDE4B Inhibitors Based on the 1H-Pyrrolo[2,3-b]pyridine Scaffold
A detailed examination of a novel class of selective and potent phosphodiesterase 4B inhibitors reveals promising candidates for the treatment of central nervous system diseases. A recent study has identified a series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives as potent and selective inhibitors of phosphodiesterase 4B (PDE4B), an enzyme implicated in inflammatory and autoimmune processes.[1][2][3] This guide provides a comparative analysis of these compounds, summarizing their biological activity and physicochemical properties, and detailing the experimental protocols used for their evaluation.
Overview of 1H-Pyrrolo[2,3-b]pyridine Derivatives
Researchers, through a scaffold-hopping experiment, identified the 1H-pyrrolo[2,3-b]pyridine core as a promising starting point for the development of novel PDE4B inhibitors.[1] A series of derivatives were synthesized and evaluated, leading to the identification of compound 11h as a particularly promising lead. This compound, featuring a 3,3-difluoroazetidine ring, demonstrated high inhibitory activity against PDE4B and a 6-fold selectivity over the related PDE4D isoform.[1][4] The inhibitory concentrations (IC50) for PDE4B for the synthesized compounds ranged from 0.11 to 1.1 μM.[1][4]
Performance Comparison
The following table summarizes the in vitro data for a selection of the most promising 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives from the study, with Rolipram included as a reference compound.
| Compound | PDE4B IC50 (μM) | PDE4D IC50 (μM) | Selectivity (PDE4D/PDE4B) | TNF-α Inhibition IC50 (μM) |
| 11h | 0.14 | 0.84 | 6.0 | 0.25 |
| 11a | 0.48 | >10 | >20.8 | ND |
| 11b | 0.23 | 2.5 | 10.9 | ND |
| 11c | 0.11 | 1.2 | 10.9 | ND |
| 11d | 0.20 | 1.8 | 9.0 | ND |
| Rolipram | 0.09 | 0.09 | 1.0 | 0.18 |
ND: Not Determined
Key Findings and Structure-Activity Relationship (SAR)
The study revealed several key insights into the structure-activity relationship of this series of inhibitors:
-
Amide Substituents: The nature of the amide substituent significantly influences both potency and selectivity. The presence of a 3,3-difluoroazetidine ring in compound 11h was found to be particularly beneficial for both activity and selectivity.[1][4]
-
Aryl Substituents: The aryl group at the N-1 position of the pyrrolo[2,3-b]pyridine core also plays a crucial role in determining the inhibitory activity.
-
Selectivity: Several compounds in the series demonstrated preferential inhibition of PDE4B over PDE4D, a desirable characteristic for reducing the side effects associated with non-selective PDE4 inhibitors.[1]
Experimental Protocols
PDE4B and PDE4D Inhibition Assay
The inhibitory activity of the compounds against PDE4B and PDE4D was determined using a fluorescence polarization-based assay.
-
Enzyme and Substrate Preparation: Recombinant human PDE4B and PDE4D enzymes were used. The substrate was a fluorescently labeled cAMP derivative.
-
Assay Procedure: The assay was performed in 384-well plates. The compounds were pre-incubated with the enzyme for 15 minutes at room temperature. The reaction was initiated by the addition of the substrate.
-
Detection: After a 60-minute incubation, the reaction was stopped, and the fluorescence polarization was measured. The IC50 values were calculated from the dose-response curves.
TNF-α Release Assay
The effect of the compounds on the release of tumor necrosis factor-alpha (TNF-α) was evaluated in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
-
Cell Culture: RAW 264.7 cells were cultured in DMEM supplemented with 10% fetal bovine serum.
-
Compound Treatment: Cells were pre-treated with the compounds for 1 hour before stimulation with LPS (100 ng/mL).
-
TNF-α Measurement: After 24 hours of incubation, the cell culture supernatants were collected, and the concentration of TNF-α was measured using an ELISA kit.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the PDE4 signaling pathway and the general workflow of the experimental procedures.
Caption: Simplified PDE4 signaling pathway and the mechanism of action of 1H-pyrrolo[2,3-b]pyridine inhibitors.
Caption: General experimental workflow for the synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine based PDE4B inhibitors.
Conclusion
The 1H-pyrrolo[2,3-b]pyridine-2-carboxamide scaffold represents a promising new chemical class for the development of selective PDE4B inhibitors.[1] Compound 11h , with its potent PDE4B inhibition, selectivity over PDE4D, and ability to suppress inflammatory responses in cellular models, stands out as a strong candidate for further preclinical development for the treatment of central nervous system disorders.[1][2][3] The detailed structure-activity relationships established in this study provide a valuable roadmap for the future optimization of this promising class of inhibitors.
References
- 1. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and SAR Studies of 1 H-Pyrrolo[2,3- b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
Assessing the Selectivity of 1H-pyrrolo[2,3-b]pyridine-Derived JAK3 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Janus kinase (JAK) family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2), are critical mediators of cytokine signaling and have emerged as key therapeutic targets for a range of autoimmune and inflammatory diseases. Due to the high degree of homology within the ATP-binding sites of the JAK family, achieving inhibitor selectivity is a significant challenge in drug development. This guide provides a comparative analysis of the selectivity of Janus kinase 3 (JAK3) inhibitors derived from the 1H-pyrrolo[2,3-b]pyridine scaffold, offering a valuable resource for researchers in the field.
Quantitative Comparison of Inhibitor Selectivity
The following table summarizes the in vitro inhibitory activity (IC50 values) of several 1H-pyrrolo[2,3-b]pyridine-derived compounds against JAK1, JAK2, and JAK3. For a broader context and to highlight the importance of a comprehensive selectivity profile, data for Tofacitinib, a well-established pan-JAK inhibitor with a similar pyrrolopyrimidine core, is also included.
| Compound | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | Selectivity Fold (JAK1/JAK3) | Selectivity Fold (JAK2/JAK3) | Data Source |
| Compound 6 | 2900 | 1800 | 1100 | Not Reported | 2.6 | 1.6 | [1] |
| Compound 11a | Not Reported | Not Reported | 1600 | Not Reported | - | - | [1] |
| Compound 14c | 25 | 13 | 3.5 | Not Reported | 7.1 | 3.7 | [1] |
| Compound 31 | - | - | Potent Inhibition | Not Reported | - | - | [2] |
| Tofacitinib | 1.7 - 3.7 | 1.8 - 4.1 | 0.75 - 1.6 | 16 - 34 | ~2.3 - 4.9 | ~2.4 - 5.5 | [1] |
Note: IC50 values can vary depending on the specific assay conditions. The selectivity fold is calculated as IC50(JAKx) / IC50(JAK3).
From the available data, compound 14c emerges as a potent and moderately selective JAK3 inhibitor derived from the 1H-pyrrolo[2,3-b]pyridine scaffold, demonstrating a greater than 7-fold selectivity for JAK3 over JAK1 and over 3-fold selectivity against JAK2.[1] In contrast, Tofacitinib exhibits a more pan-inhibitory profile with comparable low nanomolar IC50 values across JAK1, JAK2, and JAK3.[1] The absence of TYK2 data for the 1H-pyrrolo[2,3-b]pyridine derivatives underscores a critical gap in the complete selectivity assessment of these compounds.
Signaling Pathways and Experimental Workflows
To understand the context of JAK3 inhibition and the methods used to assess selectivity, the following diagrams, generated using the DOT language, illustrate the JAK/STAT signaling pathway and a typical experimental workflow.
Caption: The JAK/STAT signaling pathway initiated by cytokine binding.
Caption: Workflow for assessing JAK inhibitor selectivity.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of inhibitor selectivity. Below are representative protocols for biochemical and cellular assays commonly employed in the field.
Biochemical Kinase Inhibition Assay (Luminescence-based)
This assay directly measures the enzymatic activity of purified JAK isoforms and their inhibition by test compounds.
-
Materials:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.
-
Kinase substrate (e.g., a generic tyrosine-containing peptide).
-
Adenosine triphosphate (ATP).
-
Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).
-
Test compounds dissolved in DMSO.
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™).
-
White, opaque 384-well microplates.
-
Luminometer.
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
In a 384-well plate, add the diluted inhibitor or DMSO (vehicle control).
-
Add the diluted JAK enzyme to each well and pre-incubate briefly to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol.
-
Record the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular STAT Phosphorylation Assay (Western Blot)
This assay assesses the ability of an inhibitor to block cytokine-induced JAK activation and downstream signaling in a cellular context.
-
Materials:
-
A suitable cell line expressing the target JAKs (e.g., human T-lymphocytes or a cytokine-dependent cell line).
-
Cell culture medium and supplements.
-
Test compounds dissolved in DMSO.
-
Cytokines specific for activating different JAK pathways (e.g., IL-2 for JAK1/JAK3, IL-6 for JAK1/JAK2, GM-CSF for JAK2).
-
Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE and Western blotting equipment.
-
Primary antibodies against phosphorylated STATs (p-STATs) and total STATs.
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
-
Procedure:
-
Plate the cells and allow them to adhere or recover overnight.
-
Pre-treat the cells with various concentrations of the test inhibitor or DMSO for 1-2 hours.
-
Stimulate the cells with the appropriate cytokine for a short period (e.g., 15-30 minutes) to induce STAT phosphorylation.
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the cell lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with a primary antibody specific for the phosphorylated form of the relevant STAT protein.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody for the total STAT protein to ensure equal loading.
-
Quantify the band intensities and normalize the p-STAT signal to the total STAT signal.
-
Calculate the percent inhibition of STAT phosphorylation and determine the IC50 value.
-
This guide provides a foundational understanding of the selectivity of 1H-pyrrolo[2,3-b]pyridine-derived JAK3 inhibitors. The presented data and protocols are intended to aid researchers in their efforts to design and evaluate novel, selective JAK inhibitors for the treatment of immune-mediated diseases. The critical need for comprehensive selectivity profiling, including assessment against all four JAK isoforms, is paramount for advancing safe and effective therapies.
References
A Comparative Guide to the Docking of 1H-pyrrolo[2,3-b]pyridine Derivatives in Enzyme Active Sites
For Researchers, Scientists, and Drug Development Professionals
The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. Its ability to form key hydrogen bond interactions within ATP-binding sites has led to the development of potent and selective inhibitors for a variety of enzyme targets. This guide provides a comparative analysis of docking studies of 1H-pyrrolo[2,3-b]pyridine derivatives against two distinct enzyme targets: Traf2- and Nck-interacting kinase (TNIK) and c-Met kinase. The information presented is based on recent studies and aims to provide a clear overview of the binding interactions, quantitative data, and experimental methodologies.
Quantitative Data Summary
The following table summarizes the inhibitory activities of representative 1H-pyrrolo[2,3-b]pyridine derivatives against TNIK and c-Met kinase.
| Compound ID | Target Enzyme | pIC50 | IC50 (µM) | Cell Line(s) | Reference |
| Series 1 | TNIK | 7.37 - 9.92 | - | Colorectal cancer cells | [1][2][3] |
| Compound Y4 | TNIK | High | - | Colorectal cancer cells | [1][2][3] |
| Compound Y5 | TNIK | High | - | Colorectal cancer cells | [1][2][3] |
| Compound 7c | c-Met | - | 0.506 | A549, HepG2, MCF-7, PC-3 | |
| Flt-3 | - | >10 | - | ||
| VEGFR-2 | - | >10 | - | ||
| EGFR | - | >10 | - | ||
| Compound 17e | c-Met | - | - | A549, HepG2, MCF-7, PC-3 |
Experimental Protocols
Molecular Docking of 1H-pyrrolo[2,3-b]pyridine Derivatives against TNIK
Objective: To elucidate the binding mechanism of 1H-pyrrolo[2,3-b]pyridine derivatives as potent TNIK inhibitors for the treatment of colorectal cancer.[1][2][3]
Software: Surflex-Dock in Sybyl-X 2.0.
Protein Preparation:
-
The crystal structure of TNIK was obtained from the Protein Data Bank (PDB ID: 2X7F).[1]
-
The protein was prepared by removing water molecules and ligands, followed by the addition of hydrogen atoms.
-
The protein structure was minimized using a suitable force field.
Ligand Preparation:
-
The 3D structures of the 1H-pyrrolo[2,3-b]pyridine derivatives were sketched using a molecular builder.
-
The ligands were optimized and their energy was minimized.
Docking Protocol:
-
A protomol was generated based on the co-crystallized ligand in the active site of TNIK.
-
The Surflex-Dock program was used to perform the docking calculations.
-
The docking results were analyzed based on the total score and the interactions with the active site residues.
Molecular Docking of 1H-pyrrolo[2,3-b]pyridine Derivatives against c-Met Kinase
Objective: To investigate the structure-activity relationships of 1H-pyrrolo[2,3-b]pyridine derivatives bearing an aromatic hydrazone moiety as c-Met kinase inhibitors.
Software: Discovery Studio 3.0.
Protein Preparation:
-
The crystal structure of the c-Met kinase domain was retrieved from the Protein Data Bank.
-
The protein was prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate atom types and charges.
-
The active site was defined based on the location of the co-crystallized inhibitor.
Ligand Preparation:
-
The 3D structures of the hydrazone derivatives of 1H-pyrrolo[2,3-b]pyridine were built.
-
The ligands were energetically minimized using a suitable force field.
Docking Protocol:
-
The CDOCKER protocol was employed for the docking simulations.
-
The binding energy and interactions of the ligands with the amino acid residues in the c-Met active site were analyzed to understand the binding mode.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: TNIK in the Wnt Signaling Pathway.
Caption: General Molecular Docking Workflow.
References
Safety Operating Guide
Essential Procedures for the Safe Disposal of 3-nitro-1H-pyrrolo[2,3-b]pyridine
For researchers and professionals in drug development, the proper disposal of specialized chemical compounds such as 3-nitro-1H-pyrrolo[2,3-b]pyridine is critical for ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step operational plan for the safe disposal of this compound, in line with standard laboratory safety protocols and hazardous waste regulations.
Immediate Safety and Handling Precautions:
-
Personal Protective Equipment (PPE):
-
In Case of Spills:
Hazard Data Summary for Structurally Related Compounds
The following table summarizes the hazards of closely related nitro- and pyrrolo[2,3-b]pyridine compounds to inform safe handling and disposal procedures.
| Hazard Classification | Description | Precautionary Measures |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[2] | Avoid direct contact and inhalation. Use appropriate PPE. |
| Skin Irritation | Causes skin irritation.[2][3] | Wear protective gloves and clothing. |
| Eye Irritation | Causes serious eye irritation or damage.[2][3] | Wear eye protection. |
| Flammability | May be flammable. Vapors may form explosive mixtures with air. | Keep away from heat, sparks, and open flames. |
| Reactivity | Aromatic nitrocompounds can be unstable and may react with strong oxidizing or reducing agents, or under alkaline conditions. | Store away from incompatible materials. |
Detailed Experimental Protocol for Disposal
1. Waste Identification and Classification:
-
Treat this compound as a hazardous waste. Due to its chemical structure, it falls into the category of nitroaromatic compounds.[1] Under no circumstances should this chemical be disposed of down the drain or in regular trash.
2. Waste Segregation and Storage:
-
Segregation: Do not mix this compound waste with other chemical waste streams unless compatibility is confirmed. Aromatic nitrocompounds should not be heated under alkaline conditions and contact with strong reducing or oxidizing agents should be avoided.
-
Container: Use a chemically compatible, leak-proof container with a secure screw-top cap. Polyethylene or glass containers are generally suitable, but always check for compatibility.
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous waste. Keep it away from heat, sparks, and direct sunlight.
3. Labeling of Hazardous Waste:
-
Properly label the waste container. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound" (no abbreviations or formulas).
-
The date when the waste was first added to the container.
-
For mixtures, list all constituents and their approximate percentages.
-
4. Final Disposal Procedure:
-
Licensed Waste Carrier: Arrange for the collection and disposal of the hazardous waste through a licensed and certified hazardous waste management company.
-
Documentation: Maintain a record of the disposal, including the chemical name, quantity, disposal date, and the name of the waste carrier.
-
Regulatory Compliance: Ensure that all disposal activities comply with local, state, and federal environmental regulations.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
References
Personal protective equipment for handling 3-nitro-1H-pyrrolo[2,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of 3-nitro-1H-pyrrolo[2,3-b]pyridine. The following procedures are based on the hazard profiles of structurally similar compounds and general best practices for handling nitro- and pyridine-containing molecules, in the absence of a specific Safety Data Sheet (SDS) for the named compound.
Immediate Safety and Hazard Summary
This compound is anticipated to be a hazardous substance. Based on data from analogous compounds, it should be handled with caution. The primary hazards are expected to be:
-
Acute Toxicity: Harmful if swallowed.
-
Serious Eye Damage/Irritation: Causes serious eye irritation.[1][2][3][4]
-
Respiratory Irritation: May cause respiratory irritation.[1][2][3][4]
Precautionary Statements:
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.[2][3][4][5]
-
Wash hands and any exposed skin thoroughly after handling.[2][3][4]
-
Wear protective gloves, protective clothing, and eye/face protection.[2][3][4]
-
Store in a well-ventilated place and keep the container tightly closed.[4]
-
Store locked up.[4]
Personal Protective Equipment (PPE)
A comprehensive PPE program is essential when handling this compound. The following table summarizes the required PPE.
| Protection Type | Specific Equipment | Standard | Rationale |
| Eye and Face Protection | Chemical splash goggles and a face shield. | ANSI Z87.1-2003 compliant.[7] | To protect against potential splashes and solid particulates causing serious eye damage.[7] Face shields must be worn in conjunction with goggles.[7] |
| Skin Protection | Flame-resistant lab coat. Chemically resistant gloves (e.g., nitrile, neoprene). | To protect against skin irritation and potential absorption.[8] For chemicals with unknown toxicity, double gloving may be appropriate.[7] | |
| Respiratory Protection | NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates. | NIOSH approved.[9] | To prevent respiratory tract irritation from dust or vapors.[5] To be used in a chemical fume hood. |
| Footwear | Closed-toe shoes made of a chemically resistant material. | To protect feet from spills. Leather and canvas shoes are not recommended.[10] |
Operational Plan: Step-by-Step Handling Procedures
-
Preparation:
-
Work in a designated area, preferably within a certified chemical fume hood, to ensure adequate ventilation.[4]
-
Ensure that a safety shower and eyewash station are readily accessible.[2]
-
Assemble all necessary equipment and reagents before handling the compound.
-
Inspect all PPE for integrity before use.
-
-
Handling:
-
Don the appropriate PPE as outlined in the table above.
-
Carefully weigh and transfer the solid compound, avoiding the creation of dust.
-
If making a solution, add the solid to the solvent slowly to avoid splashing.
-
Keep the container tightly closed when not in use.[4]
-
-
In Case of a Spill:
-
Evacuate the immediate area if the spill is large or if you are unsure of the hazard.
-
For small spills, use an inert absorbent material like sand or vermiculite to contain the substance.[4][8]
-
Scoop the absorbed material into a clearly labeled, sealed container for hazardous waste.[5][8]
-
Do not allow the chemical to enter drains or waterways.[4][5]
-
Decontaminate the area with an appropriate solvent and wash thoroughly.
-
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Segregation:
-
Do not mix this waste with other waste streams unless compatible.
-
Collect all solid waste (e.g., contaminated gloves, paper towels, absorbent material) in a designated, leak-proof, and clearly labeled hazardous waste container.
-
-
Container Labeling:
-
The container must be labeled with the words "Hazardous Waste."
-
The full chemical name, "this compound," must be written on the label.
-
Include the date of accumulation.
-
-
Storage and Disposal:
-
Store the sealed waste container in a designated, secure, and well-ventilated secondary containment area.
-
Dispose of the waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.[4]
-
Under no circumstances should this chemical be disposed of down the drain or in regular trash.
-
Experimental Workflow
Caption: Workflow for handling this compound.
References
- 1. angenechemical.com [angenechemical.com]
- 2. chemscene.com [chemscene.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. capotchem.cn [capotchem.cn]
- 6. kishida.co.jp [kishida.co.jp]
- 7. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 8. benchchem.com [benchchem.com]
- 9. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 10. osha.oregon.gov [osha.oregon.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
